molecular formula C21H22ClN3O3 B1669576 CP-91149 CAS No. 186392-40-5

CP-91149

货号: B1669576
CAS 编号: 186392-40-5
分子量: 399.9 g/mol
InChI 键: HINJNZFCMLSBCI-PKOBYXMFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

inhibits liver glycogen phosphorylase;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINJNZFCMLSBCI-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171897
Record name CP-91149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186392-40-5
Record name CP-91149
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-91149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186392-40-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CP-91149
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8EV00W45A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of CP-91149: A Glycogen Phosphorylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-91149, chemically known as [R-(R,S)]-5-chloro-N-[3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, is a potent and selective inhibitor of human liver glycogen phosphorylase a (HLGPa).[1][2] Its discovery marked a significant advancement in the search for novel therapeutic agents for the management of type 2 diabetes. By targeting the key enzyme responsible for hepatic glycogenolysis, this compound effectively reduces glucose production in the liver, thereby lowering blood glucose levels in diabetic animal models without the risk of hypoglycemia.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound stemmed from a high-throughput screening campaign of over 300,000 compounds aimed at identifying inhibitors of recombinant human liver glycogen phosphorylase a (HLGPa).[2][3] The rationale behind targeting HLGPa was to mitigate the excessive hepatic glucose production that is a hallmark of type 2 diabetes.[4] this compound emerged as a promising lead compound, demonstrating potent inhibition of HLGPa with a favorable pharmacological profile.[1][2]

Mechanism of Action

This compound acts as an allosteric inhibitor of glycogen phosphorylase.[1] It is significantly more potent in the presence of glucose, a characteristic that is advantageous for a diabetic therapy as its inhibitory activity would be enhanced in hyperglycemic conditions and diminished as normoglycemia is achieved, thereby reducing the risk of hypoglycemia.[1][2]

Below is a diagram illustrating the signaling pathway of glycogenolysis and the point of intervention by this compound.

Glycogenolysis_Pathway Glucagon Glucagon Glucagon_R Glucagon Receptor Glucagon->Glucagon_R AC Adenylyl Cyclase Glucagon_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PK Phosphorylase Kinase PKA->PK Phosphorylates (Activates) GPb Glycogen Phosphorylase b (Inactive) PK->GPb Phosphorylates GPa Glycogen Phosphorylase a (Active) GPb->GPa Glycogen Glycogen GPa->Glycogen Breaks down G1P Glucose-1-Phosphate Glycogen->G1P CP91149 This compound CP91149->GPa Inhibits

Figure 1: Simplified signaling pathway of glucagon-stimulated glycogenolysis and inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data related to the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Glycogen Phosphorylase Isoforms
EnzymeConditionIC50 (µM)Reference
Human Liver GP a (HLGPa)7.5 mM Glucose0.13[1][2]
Human Liver GP a (HLGPa)No Glucose5- to 10-fold higher[1][2]
Human Muscle GP aWith Glucose0.2[5]
Human Muscle GP bWith Glucose0.3[5]
Brain GP-0.5[6]
Human Liver GP a (HLGPa)vs. Caffeine (7.5 mM Glucose)200-fold more potent[3][7]
Table 2: In Vitro and In Vivo Efficacy of this compound
AssaySystemConcentration/DoseEffectReference
Glucagon-stimulated GlycogenolysisIsolated Rat Hepatocytes10-100 µMInhibition (P < 0.05)[1]
Glucagon-stimulated GlycogenolysisPrimary Human HepatocytesIC50 ≈ 2.1 µMInhibition[1][2]
Glucose LoweringDiabetic ob/ob mice25-50 mg/kg (oral)100-120 mg/dl decrease in 3h (P < 0.001)[1][2]
Glucose LoweringNormoglycemic, non-diabetic miceUp to 100 mg/kgNo effect[4]
14C-Glycogen BreakdownDiabetic ob/ob mice-Reduced[1][4]

Synthesis of this compound

The synthesis of this compound has been reported, starting from a cyanohydrin precursor. The following is a representative synthetic protocol based on the published literature.

Figure 2: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Amino Ester 2

  • To a solution of cyanohydrin 1 in methanol, add an excess of dry HCl gas at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Concentrate the mixture under reduced pressure.

  • Perform an aqueous workup and recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate-hexanes) to afford amino ester 2 .

Step 2: Synthesis of Ester 3

  • To a solution of amino ester 2 in a suitable aprotic solvent (e.g., DMF or CH2Cl2), add 5-chloro-1H-indole-2-carboxylic acid (1.0 equivalent).

  • Add a coupling agent (e.g., EDC/HOBt or HATU) and a non-nucleophilic base (e.g., DIPEA or NMM).

  • Stir the reaction mixture at room temperature until the starting materials are consumed.

  • Perform a standard aqueous workup and purify the crude product by column chromatography on silica gel to yield ester 3 .

Step 3: Synthesis of this compound

  • Dissolve ester 3 in a suitable solvent (e.g., methanol or THF).

  • Add an excess of dimethylamine (as a solution in THF or as a gas).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Note: This is a representative protocol. Specific reaction conditions, stoichiometry, and purification methods may need to be optimized.

Key Experimental Protocols

Human Liver Glycogen Phosphorylase a (HLGPa) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HLGPa.

HLGPa_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Data Analysis A1 Prepare Assay Buffer: 50 mM HEPES (pH 7.2) 100 mM KCl 2.5 mM MgCl2 0.5 mM Glucose-1-phosphate 1 mg/mL Glycogen B1 Add Assay Buffer, HLGPa, and this compound to a microplate A1->B1 A2 Prepare Enzyme Solution: Recombinant HLGPa A2->B1 A3 Prepare Compound Solution: This compound in DMSO A3->B1 B2 Incubate at Room Temperature B1->B2 C1 Add Malachite Green Reagent B2->C1 C2 Measure Absorbance at 620 nm C1->C2 D1 Calculate Percent Inhibition C2->D1 D2 Determine IC50 Value D1->D2

References

CP-91149: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical structure, properties, and biological activity of the selective glycogen phosphorylase inhibitor, CP-91149.

This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of glycogen phosphorylase. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide, is a synthetic compound that has garnered significant interest for its specific inhibitory action on glycogen phosphorylase.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
CAS Number 186392-40-5[2][3]
Molecular Formula C₂₁H₂₂ClN₃O₃[2][3]
SMILES CN(C)C(=O)--INVALID-LINK--NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl">C@@HO[1]
InChI InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1[2]
InChIKey HINJNZFCMLSBCI-PKOBYXMFSA-N[2]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 399.87 g/mol [3]
Appearance White to off-white solid[4][5]
Melting Point 190-192 °C[6][][8]
Boiling Point No data available
Solubility DMSO: >20 mg/mL[5], DMF: 25 mg/mL[2], Ethanol: ≥3.17 mg/mL (with ultrasonic)[3], Water: Insoluble[3]
pKa No data available

Mechanism of Action and Signaling Pathway

This compound is a selective and potent inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for the breakdown of glycogen into glucose-1-phosphate.[3][9] By inhibiting GP, this compound effectively blocks glycogenolysis. This action mimics some of the effects of insulin, leading to an increase in glycogen synthesis.[3] The compound is a non-competitive inhibitor and its potency is enhanced in the presence of glucose.[9][10]

The primary signaling pathway affected by this compound is the regulation of glycogen metabolism. By inhibiting glycogen phosphorylase, it shifts the balance towards glycogen storage, thereby reducing the intracellular pool of glucose-1-phosphate.

G Mechanism of Action of this compound CP91149 This compound GP Glycogen Phosphorylase (GP) CP91149->GP inhibits Glycogenolysis Glycogenolysis (Glycogen Breakdown) GP->Glycogenolysis catalyzes G1P Glucose-1-Phosphate Glycogenolysis->G1P produces Glycogen_Synthesis Glycogen Synthesis Glycogenolysis->Glycogen_Synthesis is opposing process to

Figure 1: Simplified signaling pathway of this compound's inhibitory action.

Experimental Protocols

This section details the methodologies for key experiments frequently conducted with this compound.

Glycogen Phosphorylase (GP) Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound on glycogen phosphorylase.

G Workflow for Glycogen Phosphorylase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Glycogen Phosphorylase Solution Incubate Incubate Enzyme, this compound, and Substrate Mix Prep_Enzyme->Incubate Prep_Substrate Prepare Substrate Mix (Glucose-1-Phosphate, Glycogen) Prep_Substrate->Incubate Prep_CP91149 Prepare Serial Dilutions of this compound Prep_CP91149->Incubate Stop_Reaction Stop Reaction (e.g., with strong acid) Incubate->Stop_Reaction Measure_Phosphate Measure Inorganic Phosphate (e.g., Malachite Green Assay) Stop_Reaction->Measure_Phosphate Plot_Data Plot % Inhibition vs. This compound Concentration Measure_Phosphate->Plot_Data Calc_IC50 Calculate IC50 Value Plot_Data->Calc_IC50

Figure 2: Experimental workflow for the GP inhibition assay.

Materials:

  • Human liver glycogen phosphorylase a (HLGPa)

  • This compound

  • HEPES buffer (50 mM, pH 7.2)

  • Potassium chloride (100 mM)

  • Magnesium chloride (2.5 mM)

  • Glucose-1-phosphate

  • Glycogen

  • Malachite green reagent

  • Ammonium molybdate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a reaction buffer containing HEPES, KCl, and MgCl₂.

  • In a 96-well plate, add the reaction buffer, HLGPa, and varying concentrations of this compound.

  • Initiate the reaction by adding a mixture of glucose-1-phosphate and glycogen.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green/ammonium molybdate reagent.

  • Measure the absorbance at 620-650 nm to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.[11][12]

Hepatocyte Glycogenolysis Assay

This assay measures the effect of this compound on glucagon-stimulated glycogenolysis in primary hepatocytes.

Materials:

  • Primary human or rat hepatocytes

  • Culture medium

  • This compound

  • Glucagon

  • Lysis buffer

  • Glycogen assay kit

Procedure:

  • Plate hepatocytes in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of this compound for a designated period (e.g., 1-3 hours).

  • Stimulate glycogenolysis by adding glucagon to the culture medium.

  • After incubation, wash the cells and lyse them to release intracellular contents.

  • Measure the glycogen content in the cell lysates using a commercial glycogen assay kit.

  • Compare the glycogen levels in this compound-treated cells to control cells (treated with glucagon alone) to determine the inhibitory effect on glycogenolysis.[9][10]

Biological Effects and Therapeutic Potential

This compound has demonstrated significant biological effects in both in vitro and in vivo models.

Table 3: In Vitro Efficacy of this compound

Target/AssayCell Type/EnzymeIC₅₀/Effect
Glycogen Phosphorylase a (human liver) Purified enzyme0.13 µM[3]
Glycogen Phosphorylase a (human muscle) Purified enzyme0.2 µM[11]
Glycogen Phosphorylase b (human muscle) Purified enzyme~0.3 µM[11]
Glucagon-stimulated Glycogenolysis Primary human hepatocytes2.1 µM[10][13]
Glucagon-stimulated Glycogenolysis Isolated rat hepatocytes10-100 µM[10]

In animal models, particularly in diabetic ob/ob mice, oral administration of this compound has been shown to lower blood glucose levels without causing hypoglycemia.[9][10] These findings suggest that inhibitors of glycogen phosphorylase, such as this compound, hold potential as therapeutic agents for the management of type 2 diabetes.

Conclusion

This compound is a well-characterized and potent inhibitor of glycogen phosphorylase with demonstrated efficacy in cellular and animal models. Its ability to modulate glycogen metabolism makes it a valuable tool for research into metabolic diseases, particularly type 2 diabetes. The experimental protocols provided in this guide offer a starting point for researchers wishing to investigate the properties and effects of this compound further.

References

Unraveling the Allosteric Inhibition of Glycogen Phosphorylase by CP-91149: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its role in hepatic glucose production has made it a key therapeutic target for type 2 diabetes. CP-91149, an indole-2-carboxamide derivative, has emerged as a potent and selective allosteric inhibitor of glycogen phosphorylase. This technical guide provides an in-depth analysis of the mechanism of action of this compound on glycogen phosphorylase, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition

This compound exerts its inhibitory effect on glycogen phosphorylase through an allosteric mechanism. Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity. This allosteric inhibition is synergistic with glucose, meaning the potency of this compound is significantly enhanced in the presence of glucose.[1][2][3] This characteristic is particularly advantageous for a potential antidiabetic drug, as its inhibitory effect would be more pronounced under hyperglycemic conditions.[4]

The binding of this compound stabilizes the inactive T-state of the enzyme.[5] Glycogen phosphorylase exists in two main conformational states: the active R-state and the inactive T-state.[5][6] Allosteric activators like AMP promote the transition to the R-state, while inhibitors like ATP and glucose favor the T-state.[7] this compound binds to a novel allosteric site, distinct from the binding site of another well-known inhibitor, caffeine.[3] This binding locks the enzyme in its low-activity conformation, thereby inhibiting glycogen breakdown.

Furthermore, this compound promotes the dephosphorylation of the active form of the enzyme, glycogen phosphorylase a (GPa), to its less active form, glycogen phosphorylase b (GPb).[8][9] This is a crucial aspect of its mechanism, as GPa is the phosphorylated and more active form of the enzyme.[6] By facilitating its conversion to GPb, this compound further dampens the glycogenolytic cascade. This dephosphorylation of GPa also leads to the sequential activation of glycogen synthase, the key enzyme in glycogen synthesis, thereby promoting the storage of glucose as glycogen.[7][8][10]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across different isoforms and conditions. The following tables summarize the key IC50 values reported in the literature.

Enzyme Isoform Condition IC50 (µM) Reference
Human Liver Glycogen Phosphorylase a (HLGPa)In the presence of 7.5 mM glucose0.13[1][2][10][11]
Human Liver Glycogen Phosphorylase a (HLGPa)In the absence of glucose5- to 10-fold higher than with glucose[1][2][10][11]
Human Muscle Phosphorylase a-0.2[10][11]
Human Muscle Phosphorylase b-~0.3[10][11]
Brain Glycogen PhosphorylaseIn A549 cells0.5[10][11][12]
Cell-Based Assays Effect IC50 / Concentration Reference
Primary Human HepatocytesInhibition of glucagon-stimulated glycogenolysis~2.1 µM[1][2][10][11]
Isolated Rat HepatocytesInhibition of glucagon-stimulated glycogenolysis10-100 µM[1][2][10]
Rat HepatocytesIncreased glycogen synthesis2.5 µM (at 5 mM glucose)[10][11]
A549 and HSF55 cellsGlycogen accumulation10-30 µM[10]

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of action of this compound on glycogen phosphorylase and its downstream effects on glycogen metabolism.

G cluster_0 Glycogen Phosphorylase Regulation cluster_1 This compound Inhibition cluster_2 Metabolic Consequences GPb Glycogen Phosphorylase b (Inactive) GPa Glycogen Phosphorylase a (Active) GPb->GPa Phosphorylation (Phosphorylase Kinase) GPa->GPb Dephosphorylation (Protein Phosphatase 1) Glycogenolysis Glycogenolysis (Glycogen Breakdown) GPa->Glycogenolysis Catalyzes CP91149 This compound CP91149->GPa Promotes Dephosphorylation AllostericSite Allosteric Site CP91149->AllostericSite Binds to CP91149->Glycogenolysis Inhibits GlycogenSynthesis Glycogen Synthesis CP91149->GlycogenSynthesis Promotes AllostericSite->GPa Inhibits Glucose Glucose Glycogenolysis->Glucose Produces

Mechanism of this compound on Glycogen Phosphorylase.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the action of this compound.

Glycogen Phosphorylase Activity Assay

This assay measures the enzymatic activity of glycogen phosphorylase by quantifying the release of phosphate from glucose-1-phosphate during the synthesis of glycogen.[10]

Materials:

  • Human liver glycogen phosphorylase a (HLGPa)

  • Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl2

  • Substrates: 0.5 mM glucose-1-phosphate, 1 mg/mL glycogen

  • This compound stock solution (in DMSO)

  • Phosphate detection reagent: 1 M HCl containing 10 mg/mL ammonium molybdate and 0.38 mg/mL malachite green

Procedure:

  • Prepare a reaction mixture containing the buffer, HLGPa (85 ng), glucose-1-phosphate, and glycogen in a final volume of 100 µL.

  • Add increasing concentrations of this compound (or vehicle control) to the reaction mixture. The final DMSO concentration should be kept constant across all samples (e.g., 5 µL of 14% DMSO).

  • Incubate the reaction at 22°C for 20 minutes.

  • Stop the reaction and measure the released phosphate by adding 150 µL of the phosphate detection reagent.

  • Measure the absorbance at 620 nm.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Glycogenolysis Assay in Primary Human Hepatocytes

This assay assesses the ability of this compound to inhibit glucagon-stimulated glycogen breakdown in a cellular context.[2]

Materials:

  • Primary human hepatocytes

  • Culture medium

  • Glucagon

  • This compound

  • Glycogen assay kit

Procedure:

  • Culture primary human hepatocytes to confluence.

  • Pre-incubate the cells with various concentrations of this compound for a specified period.

  • Stimulate glycogenolysis by adding glucagon to the culture medium.

  • After the stimulation period, lyse the cells and measure the intracellular glycogen content using a glycogen assay kit.

  • The inhibition of glycogenolysis is determined by comparing the glycogen levels in this compound-treated cells to those in vehicle-treated, glucagon-stimulated cells.

  • Calculate the IC50 value for the inhibition of glycogenolysis.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a potential glycogen phosphorylase inhibitor like this compound.

G Start Start: Hypothesis (Compound X inhibits GP) BiochemicalAssay Biochemical Assay (In vitro enzyme kinetics) Start->BiochemicalAssay CellBasedAssay Cell-Based Assay (e.g., Hepatocytes) BiochemicalAssay->CellBasedAssay Promising Candidate InVivoModel In Vivo Model (e.g., Diabetic mice) CellBasedAssay->InVivoModel Confirmed Cellular Activity DataAnalysis Data Analysis (IC50, Efficacy, Toxicity) InVivoModel->DataAnalysis Conclusion Conclusion: Mechanism of Action & Therapeutic Potential DataAnalysis->Conclusion

Workflow for Glycogen Phosphorylase Inhibitor Evaluation.

Conclusion

This compound is a potent allosteric inhibitor of glycogen phosphorylase that demonstrates significant potential as a therapeutic agent for type 2 diabetes. Its mechanism of action is multifaceted, involving direct inhibition of the enzyme's active form, stabilization of the inactive T-state, and promotion of the conversion of GPa to GPb. The synergistic inhibition with glucose makes it a particularly attractive candidate for development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and the discovery of novel glycogen phosphorylase inhibitors.

References

A Technical Guide to the CP-91149 Binding Site on Glycogen Phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of CP-91149, a potent allosteric inhibitor of glycogen phosphorylase. The document details the quantitative inhibitory data, experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Glycogen Phosphorylase and this compound

Glycogen phosphorylase (GP) is a critical enzyme in carbohydrate metabolism, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1][2][3] This process is essential for maintaining glucose homeostasis, particularly in the liver and muscle tissues.[4] The liver isoform (PYGL) is primarily responsible for releasing glucose into the bloodstream to counteract hypoglycemia, while the muscle isoform (PYGM) provides a rapid source of glucose for glycolysis during muscle contraction. A third isoform is found in the brain (PYGB).[5]

GP exists in two main forms: a generally inactive, dephosphorylated 'b' form (GPb) and a more active, phosphorylated 'a' form (GPa).[6] The activity of both forms is further regulated by allosteric effectors.[6][7] Due to its central role in hepatic glucose production, glycogen phosphorylase has emerged as a significant therapeutic target for the management of type 2 diabetes.[1][3]

This compound, an indole-2-carboxamide compound, was identified as a potent and selective inhibitor of human liver glycogen phosphorylase.[8][9] Its ability to lower blood glucose levels in vivo by inhibiting hepatic glycogenolysis has made it a valuable tool for studying glycogen metabolism and a lead compound in the development of antidiabetic agents.[8][9]

The Allosteric Binding Site of this compound

Structural studies, primarily X-ray crystallography, have revealed that this compound does not bind to the active site of glycogen phosphorylase. Instead, it occupies a novel allosteric site located at the subunit interface of the dimeric enzyme.[6] This binding pocket is distinct from other known regulatory sites, including the catalytic site, the AMP allosteric activator site, and the caffeine inhibitor site (also known as the purine nucleoside site).[1][10][11]

The this compound binding site, sometimes referred to as the indole site, is a hydrophobic pocket.[1][12] The binding of this compound to this site stabilizes the inactive T-state conformation of the enzyme, preventing the conformational transition to the active R-state.[6] This allosteric inhibition is synergistic with glucose, meaning the potency of this compound is significantly enhanced in the presence of glucose.[8][9][11][13][14][15][16]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against various glycogen phosphorylase isoforms and under different conditions. The IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by half, are summarized below.

IsoformConditionIC50 (µM)Reference
Human Liver GP a (HLGPa)With 7.5 mM Glucose0.13[8][9][13][15][16]
Human Liver GP a (HLGPa)Without Glucose5- to 10-fold higher than with glucose[8][9][13][15][16]
Human Muscle GP aWith Glucose0.2[13][15]
Human Muscle GP bWith Glucose~0.3[13][15]
Brain GP (in A549 cells)Not specified0.5[5][13][15]
Primary Human HepatocytesGlucagon-stimulated2.1[8][9][13][15]
Rabbit Muscle GP aWithout Glucose0.58 ± 0.09[11][14]
Rabbit Muscle GP aWith 5 mM Glucose0.39 ± 0.05[11][14]
Rabbit Muscle GP aWith 10 mM Glucose0.22 ± 0.04[11][14]

Mechanism of Action and Signaling

This compound exerts its inhibitory effect through a multi-faceted allosteric mechanism. By binding to the subunit interface, it stabilizes the inactive T-state of the enzyme, making the transition to the active R-state energetically unfavorable.[6] This is the primary mode of direct inhibition.

Furthermore, this compound promotes the net dephosphorylation of the active GPa form to the less active GPb form.[17][18][19] This effectively reduces the population of highly active enzyme molecules within the cell. The inhibition of glycogenolysis by this compound leads to an accumulation of intracellular glycogen and a subsequent activation of glycogen synthase, promoting glycogen synthesis.[13][17][18]

The following diagram illustrates the central role of Glycogen Phosphorylase in glycogenolysis and the inhibitory action of this compound.

G cluster_regulation Hormonal Regulation cluster_glycogenolysis Glycogenolysis Glucagon Glucagon PKA Protein Kinase A (PKA) Glucagon->PKA + PhK Phosphorylase Kinase (PhK) PKA->PhK + GPb Glycogen Phosphorylase b (Inactive) PhK->GPb Phosphorylation + Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Catalyzed by GPa GPa Glycogen Phosphorylase a (Active) GPb->GPa Dephosphorylation - G6P Glucose-6-Phosphate G1P->G6P Glucose Glucose (to bloodstream) G6P->Glucose CP91149 This compound CP91149->GPb Promotes Dephosphorylation to GPb CP91149->GPa Allosteric Inhibition

Caption: Hormonal activation of glycogenolysis and its inhibition by this compound.

The allosteric regulation of Glycogen Phosphorylase involves a dynamic equilibrium between different conformational states.

G GPb_T GPb (T-state) Inactive GPb_R GPb (R-state) More Active GPb_T->GPb_R Equilibrium GPa_T GPa (T-state) Less Active GPb_T->GPa_T Phosphorylation GPa_R GPa (R-state) Fully Active GPb_R->GPa_R Phosphorylation GPa_T->GPa_R Equilibrium AMP AMP (Activator) AMP->GPb_R Shifts equilibrium towards R-state ATP_G6P ATP / G6P (Inhibitors) ATP_G6P->GPb_T Shifts equilibrium towards T-state CP91149 This compound (Inhibitor) CP91149->GPa_T Stabilizes T-state Glucose Glucose (Inhibitor) Glucose->GPa_T Stabilizes T-state

Caption: Allosteric regulation of Glycogen Phosphorylase states.

Key Experimental Protocols

The characterization of this compound and its binding site has relied on several key experimental methodologies.

This assay measures the enzymatic activity of GP, typically in the direction of glycogen synthesis, by quantifying the release of inorganic phosphate (Pi) from glucose-1-phosphate.[10][13]

  • Objective: To determine the rate of reaction and the inhibitory potency (IC50) of compounds like this compound.

  • Principle: The amount of phosphate produced is directly proportional to GP activity. Phosphate is detected colorimetrically using a reagent like malachite green or BIOMOL® Green.[3][10][16]

  • Protocol Outline:

    • Reaction Mixture Preparation: A buffer (e.g., 50 mM HEPES, pH 7.2) is prepared containing co-factors and substrates: 100 mM KCl, 2.5 mM MgCl2, 0.5 mM glucose-1-phosphate, and 1 mg/mL glycogen.[10][13][16]

    • Enzyme and Inhibitor Incubation: Recombinant human liver GPa (e.g., 85 ng) is pre-incubated with various concentrations of this compound (or a vehicle control like DMSO) for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[3][13][14]

    • Reaction Initiation: The reaction is initiated by adding the substrate mixture to the enzyme/inhibitor solution.

    • Reaction Termination and Detection: After a specific time (e.g., 20-30 minutes), the reaction is stopped, and the colorimetric reagent is added.[3][10][16]

    • Measurement: The absorbance is measured at a specific wavelength (e.g., 620 nm) using a microplate reader.[3][10][16]

    • Data Analysis: The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.

This technique provides high-resolution, three-dimensional structural information about the enzyme and how the inhibitor binds to it.

  • Objective: To determine the precise location and interactions of this compound within the glycogen phosphorylase structure.

  • Principle: X-rays are diffracted by a crystallized protein-ligand complex. The diffraction pattern is used to calculate an electron density map, from which an atomic model of the protein and bound inhibitor can be built.

  • Protocol Outline:

    • Protein Expression and Purification: A large quantity of pure, homogenous glycogen phosphorylase is produced, typically using recombinant expression systems.

    • Crystallization: The purified GP is co-crystallized with the inhibitor (this compound). This involves screening a wide range of conditions (e.g., pH, temperature, precipitants) to find those that promote the formation of well-ordered crystals.[4]

    • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data are collected.

    • Structure Solution and Refinement: The diffraction data are processed to determine the three-dimensional structure of the GP-CP-91149 complex. This revealed this compound binding at a novel site at the subunit interface.[6]

This cell-based assay measures the functional effect of an inhibitor on glycogen breakdown in a more physiologically relevant context, such as in primary hepatocytes.[20]

  • Objective: To assess the ability of this compound to inhibit hormone-stimulated glycogenolysis in intact cells.

  • Principle: Liver cells are treated with a hormone like glucagon to stimulate glycogenolysis. The amount of glycogen remaining in the cells after treatment with an inhibitor is compared to control cells.[8]

  • Protocol Outline:

    • Cell Culture: Primary rat or human hepatocytes are isolated and cultured.[8]

    • Radiolabeling (Optional but common): To increase sensitivity, cellular glycogen stores are often pre-labeled by incubating the cells with [14C]-glucose.[8][20]

    • Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control.

    • Stimulation: Glycogenolysis is stimulated by adding glucagon (e.g., 0.3 nM) to the culture medium.[10]

    • Assay Termination: After incubation (e.g., 60 minutes), the reaction is stopped, and the cells are harvested.[10]

    • Glycogen Quantification: Cells are lysed (e.g., with KOH), and the glycogen is precipitated. The amount of glycogen is then determined, either by measuring the radioactivity of the [14C]-labeled glycogen or through a chemical assay.[8][10]

The following diagram outlines a typical workflow for the discovery and characterization of a novel glycogen phosphorylase inhibitor.

G cluster_discovery Discovery & Initial Characterization cluster_mechanism Mechanism of Action cluster_cellular Cellular & In Vivo Validation Screening High-Throughput Screening (Compound Library vs. HLGPa) HitID Hit Identification (e.g., this compound) Screening->HitID IC50 In Vitro GP Activity Assay (Determine IC50) HitID->IC50 Kinetics Enzyme Kinetic Studies (Determine inhibition type: allosteric, competitive, etc.) IC50->Kinetics CellAssay Cellular Glycogenolysis Assay (e.g., in Hepatocytes) IC50->CellAssay Cryst X-Ray Crystallography (Co-crystallize GP + Inhibitor) Kinetics->Cryst SiteID Identify Binding Site (e.g., Novel Allosteric Site) Cryst->SiteID Animal In Vivo Animal Models (e.g., ob/ob mice) CellAssay->Animal Efficacy Assess Efficacy (e.g., Glucose Lowering) Animal->Efficacy

Caption: Experimental workflow for GP inhibitor characterization.

Conclusion

This compound is a potent allosteric inhibitor that targets a novel binding site on glycogen phosphorylase, located at the dimer interface. Its mechanism of action involves the stabilization of the inactive T-state conformation and the promotion of enzyme dephosphorylation. The synergistic inhibition with glucose makes it particularly effective under hyperglycemic conditions. The detailed understanding of the this compound binding site and its inhibitory mechanism, elucidated through enzymatic, cellular, and structural studies, provides a solid foundation for the structure-based design of new and improved glycogen phosphorylase inhibitors for the treatment of type 2 diabetes and potentially other metabolic disorders or cancers where glycogen metabolism is dysregulated.[12]

References

CP-91149: A Comprehensive Analysis of its Selectivity for Glycogen Phosphorylase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CP-91149 is a potent, selective, and orally active inhibitor of glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis. By targeting GP, this compound has been investigated as a potential therapeutic agent for type 2 diabetes, as it can reduce hepatic glucose output. Glycogen phosphorylase exists in three main isoforms: the liver (PYGL), muscle (PYGM), and brain (PYGB) isoforms. Understanding the selectivity of inhibitors like this compound for these isoforms is crucial for predicting their therapeutic efficacy and potential side effects. This technical guide provides a detailed overview of the selectivity of this compound for the liver, muscle, and brain GP isoforms, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Quantitative Selectivity Data

The inhibitory potency of this compound against the different glycogen phosphorylase isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against human liver, muscle, and brain GP isoforms.

IsoformEnzyme FormIC50 (µM)ConditionsReference
Human Liver GP a (HLGPa)Phosphorylase a0.13In the presence of 7.5 mM glucose[1][2][3][4][5]
Human Liver GP a (HLGPa)Phosphorylase a~1.0In the absence of glucose (5- to 10-fold less potent)[2][3][4]
Human Muscle GP aPhosphorylase a0.2-[1][2]
Human Muscle GP bPhosphorylase b~0.3-[1][2]
Brain GP-0.5Assayed in A549 cells[1][2]

Note: The potency of this compound against the liver isoform is significantly enhanced in the presence of glucose, a synergistic effect that is characteristic of this class of inhibitors.[3][6]

Experimental Protocols

The determination of the inhibitory activity of this compound on glycogen phosphorylase isoforms is primarily achieved through in vitro enzyme assays. A common method involves measuring the release of phosphate from glucose-1-phosphate in the direction of glycogen synthesis.

Glycogen Phosphorylase Enzyme Assay

This assay measures the activity of glycogen phosphorylase by quantifying the amount of inorganic phosphate produced.

Materials:

  • Human liver glycogen phosphorylase a (HLGPa)

  • This compound

  • HEPES buffer (50 mM, pH 7.2)

  • Potassium chloride (KCl, 100 mM)

  • EGTA (2.5 mM)

  • Magnesium chloride (MgCl2, 2.5 mM)

  • Glucose-1-phosphate (0.5 mM)

  • Glycogen (1 mg/mL)

  • Ammonium molybdate (10 mg/mL in 1 M HCl)

  • Malachite green (0.38 mg/mL)

  • DMSO

Procedure:

  • A reaction mixture is prepared containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, and 2.5 mM MgCl2.

  • Human liver glycogen phosphorylase a (e.g., 85 ng) is added to the reaction mixture.[1][4]

  • Increasing concentrations of this compound, dissolved in DMSO, are added to the assay.[1][4]

  • The enzymatic reaction is initiated by the addition of the substrates: 0.5 mM glucose-1-phosphate and 1 mg/mL glycogen.[1][4]

  • The reaction is incubated at a controlled temperature (e.g., 22°C) for a specific duration (e.g., 20 minutes).[1][4]

  • The reaction is stopped, and the amount of released phosphate is measured colorimetrically at 620 nm after the addition of a solution containing ammonium molybdate and malachite green.[1][4]

  • The IC50 value is then calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The regulation of glycogen metabolism is a complex process involving multiple signaling pathways. This compound exerts its effect by directly inhibiting a key enzyme in this process.

Glycogenolysis_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte Glucagon Glucagon Glucagon_Receptor Glucagon Receptor Glucagon->Glucagon_Receptor Binds Adenylate_Cyclase Adenylate Cyclase Glucagon_Receptor->Adenylate_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylate Cyclase PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Phosphorylase_Kinase_inactive Phosphorylase Kinase (inactive) PKA_active->Phosphorylase_Kinase_inactive Phosphorylates Phosphorylase_Kinase_active Phosphorylase Kinase (active) GP_b Glycogen Phosphorylase b (inactive) Phosphorylase_Kinase_active->GP_b Phosphorylates GP_a Glycogen Phosphorylase a (active) Glycogen Glycogen GP_a->Glycogen Catalyzes breakdown Glucose_1_P Glucose-1-Phosphate Glycogen->Glucose_1_P CP91149 This compound CP91149->GP_a Inhibits

Caption: Glucagon-stimulated glycogenolysis pathway and the inhibitory action of this compound.

The diagram above illustrates the signaling cascade initiated by glucagon in hepatocytes, leading to the activation of glycogen phosphorylase and subsequent glycogenolysis. This compound directly inhibits the active form of glycogen phosphorylase (GPa), thereby blocking the breakdown of glycogen to glucose-1-phosphate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Substrates, and Enzyme Mix_Components Combine Assay Buffer, Enzyme, and this compound Prepare_Reagents->Mix_Components Prepare_Inhibitor Prepare Serial Dilutions of this compound in DMSO Prepare_Inhibitor->Mix_Components Initiate_Reaction Add Substrates (Glucose-1-Phosphate, Glycogen) Mix_Components->Initiate_Reaction Incubate Incubate at 22°C for 20 minutes Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Add Colorimetric Reagent Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 620 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate Percent Inhibition for each this compound Concentration Measure_Absorbance->Calculate_Inhibition Determine_IC50 Generate Dose-Response Curve and Determine IC50 Calculate_Inhibition->Determine_IC50

References

The Impact of CP-91149 on Glycogen Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of CP-91149 on glycogen metabolism pathways. This compound is a potent and selective inhibitor of glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis. This document details the compound's mechanism of action, presents quantitative data from various studies, outlines experimental protocols, and provides visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its primary effect by directly inhibiting glycogen phosphorylase (GP), the enzyme responsible for breaking down glycogen into glucose-1-phosphate. This inhibition leads to a decrease in glycogenolysis, the process of glycogen breakdown. The compound is an allosteric inhibitor that shows increased potency in the presence of glucose.[1][2][3]

The inhibition of GP by this compound has several downstream consequences on glycogen metabolism:

  • Inhibition of Glycogenolysis: By blocking GP, this compound directly prevents the breakdown of glycogen, leading to an accumulation of glycogen within cells.[1][4] This effect has been observed in various cell types, including hepatocytes and muscle cells.[1][5][6]

  • Promotion of Glycogen Synthesis: The inhibition of glycogenolysis and the resulting increase in intracellular glucose concentration indirectly lead to the activation of glycogen synthase (GS), the key enzyme in glycogen synthesis.[1][7] this compound treatment has been shown to induce the dephosphorylation and activation of GS.[5] This dual effect of inhibiting breakdown and promoting synthesis leads to a significant net increase in glycogen stores.

  • Conversion of GP Isoforms: In muscle cells, this compound promotes the conversion of the more active, phosphorylated glycogen phosphorylase a (GPa) to the less active, dephosphorylated glycogen phosphorylase b (GPb).[5][6][8] This conversion further contributes to the overall reduction in glycogenolytic activity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target Enzyme/ProcessCell/Tissue TypeIC50 ValueConditionsReference
Human Liver Glycogen Phosphorylase a (HLGPa)-0.13 µMIn the presence of 7.5 mM glucose[1][2]
Human Liver Glycogen Phosphorylase a (HLGPa)-~1 µMIn the absence of glucose[3]
Glucagon-stimulated GlycogenolysisPrimary Human Hepatocytes~2.1 µM-[1][2][4]
Human Muscle Phosphorylase a-0.2 µM-[1]
Human Muscle Phosphorylase b-~0.3 µM-[1]
Brain Glycogen PhosphorylaseA549 cells0.5 µM-[1][9]
Rabbit Muscle Glycogen Phosphorylase a-0.09 ± 0.04 µM-[3]
Rabbit Muscle Glycogen Phosphorylase a-0.58 ± 0.09 µMIn the absence of glucose[3]
Rabbit Muscle Glycogen Phosphorylase a-0.39 ± 0.05 µMIn the presence of 5 mM glucose[3]
Rabbit Muscle Glycogen Phosphorylase a-0.22 ± 0.04 µMIn the presence of 10 mM glucose[3]

Table 2: In Vivo Effects of this compound

Animal ModelDosageEffectDurationReference
Diabetic ob/ob mice25-50 mg/kg (oral)100-120 mg/dl decrease in blood glucose3 hours[1][2][4]
Diabetic ob/ob mice50 mg/kg (oral)23% increase in net hepatic glycogen content3 hours[4]
Normoglycemic, nondiabetic mice-No significant change in blood glucose levels-[1][2][4]

Table 3: Cellular Effects of this compound

Cell TypeConcentrationEffectReference
Isolated Rat Hepatocytes10-100 µMDose-dependent inhibition of glucagon-stimulated glycogenolysis[1][2][4]
Primary Human Hepatocytes2.5 µM7-fold increase in glycogen synthesis at 5 mM glucose[1]
Primary Human Hepatocytes2.5 µM2-fold increase in glycogen synthesis at 20 mM glucose[1]
A549 and HSF55 cells10-30 µMSignificant glycogen accumulation[1]
A549 cells10 µMSignificant increase in glycogen accumulation[8]
A549 cells30 µMMaximal glycogen accumulation[8]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by this compound and the logical flow of its mechanism of action.

G cluster_0 Glycogenolysis Pathway cluster_1 Glycogenesis Pathway Glycogen Glycogen Glucose-1-Phosphate Glucose-1-Phosphate Glycogen->Glucose-1-Phosphate Glycogenolysis Glycogen_Phosphorylase_a Glycogen Phosphorylase a (Active) Glycogen_Phosphorylase_b Glycogen Phosphorylase b (Inactive) Glycogen_Phosphorylase_a->Glycogen_Phosphorylase_b Dephosphorylation Glycogen_Synthase_a Glycogen Synthase a (Active) Glycogen_Phosphorylase_a->Glycogen_Synthase_a Inhibits (indirectly) Glucose Glucose Glucose->Glycogen Glycogenesis Glycogen_Synthase_b Glycogen Synthase b (Inactive) Glycogen_Synthase_b->Glycogen_Synthase_a Dephosphorylation This compound This compound This compound->Glycogen_Phosphorylase_a Inhibits This compound->Glycogen_Phosphorylase_b Promotes conversion to This compound->Glycogen_Synthase_a Activates (indirectly)

This compound's effect on glycogen metabolism pathways.

G This compound This compound Inhibition_of_GP Inhibition of Glycogen Phosphorylase This compound->Inhibition_of_GP Decrease_Glycogenolysis Decreased Glycogenolysis Inhibition_of_GP->Decrease_Glycogenolysis Activation_of_GS Activation of Glycogen Synthase Inhibition_of_GP->Activation_of_GS Indirectly Increase_Glycogen_Stores Increased Glycogen Stores Decrease_Glycogenolysis->Increase_Glycogen_Stores Lower_Blood_Glucose Lowered Blood Glucose (in vivo) Decrease_Glycogenolysis->Lower_Blood_Glucose Increase_Glycogenesis Increased Glycogenesis Activation_of_GS->Increase_Glycogenesis Increase_Glycogenesis->Increase_Glycogen_Stores

Logical flow of this compound's mechanism of action.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the effect of this compound.

In Vitro Glycogen Phosphorylase Activity Assay

This protocol is a generalized procedure based on methodologies described in the literature.[1][3][10]

Objective: To determine the inhibitory effect of this compound on glycogen phosphorylase activity.

Materials:

  • Purified glycogen phosphorylase (e.g., human liver or rabbit muscle GPa)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM KCl, 2.5 mM MgCl2)

  • Substrates: Glucose-1-phosphate (G1P) and glycogen

  • Malachite green reagent for phosphate detection

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a solution of glycogen phosphorylase in the assay buffer.

  • In a 96-well plate, add the enzyme solution.

  • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. A control with solvent only should be included.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrates (G1P and glycogen) to each well.

  • Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at the same temperature.

  • Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

G Start Start Prepare_Enzyme Prepare Glycogen Phosphorylase Solution Start->Prepare_Enzyme Add_Enzyme Add Enzyme to 96-well Plate Prepare_Enzyme->Add_Enzyme Add_Inhibitor Add this compound at Varying Concentrations Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrates Add G1P and Glycogen to Initiate Reaction Pre_Incubate->Add_Substrates Incubate Incubate Reaction Mixture Add_Substrates->Incubate Measure_Phosphate Measure Released Phosphate Incubate->Measure_Phosphate Calculate_IC50 Calculate % Inhibition and IC50 Measure_Phosphate->Calculate_IC50 End End Calculate_IC50->End

Workflow for in vitro GP activity assay.
Hepatocyte Glycogenolysis Assay

This protocol is based on studies investigating the effect of this compound on glycogenolysis in primary hepatocytes.[4]

Objective: To measure the effect of this compound on glucagon-stimulated glycogenolysis in hepatocytes.

Materials:

  • Isolated primary hepatocytes (e.g., from rat or human)

  • Hepatocyte culture medium

  • [14C]-glucose for radiolabeling glycogen stores

  • This compound

  • Glucagon or other glycogenolytic agent (e.g., forskolin)

  • Scintillation fluid and counter

Procedure:

  • Culture primary hepatocytes and pre-label their glycogen stores by incubating with [14C]-glucose.

  • Wash the cells to remove unincorporated [14C]-glucose.

  • Pre-incubate the cells with varying concentrations of this compound for a specific duration.

  • Stimulate glycogenolysis by adding a glycogenolytic agent like glucagon.

  • After the stimulation period, lyse the cells and isolate the glycogen.

  • Quantify the amount of [14C]-labeled glycogen remaining in the cells using liquid scintillation counting.

  • Determine the extent of inhibition of glycogenolysis by comparing the amount of glycogen in this compound-treated cells to control cells.

G Start Start Culture_Hepatocytes Culture Primary Hepatocytes Start->Culture_Hepatocytes Label_Glycogen Pre-label Glycogen with [14C]-glucose Culture_Hepatocytes->Label_Glycogen Wash_Cells Wash Cells Label_Glycogen->Wash_Cells Pre_Incubate_CP91149 Pre-incubate with This compound Wash_Cells->Pre_Incubate_CP91149 Stimulate_Glycogenolysis Stimulate with Glucagon Pre_Incubate_CP91149->Stimulate_Glycogenolysis Lyse_Cells Lyse Cells and Isolate Glycogen Stimulate_Glycogenolysis->Lyse_Cells Quantify_Glycogen Quantify [14C]-Glycogen Lyse_Cells->Quantify_Glycogen Determine_Inhibition Determine Inhibition of Glycogenolysis Quantify_Glycogen->Determine_Inhibition End End Determine_Inhibition->End

Workflow for hepatocyte glycogenolysis assay.

Conclusion

This compound is a well-characterized inhibitor of glycogen phosphorylase with potent effects on glycogen metabolism. Its ability to inhibit glycogenolysis and promote glycogen synthesis makes it a valuable tool for studying the regulation of glycogen metabolism and a potential therapeutic agent for conditions such as type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

CP-91149: A Potent Regulator of Blood Glucose via Glycogen Phosphorylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-91149 is a selective, potent inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. By preventing the breakdown of glycogen to glucose-1-phosphate, this compound effectively reduces hepatic glucose output, a key contributor to hyperglycemia in type 2 diabetes. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound's role in regulating blood glucose levels. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Hepatic glucose production (HGP) is a major contributor to the fasting and postprandial hyperglycemia observed in individuals with type 2 diabetes. HGP is primarily driven by two processes: gluconeogenesis and glycogenolysis. Glycogenolysis, the breakdown of stored glycogen, is catalyzed by the enzyme glycogen phosphorylase (GP). Inhibition of GP, therefore, presents a promising therapeutic strategy for managing hyperglycemia. This compound has emerged as a significant small molecule inhibitor of GP, demonstrating efficacy in preclinical models of diabetes. This document details the scientific foundation of this compound's action and its potential as a glucose-lowering agent.

Mechanism of Action of this compound

This compound exerts its glucose-lowering effects by directly inhibiting glycogen phosphorylase. It is a selective inhibitor of both the muscle and liver isoforms of GP.[1] The primary mechanism involves the allosteric inhibition of glycogen phosphorylase a (GPa), the active, phosphorylated form of the enzyme.[2] This inhibition leads to a decrease in the rate of glycogenolysis, thereby reducing the release of glucose from the liver.

Interestingly, the inhibitory potency of this compound is significantly enhanced in the presence of glucose.[1][2] This synergistic effect suggests that this compound is more effective under hyperglycemic conditions, a desirable characteristic for an anti-diabetic agent. The binding of this compound to an inhibitor site on the GP enzyme stabilizes it in an inactive conformation.[3]

Furthermore, the inhibition of GPa by this compound promotes the conversion of the active 'a' form to the inactive, dephosphorylated 'b' form.[4][5] This shift in the enzyme's phosphorylation state further suppresses glycogenolysis. In addition to its direct inhibitory effects, this compound has been shown to indirectly promote glycogen synthesis.[5][6] By inhibiting GPa, this compound leads to an increase in the intracellular concentration of glucose-6-phosphate, which in turn allosterically activates glycogen synthase, the key enzyme in glycogen synthesis.[7]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway through which this compound regulates glycogen metabolism and ultimately reduces hepatic glucose output.

CP91149_Pathway cluster_0 Hepatocyte Glucagon Glucagon GPCR Glucagon Receptor Glucagon->GPCR activates AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PK Phosphorylase Kinase PKA->PK activates GPa Glycogen Phosphorylase a (Active) PK->GPa phosphorylates (activates) GPb Glycogen Phosphorylase b (Inactive) GPa->GPb Glycogen Glycogen GPa->Glycogen degrades GPb->GPa G1P Glucose-1-Phosphate Glycogen->G1P Glucose_out Hepatic Glucose Output G1P->Glucose_out CP91149 This compound CP91149->GPa inhibits PP1 Protein Phosphatase 1 PP1->GPa dephosphorylates (inactivates)

Caption: Signaling pathway of this compound in hepatocytes.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

In Vitro Inhibitory Activity
Enzyme/Cell TypeParameterValueConditionsReference
Human Liver Glycogen Phosphorylase a (HLGPa)IC500.13 µMIn the presence of 7.5 mM glucose[2]
Human Liver Glycogen Phosphorylase a (HLGPa)IC505- to 10-fold higherIn the absence of glucose[1][2]
Muscle Glycogen Phosphorylase a (MGPa)IC500.2 µMIn the presence of glucose[1][6]
Muscle Glycogen Phosphorylase b (MGPb)IC500.3 µMIn the presence of glucose[1][6]
Brain Glycogen PhosphorylaseIC500.5 µM[1][6]
Primary Human HepatocytesIC502.1 µMInhibition of glucagon-stimulated glycogenolysis[2][8]
Isolated Rat Hepatocytes-P < 0.05Inhibition of glucagon-stimulated glycogenolysis at 10-100 µM[2][8]
A549 Cells-Significant glycogen accumulation10 µM and 30 µM[4]
In Vivo Efficacy in Diabetic Animal Models
Animal ModelDoseRoute of AdministrationEffect on Blood GlucoseTime PointReference
Diabetic ob/ob mice25 mg/kgOralStatistically significant decrease (P < 0.01)3 hours[8]
Diabetic ob/ob mice50 mg/kgOral120 mg/dl decrease; reached normoglycemia3 hours[8]
Diabetic ob/ob mice50 mg/kgOralReduced plasma glucose from ~235 mg/dL to ~134 mg/dL3 hours[3]
Normoglycemic, non-diabetic miceUp to 100 mg/kgOralNo significant glucose lowering3 hours[2][8]

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to characterize the activity of this compound.

In Vitro Glycogen Phosphorylase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against glycogen phosphorylase.

Materials:

  • Recombinant human liver glycogen phosphorylase a (HLGPa)

  • This compound

  • HEPES buffer (pH 7.2)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl2)

  • Glucose-1-phosphate

  • Glycogen

  • Ammonium molybdate

  • Malachite green

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, and 2.5 mM MgCl2.

  • Add HLGPa to the wells of a 96-well plate.

  • Add varying concentrations of this compound (or a vehicle control) to the wells and incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding a substrate solution containing glucose-1-phosphate and glycogen. The reaction is typically run in the presence and absence of a fixed concentration of glucose (e.g., 7.5 mM).

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[9]

In Vivo Glucose Lowering in Diabetic ob/ob Mice

Objective: To evaluate the in vivo efficacy of this compound in a diabetic animal model.

Materials:

  • Male C57BL/6J-Lepob (ob/ob) mice

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimate the ob/ob mice to the housing conditions and handle them regularly to minimize stress.

  • Fast the mice for a predetermined period (e.g., 4-6 hours) before the experiment.

  • Record the baseline blood glucose levels from the tail vein using a glucometer.

  • Administer a single oral dose of this compound (e.g., 10, 25, or 50 mg/kg) or vehicle to the mice via oral gavage.

  • Monitor blood glucose levels at specific time points after dosing (e.g., 1, 2, 3, and 6 hours).

  • Compare the blood glucose levels of the this compound-treated group to the vehicle-treated control group to determine the glucose-lowering effect.[2][8]

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a novel glycogen phosphorylase inhibitor like this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Enzyme_Assay Glycogen Phosphorylase Inhibition Assay (IC50) Cell_Assay Hepatocyte Glycogenolysis Assay Enzyme_Assay->Cell_Assay Promising Candidates Mechanism_Study Mechanism of Action Studies (e.g., enzyme kinetics) Cell_Assay->Mechanism_Study Animal_Model Diabetic Animal Model (e.g., ob/ob mice) Mechanism_Study->Animal_Model Lead Compound Selection Dose_Response Dose-Response Study Animal_Model->Dose_Response PK_PD Pharmacokinetics/ Pharmacodynamics Dose_Response->PK_PD Toxicity Preliminary Toxicity Assessment PK_PD->Toxicity

Caption: General experimental workflow for GP inhibitor evaluation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of glycogen phosphorylase that effectively lowers blood glucose levels in preclinical models of type 2 diabetes. Its mechanism of action, centered on the inhibition of hepatic glycogenolysis, is synergistic with glucose, making it a particularly interesting candidate for further development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of glycogen phosphorylase inhibitors for the treatment of metabolic diseases. Further investigation into the long-term efficacy, safety, and potential for combination therapy is warranted.

References

CP-91149: A Technical Guide for the Study of Glycogenolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CP-91149, a selective inhibitor of glycogen phosphorylase (GP), and its application as a tool to investigate glycogenolysis. This compound has emerged as a critical compound for elucidating the role of glycogen metabolism in various physiological and pathological states. This document details its mechanism of action, provides a compilation of its quantitative effects, and outlines key experimental protocols for its use in laboratory settings. The included signaling pathway and experimental workflow diagrams offer a visual representation of the scientific principles and practical applications discussed.

Introduction

Glycogenolysis, the breakdown of glycogen to glucose-1-phosphate and subsequently glucose, is a fundamental process for maintaining energy homeostasis. The rate-limiting enzyme in this pathway is glycogen phosphorylase (GP). Dysregulation of glycogenolysis is implicated in numerous diseases, including type 2 diabetes, metabolic disorders, and cancer.[1] Pharmacological inhibition of GP offers a powerful approach to study the intricacies of glycogen metabolism and to explore potential therapeutic interventions.

This compound is a potent and selective, allosteric inhibitor of glycogen phosphorylase.[2] Its ability to specifically target GP makes it an invaluable tool for researchers seeking to dissect the contributions of glycogenolysis to cellular and systemic physiology. This guide serves as a comprehensive resource for utilizing this compound in preclinical research.

Mechanism of Action

This compound exerts its inhibitory effect on glycogen phosphorylase through an allosteric mechanism.[1] It binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[3] Notably, the inhibitory potency of this compound is significantly enhanced in the presence of glucose, making it a synergistic inhibitor.[4] This glucose-dependent inhibition is a key feature, as it suggests that this compound may be more effective in hyperglycemic conditions and less likely to cause hypoglycemia in normoglycemic states.[4]

The primary molecular consequence of GP inhibition by this compound is the reduction of glycogen breakdown. This leads to an accumulation of intracellular glycogen.[5][6] Furthermore, the inhibition of GP by this compound can lead to the dephosphorylation and subsequent activation of glycogen synthase (GS), the key enzyme in glycogen synthesis.[7][8] This reciprocal regulation further promotes the net accumulation of glycogen within the cell.

Signaling Pathway of Glycogenolysis Inhibition by this compound

cluster_activation Activation of Glycogenolysis cluster_glycogen_metabolism Glycogen Metabolism Glucagon Glucagon GPCR GPCR Glucagon->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PK Phosphorylase Kinase PKA->PK Activates GSb Glycogen Synthase b (Inactive) PKA->GSb Phosphorylates GPb Glycogen Phosphorylase b (Inactive) PK->GPb Phosphorylates GPa Glycogen Phosphorylase a (Active) Glycogen Glycogen GPa->Glycogen Breaks down PP1 Protein Phosphatase 1 (PP1) GPa->PP1 Inhibits G1P Glucose-1-Phosphate Glycogen->G1P CP91149 This compound CP91149->GPa Inhibits PP1->GPa Dephosphorylates PP1->GSb Dephosphorylates GSa Glycogen Synthase a (Active) start Start isolate_hepatocytes Isolate and Culture Primary Hepatocytes start->isolate_hepatocytes prelabel_glycogen Pre-label Glycogen with ¹⁴C-Glucose isolate_hepatocytes->prelabel_glycogen wash_cells Wash Cells to Remove Unincorporated Label prelabel_glycogen->wash_cells preincubate_cp91149 Pre-incubate with This compound or Vehicle wash_cells->preincubate_cp91149 stimulate_glucagon Stimulate with Glucagon preincubate_cp91149->stimulate_glucagon terminate_reaction Terminate Reaction (e.g., add KOH) stimulate_glucagon->terminate_reaction measure_glycogen Measure Remaining ¹⁴C-Glycogen terminate_reaction->measure_glycogen analyze_data Data Analysis: Calculate % Inhibition measure_glycogen->analyze_data end End analyze_data->end

References

CP-91149: An In-Depth Technical Guide to Potential Off-Target and Downstream Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: CP-91149 is a potent and selective small-molecule inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. Initially developed for the treatment of Type II diabetes by targeting hepatic glycogenolysis to lower blood glucose, its mechanism of action has prompted investigation into other therapeutic areas, including oncology. While highly selective for its primary target, the profound metabolic shifts induced by GP inhibition can lead to a cascade of significant downstream cellular effects. Understanding these effects is critical for accurately interpreting experimental results and anticipating potential therapeutic applications and liabilities. This guide provides a comprehensive overview of the known on-target and consequential off-target effects of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Primary Target Selectivity and On-Target Effects

This compound primarily functions by inhibiting glycogen phosphorylase. It shows high potency against the different isoforms of GP, including the liver (PYGL), muscle (PYGM), and brain (PYGB) types. The inhibition is reported to be more potent in the presence of glucose. The primary on-target effect is the blockage of glycogen breakdown into glucose-1-phosphate, leading to an accumulation of intracellular glycogen. In hepatocytes, this action effectively suppresses glucagon-stimulated glycogenolysis.

Table 1: Quantitative Inhibition of Glycogen Phosphorylase Isoforms by this compound
Target IsoformSpecies/ContextIC50 Value (µM)Notes
Human Liver GP a (HLGPa)Biochemical Assay (with 7.5 mM glucose)0.13Potency is 5- to 10-fold lower without glucose.
Human Liver GP a (HLGPa)Biochemical Assay0.11Measured in the presence of 7.5 mM glucose.
Human Muscle GP aBiochemical Assay0.2---
Human Muscle GP bBiochemical Assay~0.3---
Brain GPIn A549 cells0.5A549 cells exclusively express the brain isozyme.
Glucagon-stimulated GlycogenolysisPrimary Human Hepatocytes~2.1A measure of functional inhibition in a cellular context.

Downstream and Potential Off-Target Cellular Effects

While specific kinome-wide screening data for this compound is not widely published, numerous studies have characterized significant cellular consequences of its potent on-target activity. These downstream effects, which can be considered functional off-target consequences, vary by cell type and metabolic state.

Metabolic Reprogramming

Inhibition of glycogenolysis by this compound forces cancer cells to adapt their metabolic strategies. This includes:

  • Glycolytic Flux: An increase in glucose uptake from the media, leading to an enhanced extracellular acidification rate (ECAR) and lactate production.

  • Pentose Phosphate Pathway (PPP) Inhibition: The block in glycogenolysis reduces the availability of glucose-6-phosphate for the PPP, leading to a decrease in NADPH and reduced glutathione (GSH) levels.

  • Oxidative Stress: The depletion of NADPH and GSH results in an accumulation of reactive oxygen species (ROS).

  • Mitochondrial Respiration: A decrease in the basal oxygen consumption rate (OCR) and overall ATP levels has been observed in anaplastic thyroid cancer cells.

Cell Cycle Arrest and Growth Inhibition

In normal and some cancer cell lines, this compound induces growth retardation.

  • G1-Phase Arrest: Treatment of normal human skin fibroblasts (HSF55) with this compound leads to an increase in the G1-phase cell population and a reduction in the S-phase population.

  • Upregulation of CDK Inhibitors: This cell cycle arrest is associated with increased expression of the cyclin-dependent kinase inhibitors p21 and p27.

  • Correlation with GP Expression: The growth-inhibitory effects correlate with high expression levels of the brain GP isozyme.

Induction of Apoptosis

In certain cancer cells, particularly those dependent on glycogenolysis for survival and redox balance, this compound can trigger programmed cell death.

  • Mechanism: In anaplastic thyroid cancer (ATC) cells, the induction of ROS due to metabolic disruption leads to intrinsic apoptosis.

  • Apoptotic Markers: This is evidenced by the cleavage of PARP and caspases 7 and 9. This effect was observed in ATC cells but not in normal-like thyroid cells, suggesting a therapeutic window.

Table 2: Summary of Cellular Effects of this compound
Cell Line(s)Concentration(s)Incubation TimeObserved Effect(s)
A549 (NSCLC), HSF55 (Fibroblasts)10-30 µM72 hoursSignificant glycogen accumulation.
HSF55 (Fibroblasts)10-30 µM72 hoursG1-phase cell cycle arrest; increased p21 and p27 expression.

Methodological & Application

Application Notes: CP-91149 In Vitro Enzyme Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: CP-91149 is a potent and selective inhibitor of glycogen phosphorylase (GP), a critical enzyme in the regulation of glycogenolysis.[1] Glycogen phosphorylase exists in two primary forms: the more active, phosphorylated glycogen phosphorylase a (GPa), and the less active, dephosphorylated glycogen phosphorylase b (GPb).[2] By catalyzing the rate-limiting step in the breakdown of glycogen to glucose-1-phosphate, GP plays a crucial role in maintaining glucose homeostasis.[2][3] Inhibition of hepatic GP is a therapeutic strategy for managing type 2 diabetes by reducing excessive hepatic glucose production.[3][4] this compound has been shown to effectively inhibit GP, leading to lower blood glucose levels in preclinical diabetic models.[4] These application notes provide a detailed protocol for an in vitro enzyme assay to measure the inhibitory activity of this compound against glycogen phosphorylase.

Principle of the Assay: The in vitro activity of glycogen phosphorylase is most commonly measured in the direction of glycogen synthesis.[3][5] In this reaction, glycogen phosphorylase catalyzes the transfer of a glucosyl unit from glucose-1-phosphate (G1P) to a glycogen primer, releasing inorganic phosphate (Pi). The amount of Pi generated is directly proportional to the enzyme's activity. The released phosphate is then quantified colorimetrically. A common method involves the addition of an acidic solution of ammonium molybdate and malachite green, which forms a colored complex with inorganic phosphate that can be measured spectrophotometrically at approximately 620 nm.[6]

Quantitative Data Summary

The inhibitory potency of this compound against various forms of glycogen phosphorylase is summarized below. The IC50 values demonstrate that the inhibitor's potency can be influenced by the enzyme isoform and the concentration of glucose.

Target EnzymeCondition / Cell LineIC50 Value (µM)
Human Liver Glycogen Phosphorylase a (HLGPa)7.5 mM Glucose0.13[6]
Human Muscle Phosphorylase a-0.2[6]
Human Muscle Phosphorylase b-~0.3[6]
Brain Glycogen PhosphorylaseA549 cells0.5[6]
Glycogenolysis InhibitionPrimary Human Hepatocytes~2.1[4][6]
Rabbit Muscle Glycogen Phosphorylase aNo Glucose0.58 ± 0.09[5]
Rabbit Muscle Glycogen Phosphorylase a5 mM Glucose0.39 ± 0.05[5]
Rabbit Muscle Glycogen Phosphorylase a10 mM Glucose0.22 ± 0.04[5]

Experimental Protocols

In Vitro Glycogen Phosphorylase a (GPa) Inhibition Assay

This protocol details the measurement of this compound's inhibitory effect on GPa activity by quantifying the release of inorganic phosphate.

Materials and Reagents:

  • Human Liver Glycogen Phosphorylase a (HLGPa)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Potassium Chloride (KCl)

  • Magnesium Chloride (MgCl₂)

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)

  • D-Glucose-1-phosphate (G1P)

  • Glycogen (from rabbit liver)

  • Hydrochloric Acid (HCl)

  • Ammonium Molybdate

  • Malachite Green

  • 96-well clear, flat-bottom microplates

  • Spectrophotometric microplate reader

Solution Preparation:

  • Assay Buffer (50 mM HEPES, pH 7.2):

    • 50 mM HEPES

    • 100 mM KCl

    • 2.5 mM MgCl₂

    • 2.5 mM EGTA

    • Adjust pH to 7.2 and store at 4°C.

  • Enzyme Solution:

    • Prepare a working solution of HLGPa in Assay Buffer. An optimized concentration is ~0.38 U/mL.[3][5][7][8] Alternatively, a concentration of 85 ng per 100 µL reaction can be used.[6] Keep on ice.

  • Substrate Solution:

    • Prepare a solution in Assay Buffer containing 0.5 mM Glucose-1-Phosphate and 2 mg/mL Glycogen.[6] (Note: Optimized protocols may use 0.25 mM G1P and 0.25 mg/mL glycogen[3][5][7][8]).

  • This compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Prepare serial dilutions in DMSO to create working stocks for the desired final assay concentrations.

  • Colorimetric Reagent (Malachite Green/Molybdate):

    • Prepare a solution of 1 M HCl containing 10 mg/mL ammonium molybdate and 0.38 mg/mL malachite green.[6] Store protected from light.

Assay Procedure:

  • Compound Addition: To each well of a 96-well plate, add 5 µL of the diluted this compound solution (or DMSO for vehicle control).[6]

  • Enzyme Addition: Add 45 µL of the Enzyme Solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the Substrate Solution to each well, bringing the total volume to 100 µL.

  • Reaction Incubation: Incubate the plate for 20-30 minutes at 37°C.[6][9]

  • Reaction Termination and Color Development: Stop the reaction by adding 150 µL of the Colorimetric Reagent to each well.[6]

  • Final Incubation: Incubate for an additional 20 minutes at room temperature to allow for full color development.[6]

  • Measurement: Read the absorbance of each well at 620 nm using a microplate reader.[6][9]

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all other readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Glycogenolysis Pathway and this compound Inhibition

Glycogenolysis_Inhibition cluster_pathway Glycogenolysis Pathway cluster_inhibition Inhibition Mechanism Glycogen Glycogen (n residues) G1P Glucose-1-Phosphate Glycogen->G1P Catalyzes GP_active Glycogen Phosphorylase a (Active) GP_inactive Glycogen Phosphorylase b (Inactive) GP_active->GP_inactive Dephosphorylation GP_inactive->GP_active Phosphorylation (e.g., via Glucagon signal) CP91149 This compound CP91149->GP_active Inhibits Activity (Stabilizes inactive state)

Caption: Mechanism of this compound action on the glycogenolysis pathway.

Experimental Workflow for this compound Enzyme Assay

Assay_Workflow start Start Assay add_cp 1. Add this compound dilutions and DMSO controls to wells start->add_cp add_enzyme 2. Add Glycogen Phosphorylase Solution add_cp->add_enzyme pre_incubate 3. Pre-incubate (15 min at 37°C) add_enzyme->pre_incubate add_substrate 4. Initiate reaction with Substrate Solution (G1P + Glycogen) pre_incubate->add_substrate incubate 5. Incubate reaction (20-30 min at 37°C) add_substrate->incubate add_reagent 6. Stop reaction and develop color with Malachite Green Reagent incubate->add_reagent final_incubate 7. Incubate for color development (20 min at RT) add_reagent->final_incubate read_absorbance 8. Measure Absorbance at 620 nm final_incubate->read_absorbance analyze 9. Calculate % Inhibition and IC50 read_absorbance->analyze end End analyze->end

References

CP-91149 Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers

Introduction

CP-91149 is a potent and selective inhibitor of glycogen phosphorylase (GP), the enzyme responsible for glycogenolysis.[1][2] By inhibiting GP, this compound prevents the breakdown of glycogen into glucose-1-phosphate, leading to an accumulation of intracellular glycogen.[3][4] This mechanism of action makes it a valuable tool for studying glycogen metabolism and its role in various cellular processes, including cell growth, and for investigating its therapeutic potential in diseases such as type 2 diabetes and cancer.[2][3][5] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound is an allosteric inhibitor of glycogen phosphorylase a (GPa), the active form of the enzyme.[6] Its inhibitory activity is significantly enhanced in the presence of glucose, making it particularly effective under hyperglycemic conditions.[1][7] Inhibition of GP leads to a decrease in glycogenolysis and a subsequent increase in glycogen synthesis.[1][8] In some cancer cell lines, this disruption of glycogen metabolism has been shown to induce cell cycle arrest and apoptosis.[3][4]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the effective concentrations and IC50 values of this compound in various cell lines and enzyme assays.

Target Enzyme/Cell LineParameterConcentrationNotesReference
Human Liver Glycogen Phosphorylase a (HLGPa)IC500.13 µMIn the presence of 7.5 mM glucose. Potency is 5- to 10-fold lower without glucose.[1][6][9]
Human Muscle Phosphorylase aIC500.2 µM[1]
Human Muscle Phosphorylase bIC50~0.3 µM[1]
Brain Glycogen Phosphorylase (in A549 cells)IC500.5 µM[1][3]
Primary Human HepatocytesIC50~2.1 µMInhibition of glucagon-stimulated glycogenolysis.[1][6][8][9]
Isolated Rat HepatocytesEffective Conc.10 - 100 µMDose-dependent inhibition of glucagon-stimulated glycogenolysis.[1][9]
Rat HepatocytesEffective Conc.2.5 µMIncreased glycogen synthesis.[1][8]
A549 (Non-small cell lung carcinoma)Effective Conc.10 - 30 µMCaused significant glycogen accumulation.[1][2]
HSF55 (Human skin fibroblasts)Effective Conc.10 - 30 µMCaused significant glycogen accumulation and G1-phase cell cycle arrest.[1]
8505C (Anaplastic thyroid cancer)Effective Conc.50 µMReduced cell viability and induced apoptosis.[4]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol provides a general procedure for treating adherent cell lines with this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Adherent cells in culture flasks or plates

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO. For example, to make a 10 mM stock, dissolve the appropriate amount of this compound powder in DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

  • Cell Seeding:

    • The day before treatment, seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency).

    • Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).

  • Cell Treatment:

    • Carefully remove the existing culture medium from the cells.

    • Add the medium containing the desired concentration of this compound or the vehicle control (medium with the same concentration of DMSO) to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

  • Downstream Analysis:

    • Following incubation, the cells can be harvested and processed for various downstream analyses, such as:

      • Cell viability assays (e.g., MTT, CellTiter-Glo)

      • Glycogen content measurement

      • Western blotting for signaling pathway analysis

      • Cell cycle analysis by flow cytometry

      • Apoptosis assays (e.g., Annexin V staining, caspase activity)

Protocol 2: Inhibition of Glucagon-Stimulated Glycogenolysis in Hepatocytes

This protocol is adapted from studies on primary hepatocytes.[6][9]

Materials:

  • Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)

  • This compound

  • DMSO

  • Culture medium

  • Glucagon

  • Reagents for glycogen content measurement (e.g., glycogen assay kit)

Procedure:

  • Cell Culture and Plating: Culture and plate hepatocytes according to standard protocols.

  • Pre-treatment with this compound:

    • Prepare working solutions of this compound in culture medium at various concentrations (e.g., 0.3 µM to 100 µM).

    • Treat the cells with the this compound solutions or a vehicle control for a predetermined period (e.g., 30 minutes).

  • Stimulation of Glycogenolysis:

    • Following pre-treatment, add glucagon to the culture medium to a final concentration known to stimulate glycogenolysis (e.g., 100 nM).

    • Incubate for a specific time to allow for glycogen breakdown (e.g., 1-2 hours).

  • Measurement of Glycogen Content:

    • After incubation, lyse the cells and measure the intracellular glycogen content using a commercially available kit or a standard biochemical assay.

    • Compare the glycogen levels in this compound-treated cells to the glucagon-only and vehicle controls to determine the inhibitory effect of this compound.

Visualizations

Signaling Pathway of this compound Action

CP91149_Pathway cluster_glycogen Glycogen Metabolism cluster_pathways Cellular Processes Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis G6P Glucose-6-Phosphate G1P->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP CellGrowth Cell Growth & Proliferation Glycolysis->CellGrowth PPP->CellGrowth GP Glycogen Phosphorylase (GP) GP->Glycogen Catalyzes CP91149 This compound CP91149->GP Inhibition

Caption: Mechanism of this compound action on glycogen metabolism.

Experimental Workflow for this compound Cell Treatment

CP91149_Workflow cluster_analysis Examples of Downstream Analysis start Start: Seed Cells incubation1 Incubate Overnight (37°C, 5% CO2) start->incubation1 prep Prepare this compound Working Solutions incubation1->prep treatment Treat Cells with this compound (and vehicle control) prep->treatment incubation2 Incubate for Desired Duration (e.g., 24, 48, 72h) treatment->incubation2 harvest Harvest Cells incubation2->harvest analysis Downstream Analysis harvest->analysis end End analysis->end viability Cell Viability Assay analysis->viability western Western Blot analysis->western flow Flow Cytometry analysis->flow

Caption: General workflow for in vitro cell treatment with this compound.

References

Application Notes and Protocols: CP-91149 for Glycogenolysis Studies in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-91149 is a potent and selective inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis.[1][2] By targeting the liver isozyme of GP (PYGL), this compound effectively blocks the breakdown of glycogen into glucose-1-phosphate, thereby reducing hepatic glucose output.[1][3] This makes it an invaluable tool for in vitro studies investigating hepatic glycogen metabolism and its role in glucose homeostasis. These application notes provide detailed protocols for the use of this compound in primary hepatocytes to study its inhibitory effects on glycogenolysis.

Mechanism of Action

This compound acts as an allosteric inhibitor of glycogen phosphorylase a (GPa), the active, phosphorylated form of the enzyme.[1][4] Its inhibitory activity is significantly enhanced in the presence of glucose.[3] By binding to GPa, this compound stabilizes the enzyme in an inactive conformation, preventing the catalytic cleavage of glycogen. This leads to a decrease in glycogenolysis and an increase in glycogen synthesis, as the substrate for glycogen synthase becomes more available.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting glycogen phosphorylase and glycogenolysis.

Table 1: In Vitro Inhibition of Glycogen Phosphorylase by this compound

Enzyme SourceParameterValueConditionsReference
Human Liver Glycogen Phosphorylase a (HLGPa)IC₅₀0.13 µMIn the presence of 7.5 mM glucose[3][5][6]
Human Liver Glycogen Phosphorylase a (HLGPa)Potency vs. Caffeine~200-fold higher-[1]
Human Muscle Phosphorylase aIC₅₀0.2 µM-[1]
Human Muscle Phosphorylase bIC₅₀~0.3 µM-[1]
Brain Glycogen Phosphorylase (in A549 cells)IC₅₀0.5 µM-[1][7]

Table 2: Inhibition of Glycogenolysis in Primary Hepatocytes by this compound

Cell TypeStimulusParameterValueReference
Primary Human HepatocytesGlucagon (GGN)IC₅₀~2.1 µM[1][3][8]
Isolated Rat HepatocytesGlucagon (GGN)InhibitionDose-dependent (10-100 µM)[1][3]

Signaling Pathway and Experimental Workflow

Diagram 1: Simplified Signaling Pathway of Glycogenolysis Inhibition by this compound

G cluster_0 Hepatocyte Glucagon Glucagon Glucagon_Receptor Glucagon Receptor Glucagon->Glucagon_Receptor Binds Adenylate_Cyclase Adenylate Cyclase Glucagon_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylase_Kinase Phosphorylase Kinase PKA->Phosphorylase_Kinase Activates Glycogen_Phosphorylase_b Glycogen Phosphorylase b (inactive) Phosphorylase_Kinase->Glycogen_Phosphorylase_b Phosphorylates Glycogen_Phosphorylase_a Glycogen Phosphorylase a (active) Glycogen_Phosphorylase_b->Glycogen_Phosphorylase_a Glycogen Glycogen Glycogen_Phosphorylase_a->Glycogen Breaks down Glucose_1_Phosphate Glucose-1-Phosphate Glycogen->Glucose_1_Phosphate CP_91149 This compound CP_91149->Glycogen_Phosphorylase_a Inhibits

Caption: this compound inhibits the active 'a' form of glycogen phosphorylase.

Diagram 2: Experimental Workflow for Studying this compound in Primary Hepatocytes

G cluster_workflow Experimental Workflow Isolate_Hepatocytes 1. Isolate Primary Hepatocytes Culture_Hepatocytes 2. Culture and Stabilize Hepatocytes Isolate_Hepatocytes->Culture_Hepatocytes Label_Glycogen 3. Label Glycogen with [14C-U]glucose Culture_Hepatocytes->Label_Glycogen Pre_incubation 4. Pre-incubate with This compound or Vehicle Label_Glycogen->Pre_incubation Stimulate_Glycogenolysis 5. Stimulate Glycogenolysis (e.g., with Glucagon) Pre_incubation->Stimulate_Glycogenolysis Measure_Glycogenolysis 6. Measure Remaining [14C]-Glycogen Stimulate_Glycogenolysis->Measure_Glycogenolysis Data_Analysis 7. Data Analysis and IC50 Determination Measure_Glycogenolysis->Data_Analysis

Caption: Workflow for assessing this compound's effect on glycogenolysis.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Hepatocytes

This protocol provides a general method for isolating primary hepatocytes from a mouse liver.

Materials:

  • Anesthesia (e.g., isoflurane)

  • 70% ethanol

  • Liver Perfusion Medium

  • Liver Digestion Medium (containing collagenase)

  • Hepatocyte Wash Medium

  • Percoll

  • Hepatocyte Plating Medium (e.g., William's Medium E with supplements)

  • Collagen-coated culture plates

Procedure:

  • Anesthetize the mouse according to approved institutional animal care and use committee protocols.

  • Sterilize the abdominal area with 70% ethanol.

  • Cannulate the portal vein and perfuse the liver with Liver Perfusion Medium to clear the blood.

  • Switch the perfusion to Liver Digestion Medium containing collagenase and perfuse until the liver becomes soft and digested.

  • Excise the liver and transfer it to a sterile dish containing Hepatocyte Wash Medium.

  • Gently dissociate the liver tissue to release the hepatocytes.

  • Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at a low speed (e.g., 50 x g) to pellet the hepatocytes.

  • Resuspend the pellet in Hepatocyte Wash Medium and perform a Percoll gradient centrifugation to purify viable hepatocytes.[9]

  • Seed the purified hepatocytes onto collagen-coated culture plates in Hepatocyte Plating Medium.

  • Allow the cells to attach and stabilize for at least 4 hours before proceeding with experiments.

Protocol 2: Measurement of Glycogenolysis Inhibition by this compound

This protocol details the steps to measure the inhibitory effect of this compound on stimulated glycogenolysis in primary hepatocytes.

Materials:

  • Primary hepatocytes cultured on collagen-coated plates

  • [¹⁴C-U]glucose

  • Insulin

  • Glucose-free incubation medium

  • This compound stock solution (dissolved in DMSO)

  • Glucagon or Forskolin stock solution

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Glycogen Labeling:

    • Incubate the cultured primary hepatocytes with medium containing [¹⁴C-U]glucose and 1 µM insulin to facilitate glycogen synthesis. The exact concentration of glucose and incubation time should be optimized for the specific cell type and experimental conditions. A typical incubation is for 2-4 hours.

  • Wash:

    • After the labeling period, wash the cells three times with glucose-free incubation medium to remove unincorporated [¹⁴C-U]glucose.

  • Pre-incubation with this compound:

    • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) in fresh incubation medium for 30-60 minutes.

  • Stimulation of Glycogenolysis:

    • To induce glycogenolysis, add a stimulating agent such as glucagon (e.g., 25 nM) or forskolin (e.g., 50 µM) to the wells.[8]

    • Incubate for a defined period (e.g., 2 hours).[8]

  • Measurement of Remaining Glycogen:

    • Terminate the experiment by aspirating the medium and washing the cells with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).

    • Precipitate the glycogen from the cell lysate using ethanol.

    • Collect the glycogen pellet by centrifugation, wash it with 70% ethanol, and then dissolve it in water.

    • Add scintillation fluid to the dissolved glycogen and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of remaining [¹⁴C]-glycogen is inversely proportional to the rate of glycogenolysis.

    • Calculate the percentage of inhibition of glycogenolysis for each concentration of this compound compared to the stimulated control (no this compound).

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Troubleshooting

  • Low Hepatocyte Viability: Ensure optimal perfusion and digestion times during isolation. Handle cells gently to minimize mechanical stress.

  • High Background in Radioactivity Assay: Thoroughly wash the cells after the labeling step to remove all unincorporated [¹⁴C-U]glucose.

  • Variability Between Experiments: Use hepatocytes from the same isolation for a single experiment to minimize inter-batch variability. Ensure consistent cell seeding density.

Conclusion

This compound is a powerful research tool for investigating the role of hepatic glycogenolysis in various physiological and pathophysiological states. The protocols outlined in these application notes provide a framework for utilizing this compound to study glycogen metabolism in primary hepatocytes. By carefully controlling experimental conditions and following these detailed procedures, researchers can obtain reliable and reproducible data on the inhibition of glycogenolysis.

References

Application Notes and Protocols for CP-91149 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for the use of CP-91149, a potent and selective inhibitor of glycogen phosphorylase (GP), in preclinical animal models. The primary application of this compound in this context is for the investigation of its anti-diabetic properties, specifically its ability to lower blood glucose levels by inhibiting hepatic glycogenolysis.

Overview

This compound, with the chemical name [R-(R,S)]-5-chloro-N-[3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, is an inhibitor of human liver glycogen phosphorylase a (HLGPa)[1][2]. It has been demonstrated to effectively lower blood glucose in diabetic animal models without causing hypoglycemia[1][2][3]. This document outlines the appropriate animal models, dosage, and oral administration routes for this compound, along with detailed experimental protocols and a summary of its mechanism of action.

Animal Models

The most commonly cited animal model for evaluating the in vivo efficacy of this compound is the obese and diabetic ob/ob mouse [1][2][3]. This model is characterized by a spontaneous mutation in the leptin gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia, mirroring key aspects of type 2 diabetes in humans[4][5]. Another model mentioned is the non-fasted Goto-Kakizaki (GK) rat , which is a non-obese model of type 2 diabetes[6].

Dosage and Administration

This compound is administered orally. The following tables summarize the dosages and their effects as reported in the literature.

Table 1: this compound Oral Dosage in ob/ob Mice
Dose (mg/kg)Animal ModelKey FindingsReference
10Diabetic ob/ob miceDose-dependent decrease in plasma glucose.[1]
25Diabetic ob/ob miceSignificant glucose lowering (P < 0.01) 3 hours post-dose.[1][3] Lowers plasma glucose without producing hypoglycemia.[7][1][3][7]
50Diabetic ob/ob miceRapid (3 hours) and significant (P < 0.001) glucose lowering by 100-120 mg/dl.[1][2][3] Reduced plasma glucose to near-normal levels.[3][1][2][3]
100Normoglycemic, non-diabetic miceNo significant glucose lowering effect.[1][3]
Table 2: this compound Administration in Other Animal Models
Dose (mg/kg)Animal ModelAdministration RouteKey FindingsReference
50Anaplastic Thyroid Cancer Xenograft MiceIntraperitoneal injectionSignificantly inhibits tumor growth and induces apoptosis.[8]
Not SpecifiedConscious DogsInfusionSuppressed net hepatic glucose output.[9]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol is based on commonly used vehicles for oral gavage in rodent studies.

Materials:

  • This compound powder

  • Vehicle: 0.5% methylcellulose and 0.2% Tween 80 in sterile water[6]

  • Sterile water

  • Mortar and pestle or homogenizer

  • Vortex mixer

  • Analytical balance

  • Appropriate sized gavage needles

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Weigh the calculated amount of this compound powder accurately.

  • Prepare the vehicle solution by dissolving methylcellulose and Tween 80 in sterile water.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

  • Vortex the suspension thoroughly to ensure uniformity.

  • The mixed solution should be used immediately for optimal results.[6]

Oral Gavage Administration Protocol in Mice

Procedure:

  • Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

  • Measure the appropriate volume of the this compound suspension based on the animal's body weight and the desired dosage.

  • Use a proper-sized, ball-tipped gavage needle.

  • Gently insert the gavage needle into the esophagus. Do not force the needle.

  • Slowly administer the suspension.

  • Carefully remove the gavage needle.

  • Monitor the animal for any signs of distress post-administration.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of glycogen phosphorylase (GP), the enzyme responsible for the rate-limiting step in glycogenolysis (the breakdown of glycogen to glucose-1-phosphate).[6][10] By inhibiting GP, this compound reduces the release of glucose from hepatic glycogen stores, thereby lowering blood glucose levels.[1][2] This action is particularly effective in diabetic states where hepatic glucose production is elevated.

The diagram below illustrates the signaling pathway affected by this compound.

CP91149_Mechanism cluster_Hepatocyte Hepatocyte Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis G6P Glucose-6-Phosphate G1P->G6P Isomerization Glucose Blood Glucose G6P->Glucose Gluconeogenesis & Glycolysis Systemic Circulation Systemic Circulation Glucose->Systemic Circulation Glucagon Glucagon GP_inactive Glycogen Phosphorylase b (Inactive) Glucagon->GP_inactive Activates (via PKA) GP_active Glycogen Phosphorylase a (Active) GP_inactive->GP_active Phosphorylation CP91149 This compound CP91149->GP_active Inhibition Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Monitoring Monitoring & Analysis Animal_Model Select Animal Model (e.g., ob/ob mouse) Acclimatization Animal Acclimatization Animal_Model->Acclimatization Dose_Prep Prepare this compound Dosing Solution Oral_Admin Oral Administration of this compound or Vehicle Dose_Prep->Oral_Admin Baseline Collect Baseline Blood Sample (t=0) Acclimatization->Baseline Baseline->Oral_Admin Blood_Collection Collect Blood Samples (e.g., t=3h) Oral_Admin->Blood_Collection Glucose_Measurement Measure Plasma Glucose Levels Blood_Collection->Glucose_Measurement Data_Analysis Analyze and Compare Treatment vs. Vehicle Groups Glucose_Measurement->Data_Analysis

References

Application Notes and Protocols: Preparation of CP-91149 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

CP-91149 is a potent and selective inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[1][2] It is a valuable tool for studying glucose metabolism and has potential applications in the research of type 2 diabetes and certain cancers.[3][4] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for laboratory use.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

PropertyValueSource
Formal Name 5-chloro-N-[(1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide[5]
CAS Number 186392-40-5[5]
Molecular Formula C₂₁H₂₂ClN₃O₃[5]
Molecular Weight 399.87 g/mol (or 399.9 g/mol )[5][6]
Appearance Crystalline solid[5]
Purity ≥98%[5]

Solubility Data

The solubility of this compound varies significantly across different solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For in vivo studies, specific co-solvent formulations are required.

SolventSolubilityNotes
DMSO ≥ 80 mg/mL (approx. 200 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[6] Sonication or gentle heating may be required to fully dissolve the compound.[3][7]
DMF 25 mg/mL
Ethanol Insoluble[6][7]
Water Insoluble[6]
DMSO:PBS (pH 7.2) (1:4) 0.20 mg/mLLimited aqueous solubility.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (6.25 mM)A common formulation for in vivo experiments.[3]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (6.25 mM)An alternative formulation for in vivo administration.[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Equilibrate Compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 399.87 g/mol x 1000 mg/g = 3.9987 mg

  • Weigh Compound: Carefully weigh out approximately 4.0 mg of this compound powder and place it into a sterile microcentrifuge tube or vial. Record the exact weight.

  • Add Solvent: Based on the actual mass weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mmol/L)

    • Example: For 4.0 mg, Volume (mL) = [4.0 mg / 399.87 g/mol ] / 10 mmol/L = 1.00 mL

  • Dissolve Compound: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Mix Thoroughly: Cap the tube securely and vortex the solution until the compound is fully dissolved. If particulates remain, sonicate the solution for 5-10 minutes.[3][7] Gentle warming can also aid dissolution.

  • Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]

G cluster_prep Stock Solution Preparation cluster_storage Storage weigh 1. Weigh this compound (e.g., 4.0 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1.0 mL for 10 mM) weigh->add_dmso Calculate Volume dissolve 3. Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store Store Aliquots at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Preparation of a Working Solution for Cellular Assays

Stock solutions are typically diluted in cell culture medium to prepare working solutions for treating cells.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed for your desired final concentration. For example, to prepare 1 mL of a 10 µM working solution:

    • (C1)(V1) = (C2)(V2)

    • (10,000 µM)(V1) = (10 µM)(1000 µL)

    • V1 = 1 µL

  • Prepare Working Solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Mix and Use: Mix gently by pipetting or inverting. Add the working solution to your cell cultures immediately. Note that the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Storage and Stability

Proper storage is crucial to maintain the activity of this compound.

FormStorage TemperatureStability
Solid Powder -20°C≥ 3-4 years[5][7][8]
In Solvent (DMSO) -80°CUp to 6 months[3][9]
In Solvent (DMSO) -20°CUp to 1 month[2][3][9]

Important Handling Notes:

  • Avoid Freeze-Thaw Cycles: Aliquoting the stock solution is highly recommended to preserve its integrity.[3]

  • Hygroscopic Nature: Use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can significantly decrease the solubility of this compound.[3][6]

  • Use Immediately: Prepared solutions for in vivo use, such as those containing PEG300 or corn oil, should be used immediately for optimal results.[6]

Mechanism of Action: Inhibition of Glycogenolysis

This compound acts as an allosteric inhibitor of glycogen phosphorylase (GP), the enzyme that catalyzes the rate-limiting step of glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1][10] In the liver, this process is stimulated by hormones like glucagon.[11] By inhibiting GP, this compound prevents the release of glucose from hepatic glycogen stores, thereby lowering blood glucose levels.[12][13] This makes it a key compound for studying metabolic pathways and diseases like diabetes.[14]

G cluster_pathway Glycogenolysis Signaling Pathway Glucagon Glucagon Receptor GPCR Glucagon->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PK Phosphorylase Kinase PKA->PK GPb Glycogen Phosphorylase b (Inactive) PK->GPb Phosphorylation GPa Glycogen Phosphorylase a (Active) GPb->GPa Glycogen Glycogen GPa->Glycogen Catalyzes Breakdown G1P Glucose-1-Phosphate Glycogen->G1P CP91149 This compound CP91149->GPa Inhibition

References

CP-91149 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for CP-91149

Topic: this compound Solubility in DMSO and Other Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a potent and selective inhibitor of glycogen phosphorylase (GP), an enzyme crucial for the breakdown of glycogen.[1][2][3] It demonstrates inhibitory activity against the liver, muscle, and brain isoforms of GP, making it a valuable tool for research in type 2 diabetes and cancer.[4][5][6] Specifically, it inhibits human liver glycogen phosphorylase a (HLGPa) with an IC50 value of 0.13 μM in the presence of glucose.[1][3][6] The efficacy of this compound is noted to be 5- to 10-fold less potent in the absence of glucose.[1][3][6] This document provides detailed information on the solubility of this compound in various solvents, protocols for its use in experimental settings, and diagrams illustrating its mechanism of action and experimental workflows.

Solubility Data

The solubility of this compound in dimethyl sulfoxide (DMSO) and other solvent systems is critical for the preparation of stock solutions and formulations for both in vitro and in vivo studies. It is important to note that the use of fresh DMSO is recommended as moisture can reduce the solubility of the compound.[1] For challenging dissolutions, heating and/or sonication can be employed to aid the process.[2]

Table 1: Solubility of this compound in Single and Co-solvent Systems

Solvent SystemConcentrationNotes
DMSO100 mg/mL (250.08 mM)Ultrasonic treatment may be required.[7]
DMSO80 mg/mL (200.06 mM)Use fresh DMSO as absorbed moisture can decrease solubility.[1]
DMSO25 mg/mL---
DMF25 mg/mL---
DMSO:PBS (pH 7.2) (1:4)0.20 mg/mL---

Table 2: Formulations for In Vivo Administration

Solvent System CompositionConcentrationResulting Solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.25 mM)Clear solution[2][7]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.25 mM)Clear solution[2][7]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O4 mg/mL (from an 80 mg/mL DMSO stock)Clear solution[1]
5% DMSO, 95% Corn Oil0.65 mg/mL (from a 13 mg/mL DMSO stock)Clear solution[1]
0.5% Methylcellulose + 0.2% Tween 80 in water5 mg/mLHomogeneous suspension[1]
Carboxymethylcellulose sodium (CMC-Na) solution≥ 5 mg/mLHomogeneous suspension[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound (Molecular Weight: 399.88 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh out 4.0 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM (based on a molecular weight of 399.88).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: In Vitro Glycogen Phosphorylase a (GPa) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on human liver glycogen phosphorylase a (HLGPa).

Materials:

  • Human liver glycogen phosphorylase a (HLGPa)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl₂

  • Substrate Solution: 0.5 mM glucose-1-phosphate and 1 mg/mL glycogen in Assay Buffer

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) to each well.

  • Add 85 µL of HLGPa (e.g., 85 ng) in Assay Buffer to each well and incubate for 15 minutes at room temperature.[1]

  • Initiate the enzymatic reaction by adding 10 µL of the Substrate Solution to each well.

  • Incubate the plate at 22°C for 20 minutes.

  • Stop the reaction and measure the released inorganic phosphate using a phosphate detection reagent according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).[1]

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 3: Cell-Based Glycogenolysis Assay in Primary Hepatocytes

Objective: To assess the functional inhibition of glucagon-stimulated glycogenolysis by this compound in primary human hepatocytes.[3]

Materials:

  • Primary human hepatocytes

  • Culture medium

  • [¹⁴C]-glucose

  • Glucagon

  • This compound

  • Lysis buffer

  • Scintillation counter

Procedure:

  • Culture primary human hepatocytes according to standard protocols.

  • Pre-label the cellular glycogen stores by incubating the cells with [¹⁴C]-glucose in the culture medium.

  • Wash the cells to remove unincorporated [¹⁴C]-glucose.

  • Treat the cells with varying concentrations of this compound or vehicle for a specified period.

  • Stimulate glycogenolysis by adding glucagon to the culture medium.

  • After the stimulation period, lyse the cells.

  • Quantify the amount of [¹⁴C]-labeled glycogen remaining in the cell lysates using a scintillation counter.

  • Calculate the inhibition of glucagon-stimulated glycogenolysis for each this compound concentration to determine the IC50 value. An IC50 of approximately 2.1 μM has been reported for primary human hepatocytes.[1][3][6]

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism by which this compound inhibits glycogenolysis.

Mechanism of this compound Action Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis G6P Glucose-6-Phosphate G1P->G6P Glycolysis Glycolysis G6P->Glycolysis GP_a Glycogen Phosphorylase a (Active) GP_b Glycogen Phosphorylase b (Inactive) GP_a->GP_b GP_b->GP_a CP91149 This compound CP91149->GP_a

Caption: this compound inhibits the active form of glycogen phosphorylase (GPa), blocking glycogenolysis.

Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines a typical workflow for evaluating the glucose-lowering effects of this compound in a diabetic animal model.

In Vivo Efficacy Workflow for this compound cluster_setup Experimental Setup cluster_treatment Treatment & Measurement cluster_analysis Data Analysis AnimalModel Select Diabetic Animal Model (e.g., ob/ob mice) Acclimatization Acclimatize Animals AnimalModel->Acclimatization Grouping Randomize into Treatment Groups (Vehicle vs. This compound) Acclimatization->Grouping Dosing Oral Administration of This compound or Vehicle Grouping->Dosing BloodSampling Collect Blood Samples at Timed Intervals (e.g., 3 hours post-dose) Dosing->BloodSampling GlucoseMeasurement Measure Plasma Glucose Levels BloodSampling->GlucoseMeasurement DataAnalysis Analyze Glucose Data (e.g., unpaired t-test) GlucoseMeasurement->DataAnalysis Conclusion Determine Efficacy (Glucose Lowering Effect) DataAnalysis->Conclusion

Caption: Workflow for assessing the in vivo glucose-lowering effects of this compound.

References

Application Notes and Protocols for CP-91149: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability and storage of CP-91149, a potent inhibitor of glycogen phosphorylase (GP). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Introduction to this compound

This compound is a selective inhibitor of glycogen phosphorylase, the key enzyme in glycogenolysis.[1][2] It has been investigated for its potential in the treatment of Type II diabetes due to its ability to lower blood glucose by inhibiting hepatic glycogen breakdown.[3][4] this compound inhibits human liver glycogen phosphorylase a (HLGPa) with an IC50 of 0.13 μM in the presence of glucose.[4][5] The compound is also known to inhibit muscle and brain isoforms of glycogen phosphorylase.[5][6] Its mechanism involves the allosteric inhibition of GP, which promotes the conversion of the active, phosphorylated 'a' form to the inactive, dephosphorylated 'b' form, thereby increasing glycogen synthesis.[7][8]

Physicochemical Properties

PropertyValue
Chemical Name 5-chloro-N-[(1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide
CAS Number 186392-40-5[2][5]
Molecular Formula C₂₁H₂₂ClN₃O₃[2][5]
Molecular Weight 399.87 g/mol [1][2]
Appearance Crystalline solid[5]
Purity ≥98%[5]

Recommended Storage Conditions

Proper storage of this compound is essential to maintain its stability and ensure its efficacy in experimental settings. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C≥ 4 years[5]Can be stored for up to 3 years.[1][2] Some sources suggest 2 years at 4°C.[9]
4°C2 years[9]For shorter-term storage.
In Solvent (Stock Solutions) -80°C1 year[1][2]Recommended for long-term storage of solutions.
-20°C1 month[1][7][10]Suitable for short-term storage of aliquoted solutions.

Shipping: this compound is typically shipped at room temperature in its solid form.[2][5]

Preparation of Stock Solutions

This compound is soluble in organic solvents such as DMSO and DMF.[5]

  • DMSO: Soluble at concentrations up to 80 mg/mL (200.06 mM).[1] It is recommended to use fresh DMSO as moisture can reduce solubility.[1] For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a solubility of at least 2.5 mg/mL.[7]

  • DMF: Soluble at 25 mg/mL.[5]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibrate the vial of this compound powder to room temperature for at least one hour before opening.[10]

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.9987 mg of this compound in 1 mL of DMSO.

  • Vortex or sonicate the solution to ensure complete dissolution. If precipitation occurs, gentle warming can be applied.[7]

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1]

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]

Signaling Pathway of this compound in Glycogen Metabolism

This compound directly targets glycogen phosphorylase to modulate glycogen metabolism. The diagram below illustrates its mechanism of action.

CP91149_Pathway CP91149 This compound GP_a Glycogen Phosphorylase a (Active) CP91149->GP_a Inhibits GP_b Glycogen Phosphorylase b (Inactive) GP_a->GP_b Promotes Dephosphorylation Glycogenolysis Glycogenolysis (Glycogen Breakdown) GP_a->Glycogenolysis Catalyzes Glycogen_Synthase Glycogen Synthase (Active) GP_b->Glycogen_Synthase Sequential Activation Glucose Glucose-1-Phosphate Glycogenolysis->Glucose Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Glycogen Glycogen Glycogen_Synthesis->Glycogen Glycogen->Glycogenolysis

Caption: Mechanism of action of this compound on glycogen metabolism.

Protocol for Stability Assessment of this compound

This protocol outlines a general procedure for conducting long-term and accelerated stability studies for this compound, which can be adapted for specific research or developmental needs.

Objective

To evaluate the stability of this compound under defined storage conditions over a specified period.

Materials
  • This compound (solid)

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Calibrated analytical balance

  • pH meter

  • Stability chambers/ovens

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Validated HPLC method for purity and degradation product analysis

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Timepoint Testing cluster_analysis Analysis start Start: Receive this compound Lot prep_samples Prepare Samples (Solid & Solution) start->prep_samples long_term Long-Term (-20°C) prep_samples->long_term accelerated Accelerated (e.g., 40°C/75% RH) prep_samples->accelerated tp0 T=0 long_term->tp0 accelerated->tp0 tp1 T=1 month tp0->tp1 tp3 T=3 months tp1->tp3 tp_final ... Final Timepoint tp3->tp_final appearance Visual Appearance tp_final->appearance hplc HPLC Analysis (Purity, Degradants) tp_final->hplc other Other Tests (e.g., Moisture) tp_final->other end End: Stability Report appearance->end hplc->end other->end

Caption: Workflow for this compound stability testing.

Procedure

1. Initial Analysis (T=0):

  • Perform a complete analysis of the initial batch of this compound.

  • Appearance: Record the physical state, color, and any visible characteristics.

  • Purity: Determine the purity using a validated HPLC method.

  • Degradation Products: Quantify any existing impurities or degradation products.

  • Moisture Content: Determine the water content using Karl Fischer titration, if applicable.

2. Sample Storage:

  • Long-Term Stability: Store aliquots of the solid compound and prepared solutions at the recommended long-term storage condition (-20°C).

  • Accelerated Stability: To predict long-term stability and to evaluate the effect of short-term excursions from recommended storage conditions, store aliquots at an elevated temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

3. Timepoint Testing:

  • At specified time intervals (e.g., 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 1, 2, 3, and 6 months for accelerated), withdraw samples from each storage condition.

  • Allow the samples to equilibrate to room temperature before analysis.

  • Perform the same set of analytical tests as in the initial analysis (Appearance, Purity, Degradation Products).

4. Data Analysis and Reporting:

  • Compile the data from all timepoints in a tabular format.

  • Analyze for any trends in purity decrease or degradation product increase over time.

  • Based on the data, establish a re-test date or shelf-life for this compound under the tested storage conditions.

Summary of Stability Data Presentation

The following table is a template for summarizing the stability data for this compound.

Storage ConditionTimepointAppearancePurity (%) by HPLCTotal Degradation Products (%)
-20°C 0Conforms99.80.2
3 Months
6 Months
12 Months
24 Months
36 Months
40°C / 75% RH 0Conforms99.80.2
1 Month
3 Months
6 Months

By following these guidelines and protocols, researchers can ensure the quality and reliability of their studies involving this compound.

References

Measuring Glycogen Accumulation After CP-91149 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-91149 is a potent and selective inhibitor of glycogen phosphorylase (GP), the enzyme responsible for glycogenolysis (the breakdown of glycogen). By inhibiting GP, this compound effectively blocks the degradation of glycogen, leading to its accumulation in various cell types. This mechanism of action makes this compound a valuable tool for studying glycogen metabolism and a potential therapeutic agent for conditions such as type 2 diabetes. These application notes provide detailed protocols for measuring glycogen accumulation and assessing the downstream signaling effects of this compound treatment in a research setting.

Mechanism of Action

This compound is an allosteric inhibitor of glycogen phosphorylase a (GPa), the active form of the enzyme. It binds to a site distinct from the active site, inducing a conformational change that renders the enzyme less active.[1][2] This inhibition is more potent in the presence of glucose.[1][2] The resulting decrease in glycogenolysis leads to a net increase in intracellular glycogen stores. Consequently, this can also lead to the dephosphorylation and activation of glycogen synthase (GS), the key enzyme in glycogen synthesis, further promoting glycogen accumulation.[1][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Type/EnzymeReference
IC50 (HLGPa)0.13 µM (in presence of glucose)Human Liver Glycogen Phosphorylase a[1][2]
IC50 (Human Muscle Phosphorylase a)0.2 µMHuman Muscle Phosphorylase a[1]
IC50 (Human Muscle Phosphorylase b)~0.3 µMHuman Muscle Phosphorylase b[1]
IC50 (Brain GP)0.5 µMA549 cells[1][4]
IC50 (Primary Human Hepatocytes)~2.1 µMPrimary Human Hepatocytes[1][5]

Table 2: Effect of this compound on Glycogen Synthesis and Accumulation

Treatment ConcentrationFold Increase in Glycogen Synthesis/AccumulationCell TypeGlucose ConcentrationReference
2.5 µM7-fold increase in glycogen synthesisHepatocytes5 mM[1][6]
2.5 µM2-fold increase in glycogen synthesisHepatocytes20 mM[1][6]
10 µMSignificant increase in glycogen accumulationA549 cellsNot specified[7]
30 µMMaximal glycogen accumulationA549 cellsNot specified[7]
10-30 µMSignificant glycogen accumulationHSF55 cellsNot specified[1]

Experimental Protocols

Protocol 1: Quantification of Intracellular Glycogen Content

This protocol describes a colorimetric or fluorometric method for quantifying glycogen in cultured cells treated with this compound. Many commercial kits are available and generally follow this principle.[8][9]

Materials:

  • This compound

  • Cell culture reagents

  • Phosphate-buffered saline (PBS), ice-cold

  • Reagents for cell lysis (e.g., distilled water or a specific lysis buffer from a kit)

  • Glycogen Assay Kit (Colorimetric or Fluorometric) containing:

    • Glycogen Standard

    • Hydrolysis Enzyme (e.g., glucoamylase)

    • Development Reagents (e.g., OxiRed probe, glucose oxidase, HRP)

    • Assay Buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that allows for logarithmic growth during the treatment period.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with the desired concentrations of this compound (e.g., 1-50 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-72 hours).

  • Cell Lysis:

    • After treatment, aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS to remove any residual glucose from the medium.[10]

    • Lyse the cells by adding a specific volume of distilled water or lysis buffer to each well.[10]

    • Some protocols may require boiling the lysate to inactivate endogenous enzymes.[10]

    • Centrifuge the lysate to pellet insoluble material.[10] The supernatant will be used for the assay.

  • Glycogen Hydrolysis:

    • Set up duplicate wells for each sample in a 96-well plate. One well will be for the total glucose measurement (with hydrolysis enzyme), and the other for the free glucose background (without hydrolysis enzyme).

    • Add a specific volume of the cell lysate supernatant to each well.

    • To the "total glucose" wells, add the hydrolysis enzyme (glucoamylase) to break down glycogen into glucose.[10][11]

    • To the "free glucose" wells, add an equivalent volume of assay buffer without the enzyme.

    • Incubate as per the kit manufacturer's instructions (e.g., 30 minutes at room temperature).[10]

  • Colorimetric/Fluorometric Reaction:

    • Prepare a reaction mix containing the detection reagents (e.g., OxiRed probe, glucose oxidase, HRP) according to the kit's protocol.

    • Add the reaction mix to all wells.

    • Incubate for the recommended time (e.g., 30 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the specified wavelength.

    • Prepare a standard curve using the provided glycogen standard.

    • Subtract the reading of the "free glucose" well from the "total glucose" well for each sample to obtain the signal corresponding to glycogen.

    • Determine the glycogen concentration in the samples using the standard curve.

    • Normalize the glycogen content to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

Protocol 2: Western Blot Analysis of Glycogen Synthase (GS) and Glycogen Synthase Kinase 3 (GSK-3) Phosphorylation

This protocol allows for the assessment of the phosphorylation status of key enzymes in the glycogen metabolism pathway following this compound treatment.

Materials:

  • This compound

  • Cell culture reagents

  • Ice-cold PBS

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-GS (Ser641)

    • Rabbit anti-GS (total)

    • Rabbit anti-phospho-GSK-3β (Ser9)

    • Rabbit anti-GSK-3β (total)

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described in Protocol 1.

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-GS) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

Visualization of Pathways and Workflows

G This compound Mechanism of Action cluster_0 Glycogen Metabolism This compound This compound Glycogen_Phosphorylase Glycogen Phosphorylase (GP) This compound->Glycogen_Phosphorylase inhibits Glycogenolysis Glycogenolysis (Glycogen Breakdown) Glycogen_Phosphorylase->Glycogenolysis promotes Glycogen Glycogen Glycogenolysis->Glycogen consumes Glycogen_Synthase Glycogen Synthase (GS) Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis promotes Glycogen_Synthesis->Glycogen produces G Experimental Workflow for Glycogen Quantification Start Start Cell_Culture Seed and culture cells Start->Cell_Culture Treatment Treat with this compound or vehicle Cell_Culture->Treatment Wash Wash with ice-cold PBS Treatment->Wash Lysis Lyse cells Wash->Lysis Hydrolysis Hydrolyze glycogen to glucose Lysis->Hydrolysis Detection Colorimetric/Fluorometric detection Hydrolysis->Detection Analysis Data analysis and normalization Detection->Analysis End End Analysis->End G Signaling Pathway Assessment Workflow Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Cell_Lysis Lyse cells in buffer with inhibitors Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Immunoblotting Immunoblot with phospho-specific antibodies Western_Blot->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Densitometric Analysis Detection->Analysis End End Analysis->End

References

Application Notes and Protocols: Utilizing CP-91149 to Interrogate Metabolic Flux in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Glycogen metabolism, often overlooked in cancer, plays a crucial role in providing a readily available source of glucose for various metabolic pathways. CP-91149 is a potent and selective inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis. By blocking the breakdown of glycogen, this compound induces a metabolic crisis in cancer cells that are dependent on this pathway, leading to growth inhibition and cell death. These application notes provide a comprehensive guide for utilizing this compound as a tool to study metabolic flux and its consequences in cancer cells.

Mechanism of Action of this compound

This compound is an allosteric inhibitor of glycogen phosphorylase, binding to a site distinct from the active site. This binding stabilizes the inactive T-state conformation of the enzyme, preventing the catalytic breakdown of glycogen into glucose-1-phosphate (G1P).[1] In cancer cells, this inhibition leads to several key metabolic consequences:

  • Glycogen Accumulation: The most direct effect of this compound is the accumulation of intracellular glycogen.[1][2]

  • Disruption of Glycolytic Flux: By preventing the influx of glucose from glycogen stores, this compound can impact the rate of glycolysis.

  • Alterations in the Pentose Phosphate Pathway (PPP): The PPP, which branches from glycolysis, is crucial for producing NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis. Inhibition of glycogenolysis can limit the substrate availability for the PPP.[2][3]

  • Induction of Oxidative Stress: A decrease in NADPH production via the PPP can lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress.[4][5]

  • Induction of Apoptosis: The culmination of metabolic stress and oxidative damage can trigger programmed cell death, or apoptosis.[2][5]

Data Presentation

The following tables summarize quantitative data on the effects of this compound in various cancer cell lines.

Table 1: Inhibitory Activity of this compound

Cell LineCancer TypeTarget IsozymeIC50 (µM)Reference
A549Non-small cell lung carcinomaBrain0.5[1]

Table 2: Effects of this compound on Cancer Cell Metabolism and Viability

Cell LineCancer TypeThis compound Conc. (µM)Parameter MeasuredObserved EffectReference
HepG2Hepatocellular Carcinoma50Glycogen ContentIncreased[2]
HepG2Hepatocellular Carcinoma50Glycolytic CapacityDecreased[2]
HepG2Hepatocellular Carcinoma50Mitochondrial RespirationDecreased[2]
Anaplastic Thyroid CancerThyroid Cancer50Glucose-1-Phosphate (G1P)Increased[5]
Anaplastic Thyroid CancerThyroid Cancer50Glucose-6-Phosphate (G6P)Decreased[5]
Anaplastic Thyroid CancerThyroid Cancer50NADPH LevelsDecreased[5]
Anaplastic Thyroid CancerThyroid Cancer50Reactive Oxygen Species (ROS)Increased[5]
Clear Cell Ovarian CancerOvarian CancerNot SpecifiedATP PoolsReduced[4]
Clear Cell Renal CancerKidney CancerNot SpecifiedSuperoxide-derived ROSIncreased[4]

Experimental Protocols

Here, we provide detailed protocols for key experiments to study the effects of this compound on cancer cell metabolism.

Protocol 1: Cell Culture and this compound Treatment

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements (e.g., FBS, penicillin/streptomycin)

  • This compound (stock solution typically prepared in DMSO)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cancer cells in their recommended growth medium to the desired confluency (typically 70-80%).

  • Prepare a working solution of this compound in the cell culture medium at the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line. Concentrations ranging from 10 µM to 100 µM have been used in various studies.[2][5]

  • Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the cells for the desired treatment duration. The incubation time will vary depending on the specific assay being performed (e.g., 24-72 hours for viability assays, shorter times for acute metabolic measurements).

Protocol 2: 13C Metabolic Flux Analysis (MFA)

Objective: To quantify the metabolic fluxes through central carbon metabolism (glycolysis, PPP, TCA cycle) in response to this compound treatment.

Materials:

  • Cancer cells treated with this compound or vehicle control

  • Glucose-free medium

  • [U-13C6]-glucose (or other specifically labeled glucose isotope)

  • Metabolite extraction solution (e.g., 80% methanol, -80°C)

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and treat with this compound or vehicle for the desired duration.

  • Isotope Labeling:

    • Aspirate the treatment medium.

    • Wash the cells once with pre-warmed glucose-free medium.

    • Add pre-warmed medium containing the [U-13C6]-glucose and the respective treatment (this compound or vehicle).

    • Incubate for a time course to allow for isotopic labeling of downstream metabolites. The time required to reach isotopic steady-state will vary depending on the cell line and metabolic pathway of interest.

  • Metabolite Extraction:

    • Quickly aspirate the labeling medium.

    • Wash the cells with ice-cold saline.

    • Immediately add ice-cold 80% methanol to the cells to quench metabolism.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS or GC-MS Analysis: Analyze the isotopic enrichment in key metabolites of glycolysis, the PPP, and the TCA cycle.

  • Data Analysis: Use specialized software (e.g., INCA, Metran) to calculate metabolic fluxes based on the mass isotopomer distributions.[6]

Protocol 3: Seahorse XF Glycolytic Rate and Mito Stress Test

Objective: To measure the real-time effects of this compound on glycolysis and mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Seahorse XF Glycolytic Rate Assay Kit or Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Cells treated with this compound or vehicle control

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density. Allow cells to adhere overnight.

  • This compound Treatment: Treat the cells with this compound or vehicle for the desired duration.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the treatment medium with pre-warmed Seahorse XF assay medium.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Load the injection ports of the sensor cartridge with the assay compounds (e.g., glucose, oligomycin, 2-DG for Glycolytic Rate Assay; or oligomycin, FCCP, rotenone/antimycin A for Mito Stress Test).

  • Seahorse XF Analysis: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the assay protocol. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

  • Data Analysis: Use the Seahorse Wave software to analyze the data and calculate key parameters such as basal glycolysis, glycolytic capacity, basal respiration, and maximal respiration.

Protocol 4: Quantification of Intracellular Metabolites (G1P, G6P, NADPH)

Objective: To measure the levels of key metabolites affected by this compound.

Materials:

  • Cells treated with this compound or vehicle control

  • Metabolite extraction solution (e.g., 80% methanol, -80°C)

  • LC-MS/MS system

  • Metabolite standards for G1P, G6P, and NADPH

Procedure:

  • Cell Treatment and Metabolite Extraction: Follow the same procedure as described in Protocol 2 for cell treatment and metabolite extraction.

  • LC-MS/MS Analysis:

    • Develop a targeted LC-MS/MS method for the quantification of G1P, G6P, and NADPH.

    • Generate a standard curve for each metabolite using known concentrations of the standards.

    • Analyze the extracted cell lysates.

  • Data Analysis: Quantify the absolute or relative abundance of each metabolite by comparing the peak areas from the samples to the standard curve. Normalize the data to cell number or protein concentration.

Protocol 5: Assessment of Reactive Oxygen Species (ROS)

Objective: To measure the levels of intracellular ROS in response to this compound treatment.

Materials:

  • Cells treated with this compound or vehicle control

  • Cell-permeable fluorescent ROS indicator (e.g., CM-H2DCFDA)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound or vehicle.

  • ROS Staining:

    • Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with the ROS indicator dye according to the manufacturer's instructions.

  • Fluorescence Measurement:

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the relative change in ROS levels in this compound-treated cells compared to the vehicle control.

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action cluster_1 Metabolic Consequences CP91149 This compound GP Glycogen Phosphorylase CP91149->GP Inhibits Glycogen Glycogen GP->Glycogen Breaks down G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis Glycolysis Glycolysis G1P->Glycolysis Enters via G6P PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP Provides G6P substrate NADPH NADPH PPP->NADPH Produces ROS Reactive Oxygen Species (ROS) NADPH->ROS Reduces Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Mechanism of this compound action and its metabolic consequences in cancer cells.

G cluster_workflow Experimental Workflow: Metabolic Flux Analysis start Seed Cancer Cells treatment Treat with this compound or Vehicle start->treatment labeling Isotope Labeling with [U-13C6]-Glucose treatment->labeling extraction Metabolite Extraction labeling->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data Metabolic Flux Calculation analysis->data end Flux Map data->end

Caption: A typical experimental workflow for 13C Metabolic Flux Analysis.

G cluster_signaling This compound Induced Apoptotic Signaling CP91149 This compound MetabolicStress Metabolic Stress (↓NADPH, ↑ROS) CP91149->MetabolicStress Mitochondria Mitochondria MetabolicStress->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced intrinsic apoptosis.

References

Troubleshooting & Optimization

Optimizing CP-91149 Concentration for Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CP-91149?

A1: this compound is a selective inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis (the breakdown of glycogen into glucose-1-phosphate).[1] By inhibiting GP, this compound prevents the degradation of glycogen, leading to its accumulation within the cell. It specifically targets the 'a' form of human liver glycogen phosphorylase (HLGPa) and is also effective against muscle and brain isoforms.[2][3]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: A typical starting concentration for this compound in cell-based assays ranges from 1 µM to 50 µM.[4] However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. For instance, in A549 cells, significant glycogen accumulation is observed at 10 µM, with maximal accumulation at 30 µM.[4] In primary human hepatocytes, this compound inhibits glucagon-stimulated glycogenolysis with an IC50 of approximately 2.1 µM.[1][2][3][5]

Q3: How does glucose concentration in the culture medium affect the potency of this compound?

A3: The potency of this compound is significantly enhanced in the presence of glucose. It is reported to be 5- to 10-fold less potent in the absence of glucose.[2][3][5] This is an important consideration when designing experiments, and it is recommended to maintain physiological glucose concentrations in your assays to achieve optimal inhibitor performance. An in vitro study demonstrated that the IC50 value of this compound decreases as the concentration of glucose increases.[6][7]

Q4: How should I prepare and dissolve this compound for my experiments?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For working solutions, the DMSO stock can be further diluted in culture medium. If you encounter precipitation during preparation, gentle warming and/or sonication can help to dissolve the compound.[4] One suggested solvent formulation for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

Q5: Are there any known off-target effects of this compound?

A5: While this compound is considered a selective inhibitor of glycogen phosphorylase, high concentrations may lead to additional pharmacological effects. For example, in A549 cells, a decrease in intracellular glycogen content was observed at 50 µM, suggesting potential off-target effects or cellular toxicity at higher concentrations.[4] It is crucial to perform dose-response experiments to identify the optimal concentration window for your specific cell line and assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on glycogen levels. 1. Sub-optimal inhibitor concentration.2. Low glucose levels in the culture medium.3. Cell line does not express significant levels of glycogen phosphorylase.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).2. Ensure your culture medium contains physiological levels of glucose (e.g., 5 mM to 25 mM).[2][3]3. Verify the expression of glycogen phosphorylase in your cell line via Western blot or qPCR.
Precipitation of the compound in the culture medium. 1. Exceeding the solubility limit of this compound.2. Improper dissolution of the stock solution.1. Prepare a fresh stock solution in 100% DMSO. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity.2. Gently warm the stock solution and vortex before diluting into the medium. Sonication can also be used to aid dissolution.[4]
Cell toxicity or unexpected morphological changes. 1. This compound concentration is too high.2. The cell line is particularly sensitive to the compound or the solvent (DMSO).1. Lower the concentration of this compound. Determine the cytotoxic concentration using a cell viability assay (e.g., MTT or trypan blue exclusion).2. Include a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
Inconsistent results between experiments. 1. Variability in cell density at the time of treatment.2. Inconsistent incubation times.3. Fluctuation in glucose concentration.1. Ensure consistent cell seeding density and confluency across all experiments.2. Adhere to a strict and consistent incubation time for all treatments.3. Use a consistent batch of culture medium with a known glucose concentration.

Data Summary

In Vitro Efficacy of this compound
TargetCell Line/SystemEndpointIC50 / Effective ConcentrationGlucose ConcentrationReference
Human Liver GP (HLGPa)Enzyme AssayInhibition0.13 µM7.5 mM[2][5]
Human Liver GP (HLGPa)Enzyme AssayInhibition~1 µMNot Specified[6]
Human Muscle GP a/bEnzyme AssayInhibition0.2 µM / ~0.3 µMPresent[2][3]
Brain GPA549 CellsInhibition0.5 µMNot Specified[2][3]
Glucagon-stimulated GlycogenolysisPrimary Human HepatocytesInhibition2.1 µMNot Specified[1][2][3][5]
Glucagon-stimulated GlycogenolysisIsolated Rat HepatocytesInhibition10-100 µMNot Specified[2][5][8]
Glycogen AccumulationA549 CellsIncrease10-30 µMNot Specified[4]
Glycogen SynthesisRat HepatocytesIncrease2.5 µM5 mM[2][3]
Cell ViabilityAnaplastic Thyroid Cancer CellsReduction50 µM (48h)Not Specified[9]

Experimental Protocols

Protocol 1: Glycogen Phosphorylase Activity Assay (Colorimetric)

This protocol is adapted from a validated method for measuring GP activity in vitro.[6][7][10]

  • Reagent Preparation :

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl₂.

    • Enzyme Solution: Purified glycogen phosphorylase a (e.g., 0.38 U/mL) in Assay Buffer.

    • Substrate Solution: 0.25 mM glucose-1-phosphate and 0.25 mg/mL glycogen in Assay Buffer.

    • This compound Stock Solution: 10 mM in DMSO.

    • Detection Reagent: 1 M HCl containing 10 mg/mL ammonium molybdate and 0.38 mg/mL malachite green.[2]

  • Assay Procedure :

    • Add 5 µL of varying concentrations of this compound (diluted from stock) to the wells of a 96-well plate.

    • Add 85 µL of the Enzyme Solution to each well.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of Substrate Solution to each well.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction and develop the color by adding 150 µL of the Detection Reagent.

    • Measure the absorbance at 620 nm.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Glycogen Content Assay
  • Cell Culture and Treatment :

    • Plate cells (e.g., A549, HepG2) in a multi-well plate and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-72 hours).[4]

  • Cell Lysis and Glycogen Extraction :

    • Wash the cells with PBS and lyse them in a suitable buffer.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Glycogen Quantification :

    • Use a commercially available glycogen assay kit (e.g., colorimetric or fluorometric) to measure the glycogen concentration in the lysates.

    • Follow the manufacturer's instructions for the assay procedure and data analysis.

    • Normalize the glycogen content to the total protein concentration of each sample.

Visualizations

cluster_0 Glycogenolysis Signaling Pathway Glucagon Glucagon GPCR GPCR Glucagon->GPCR activates AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PK Phosphorylase Kinase PKA->PK activates GPb Glycogen Phosphorylase b (Inactive) PK->GPb phosphorylates GPa Glycogen Phosphorylase a (Active) Glycogen Glycogen GPa->Glycogen breaks down GPb->GPa G1P Glucose-1-Phosphate Glycogen->G1P CP91149 This compound CP91149->GPa inhibits

Caption: this compound inhibits active Glycogen Phosphorylase a (GPa).

cluster_1 General Experimental Workflow Start Start Seed Seed Cells Start->Seed Treat Treat with this compound (Dose-Response) Seed->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Assay Perform Assay (e.g., Glycogen Content, Cell Viability) Incubate->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

Caption: A typical workflow for cell-based assays with this compound.

cluster_2 Troubleshooting Logic NoEffect No Observable Effect? CheckConc Increase Concentration NoEffect->CheckConc Yes Toxicity Cell Toxicity? NoEffect->Toxicity No CheckConc->Toxicity CheckGlucose Verify Glucose in Medium CheckGlucose->Toxicity CheckGP Confirm GP Expression CheckGP->Toxicity LowerConc Decrease Concentration Toxicity->LowerConc Yes Precipitation Precipitation? Toxicity->Precipitation No LowerConc->Precipitation VehicleCtrl Run Vehicle Control VehicleCtrl->Precipitation Dissolve Re-dissolve Stock (Warm/Sonicate) Precipitation->Dissolve Yes Success Successful Experiment Precipitation->Success No Dissolve->Success

Caption: A logical flow for troubleshooting common experimental issues.

References

Troubleshooting CP-91149 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CP-91149, a selective glycogen phosphorylase (GP) inhibitor. The primary focus is to address challenges related to its insolubility in aqueous solutions.

Troubleshooting Insolubility

Problem: this compound precipitates when diluted into aqueous buffers or cell culture media.

This is a common issue stemming from the hydrophobic nature of this compound. While soluble in organic solvents like DMSO, its solubility dramatically decreases in aqueous environments, leading to precipitation.[1][2]

Solutions:

  • Proper Stock Solution Preparation: Prepare a high-concentration stock solution in anhydrous DMSO.[1][3] It is crucial to use fresh, high-quality DMSO as it can absorb moisture, which will reduce the solubility of this compound.[1]

  • Careful Dilution Technique: The key to avoiding precipitation is to add the DMSO stock solution to the aqueous buffer, not the other way around. This should be done with rapid and vigorous mixing to ensure immediate and uniform dispersion.[2]

  • Intermediate Dilutions: Consider preparing intermediate dilutions of your stock solution in pure DMSO before the final dilution into the aqueous medium.[2]

  • Warning and Sonication: Gentle warming of the aqueous solution (e.g., to 37°C) or brief sonication can help dissolve any precipitate that forms.[2] However, exercise caution with warming as prolonged heat can degrade the compound.[2]

  • Final DMSO Concentration: Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. Most cell lines can tolerate DMSO concentrations up to 0.1%.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as DMSO and DMF.[4] It is reported to be insoluble in water and ethanol.[1] For most in vitro experiments, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended starting point.[1][3]

Q2: My this compound powder won't dissolve in DMSO. What should I do?

A2: If you are having difficulty dissolving this compound in DMSO, consider the following:

  • Use fresh, anhydrous DMSO: DMSO is hygroscopic and absorbed water will significantly reduce the solubility of this compound.[1]

  • Ultrasonication: Brief sonication in a water bath can help to break up solid particles and facilitate dissolution.[3]

  • Gentle warming: As a last resort, gentle warming can be applied, but monitor the temperature carefully to avoid degradation.[2]

Q3: I observed precipitation after diluting my DMSO stock of this compound into my aqueous experimental buffer. How can I resolve this?

A3: This is a common occurrence due to the low aqueous solubility of this compound.[2] To prevent this:

  • Reverse the order of addition: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously.[2]

  • Use a larger volume of aqueous buffer for dilution: This will result in a lower final concentration of this compound, which may stay in solution.

  • Consider co-solvents or surfactants: For specific applications, the use of co-solvents like PEG300 or surfactants like Tween-80 can improve solubility in aqueous solutions.[3]

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective inhibitor of glycogen phosphorylase (GP), a key enzyme in the breakdown of glycogen to glucose-1-phosphate.[1][3] It inhibits human liver glycogen phosphorylase a (HLGPa) with an IC50 of 0.13 µM in the presence of glucose.[1][4] By inhibiting GP, this compound prevents glycogenolysis and can lead to an accumulation of glycogen in cells.[3][5]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO80 - 100 mg/mLUse of fresh, anhydrous DMSO is recommended.[1][3]
DMF25 mg/mL
DMSO:PBS (pH 7.2) (1:4)0.20 mg/mL
WaterInsoluble[1]
EthanolInsoluble[1]

Table 2: In Vitro Inhibitory Activity of this compound

Enzyme TargetIC50Conditions
Human Liver Glycogen Phosphorylase a (HLGPa)0.13 µMIn the presence of glucose.[1][4]
Human Muscle Phosphorylase a~0.2 µM
Human Muscle Phosphorylase b~0.3 µM
Brain Glycogen Phosphorylase0.5 µMIn A549 cells.[1]
Glucagon-stimulated glycogenolysis in primary human hepatocytes~2.1 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 399.87 g/mol ).

  • Add Solvent: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Dissolve: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Stock solutions in DMSO are stable for up to 6 months at -20°C.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

  • Prepare Intermediate Dilution (Optional): Prepare an intermediate dilution of the 10 mM DMSO stock in pure DMSO (e.g., to 1 mM).

  • Prepare Aqueous Buffer: Have your final aqueous buffer (e.g., cell culture medium, PBS) ready. Pre-warming the buffer to 37°C may be beneficial.

  • Final Dilution: While vigorously vortexing or stirring the aqueous buffer, add the desired volume of the this compound DMSO stock (or intermediate dilution). It is critical to add the DMSO solution to the aqueous buffer.

  • Inspect for Precipitation: Visually inspect the solution for any signs of precipitation. If a precipitate is observed, brief sonication may help to redissolve it.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store add_stock Add DMSO Stock to Buffer (with vigorous mixing) store->add_stock prepare_buffer Prepare Aqueous Buffer prepare_buffer->add_stock inspect Inspect for Precipitation add_stock->inspect inspect->add_stock Precipitation (Try further dilution/sonication) use Use in Experiment inspect->use No Precipitation G Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis GP Glycogen Phosphorylase (GP) GP:e->Glycogen:w catalyzes CP91149 This compound CP91149->GP inhibits

References

Technical Support Center: CP-91149 In Vitro Efficacy & Glucose Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with guidance on utilizing CP-91149 in vitro, with a specific focus on the impact of glucose concentration on its efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of glycogen phosphorylase (GP), a key enzyme in the glycogenolysis pathway.[1][2][3] It specifically targets the liver isoform of glycogen phosphorylase a (HLGPa).[4][5][6] By inhibiting this enzyme, this compound blocks the breakdown of glycogen into glucose-1-phosphate, thereby reducing hepatic glucose output.[1][5][6]

Q2: How does glucose concentration affect the in vitro potency of this compound?

A2: The inhibitory activity of this compound is significantly enhanced in the presence of glucose.[1][7] In vitro studies have demonstrated that this compound is 5- to 10-fold less potent in the absence of glucose.[4][5][6][8] This synergistic relationship suggests that hyperglycemia can potentiate the inhibitory effect of this compound on glycogen phosphorylase.[1]

Q3: What are the reported IC50 values for this compound under different glucose concentrations?

A3: The IC50 values for this compound vary depending on the glucose concentration in the assay. Higher glucose levels lead to lower IC50 values, indicating increased potency. A summary of reported IC50 values is provided in the data table below.

Q4: Are there any known off-target effects of this compound that I should be aware of in my in vitro experiments?

A4: this compound has been shown to be highly specific for glycogen phosphorylase.[6] Studies have indicated that it does not significantly inhibit other enzymes involved in glucose metabolism, such as phosphoenolpyruvate carboxykinase, glucose-6-phosphatase, phosphoglucomutase, glucose-6-phosphate dehydrogenase, or fructose-1,6-bisphosphatase.[6]

Troubleshooting Guide

Problem 1: I am not observing the expected potency (higher than expected IC50 value) for this compound in my cell-based assay.

  • Possible Cause 1: Suboptimal Glucose Concentration. The efficacy of this compound is highly dependent on the glucose concentration in your culture medium.

    • Solution: Ensure that your assay buffer or cell culture medium is supplemented with an adequate concentration of glucose. For optimal potency, a physiological glucose concentration (e.g., 5 mM to 7.5 mM) is recommended.[1][9][10] The IC50 of this compound is significantly lower at higher glucose concentrations.[9][10]

  • Possible Cause 2: Incorrect form of Glycogen Phosphorylase. this compound is a potent inhibitor of the active form of glycogen phosphorylase, GPa.

    • Solution: If you are using purified enzymes, ensure you are using glycogen phosphorylase a. If you are working with cell lysates, consider that the phosphorylation state of the enzyme can influence inhibitor binding. In cell-based assays, glycogenolysis is often stimulated with agents like glucagon or forskolin to ensure the presence of the active GPa form.[1]

  • Possible Cause 3: Assay Conditions. The buffer composition and temperature can affect enzyme activity and inhibitor potency.

    • Solution: Refer to the detailed experimental protocol below and ensure your assay conditions are optimized. Key parameters include a temperature of 37°C and a pH of 7.2.[2][10]

Problem 2: I am observing high background noise in my colorimetric glycogen phosphorylase activity assay.

  • Possible Cause 1: Phosphate Contamination. The assay measures the release of inorganic phosphate, so any phosphate contamination in your reagents will lead to high background.

    • Solution: Use high-purity reagents and phosphate-free buffers. Prepare fresh solutions and handle them carefully to avoid contamination.

  • Possible Cause 2: Non-enzymatic hydrolysis of Glucose-1-Phosphate.

    • Solution: Prepare the glucose-1-phosphate solution fresh before each experiment. Ensure the pH of your assay buffer is stable, as acidic conditions can promote hydrolysis.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency of this compound against glycogen phosphorylase at various glucose concentrations.

Enzyme SourceGlucose ConcentrationIC50 (µM)Reference
Human Liver GPa7.5 mM0.13[5][6][9]
Human Liver GPa0 mM (Absence)1.0[11]
Rabbit Muscle GPa10 mM0.22 ± 0.04[10]
Rabbit Muscle GPa5 mM0.39 ± 0.05[10]
Rabbit Muscle GPa0 mM (Absence)0.58 ± 0.09[10]
Human Hepatocytes (Glucagon-stimulated glycogenolysis)Not specified~2.1[5][8][11]
Human Muscle GPaWith Glucose0.2[4][8]
Human Muscle GPbWith Glucose~0.3[8]
Brain GP (A549 cells)Not specified0.5[8][12]

Experimental Protocols

In Vitro Glycogen Phosphorylase Activity Assay (Colorimetric)

This protocol is adapted from optimized and validated methods for determining glycogen phosphorylase activity.[2][10][13]

Materials:

  • Rabbit Muscle Glycogen Phosphorylase a (GPa)

  • This compound

  • HEPES buffer (50 mM, pH 7.2)

  • Potassium Chloride (KCl)

  • Magnesium Chloride (MgCl2)

  • Glucose-1-phosphate

  • Glycogen

  • Glucose

  • DMSO

  • BIOMOL® Green reagent (for phosphate detection) or similar malachite green-based reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM HEPES buffer (pH 7.2) containing 100 mM KCl and 2.5 mM MgCl2.

    • Prepare stock solutions of glucose-1-phosphate (e.g., 10 mM) and glycogen (e.g., 10 mg/mL) in the HEPES buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of glucose in the HEPES buffer at desired concentrations (e.g., 0 mM, 5 mM, 10 mM).

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add 50 µL of rabbit muscle GPa solution (final concentration ~0.38 U/mL in HEPES buffer).

    • Add 10 µL of various concentrations of this compound (dissolved in DMSO) to the wells. For the control, add 10 µL of DMSO.

    • Incubate the plate for 15 minutes at 37°C.

  • Initiation of Enzymatic Reaction:

    • To each well, add 40 µL of a reaction mixture prepared in the HEPES buffer containing glucose-1-phosphate (final concentration ~0.25 mM), glycogen (final concentration ~0.25 mg/mL), and the desired concentration of glucose (0, 5, or 10 mM).

    • The final volume in each well should be 100 µL.

  • Reaction Incubation:

    • Incubate the plate for 30 minutes at 37°C.

  • Phosphate Detection:

    • Stop the reaction by adding 100 µL of BIOMOL® Green reagent to each well.

    • Incubate for 20-30 minutes at room temperature to allow for color development.

  • Measurement:

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of GPa activity for each this compound concentration compared to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Glycogenolysis Inhibition by this compound

Glycogenolysis_Inhibition cluster_Cell Hepatocyte cluster_Regulation Regulation Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis Glucose_out Glucose (Bloodstream) G1P->Glucose_out -> G6P -> Glucose GPa Glycogen Phosphorylase a (Active) GPb Glycogen Phosphorylase b (Inactive) GPa->GPb Dephosphorylation (PP1) GPb->GPa Phosphorylation (Phosphorylase Kinase) CP91149 This compound CP91149->GPa Inhibits Glucose_in Glucose Glucose_in->GPa Potentiates Inhibition

Caption: this compound inhibits active Glycogen Phosphorylase a (GPa), a process enhanced by glucose.

Experimental Workflow for Determining this compound IC50

Experimental_Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrates, this compound, Glucose) incubation 2. Incubate Enzyme with this compound prep->incubation reaction 3. Initiate Reaction (Add Substrates & Glucose) incubation->reaction incubation2 4. Incubate at 37°C reaction->incubation2 detection 5. Stop Reaction & Add Phosphate Detection Reagent incubation2->detection measure 6. Measure Absorbance (620 nm) detection->measure analysis 7. Calculate % Inhibition & Determine IC50 measure->analysis

Caption: Workflow for in vitro determination of this compound IC50 against Glycogen Phosphorylase.

References

CP-91149 unexpected effects on cell viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the unexpected effects of CP-91149 on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, allosteric inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[1][2][3] It binds to a regulatory site on the enzyme, stabilizing it in an inactive conformation.[4][5][6] This inhibition prevents the breakdown of glycogen into glucose-1-phosphate, leading to an accumulation of intracellular glycogen.[1][2][7] this compound inhibits all three isoforms of GP: liver (PYGL), muscle (PYGM), and brain (PYGB).[8]

Q2: I'm observing a significant decrease in cell viability with this compound. Isn't it just a metabolic inhibitor?

While its primary target is glycogen phosphorylase, inhibition of this enzyme can trigger a cascade of downstream events that lead to reduced cell viability, particularly in cancer cells. The effects are cell-type specific and concentration-dependent. In several cancer cell lines, including anaplastic thyroid cancer, hepatocellular carcinoma, and non-small cell lung carcinoma, this compound has been shown to induce growth inhibition, cell cycle arrest, and apoptosis.[3][4][5][7]

Q3: At what concentrations are cytotoxic effects typically observed?

Cytotoxic effects are generally observed in the micromolar range. For example:

  • In anaplastic thyroid cancer (ATC) cells, a modest but significant reduction in cell viability was seen at 50 µM after 48 hours.[4][5]

  • In A549 non-small cell lung carcinoma cells, treatment with 10-30 µM caused significant glycogen accumulation and growth retardation.[1][2]

  • In clear cell ovarian and renal cancer lines, 100 µM of the inhibitor attenuated clonogenic survival.[8]

  • In hepatocellular carcinoma (HepG2) cells, a concentration-dependent decrease in cell viability was observed, with significant effects starting at concentrations above 25 µM.[3]

It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Q4: Why are some cancer cells sensitive to this compound while normal cells are less affected?

Many cancer cells exhibit reprogrammed metabolism and are highly dependent on glycogenolysis to fuel rapid proliferation and combat oxidative stress.[3][4][5] By inhibiting this pathway, this compound can induce a metabolic crisis in these vulnerable cells. Key mechanisms include:

  • Inhibition of the Pentose Phosphate Pathway (PPP): Glycogenolysis provides glucose-6-phosphate, a substrate for the PPP, which generates NADPH. Reduced NADPH levels impair the cell's ability to counteract reactive oxygen species (ROS).[4][5]

  • Increased ROS Levels: The decrease in NADPH and reduced glutathione (GSH) leads to an accumulation of damaging ROS, triggering mitochondrial dysfunction and apoptosis.[4][5][8]

  • Cell Cycle Arrest: this compound has been shown to cause G1-phase arrest in fibroblasts and concentration-dependent cell cycle alterations in HepG2 cells.[1][3][7]

Normal cells, like Nthy-ori-3-1 thyroid cells, have shown resistance to the apoptotic effects of this compound at concentrations that are cytotoxic to their cancerous counterparts.[4][5]

Q5: What are the potential off-target effects of this compound?

While this compound is a potent GP inhibitor, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[9][10] One study noted that at 50 µM, the intracellular glycogen content in A549 cells decreased compared to the peak at 30 µM, suggesting "additional pharmacological effects of the drug."[2] However, studies have also shown that the effects of this compound, such as glycogen buildup and decreased viability, can be replicated by specifically targeting the brain GP isoform (PYGB) with siRNA, supporting a primary on-target mechanism for these observations.[4]

Q6: My cells are showing classic signs of apoptosis (e.g., caspase cleavage). Is this an expected outcome?

Yes, in sensitive cancer cell lines, this compound is known to induce apoptosis through the intrinsic pathway.[3] This is characterized by:

  • Cleavage of PARP.[4][5]

  • Cleavage of caspase-9 and caspase-7.[4][5]

  • Mitochondrial dysfunction.[3][11]

This apoptotic response is often linked to the metabolic disruption caused by GP inhibition, specifically the accumulation of ROS.[4][5]

Q7: Are there any known synergistic effects with other anti-cancer agents?

Yes. This compound has shown profound synergistic effects with the multikinase inhibitor sorafenib in anaplastic thyroid cancer models, significantly impairing tumor growth in vivo.[4] It also displays synergy with the microtubule-disrupting chemotherapy agent paclitaxel in clear cell ovarian and renal cancers, leading to ferroptotic cell death.[8][12]

Data Summary Tables

Table 1: IC50 Values of this compound for Glycogen Phosphorylase Inhibition

Target IsoformConditionIC50 ValueReference
Human Liver GPα (HLGPa)In presence of 7.5 mM glucose0.13 µM[1][13]
Human Muscle GPα-0.2 µM[1]
Human Muscle GPb-~0.3 µM[1]
Brain GP (in A549 cells)-0.5 µM[1][7]
Human Hepatocytes (Glucagon-stimulated glycogenolysis)-~2.1 µM[1][14]

Table 2: Concentration-Dependent Effects of this compound on Cell Lines

Cell LineConcentrationIncubation TimeObserved EffectReference
A549 (NSCLC)10-30 µM72 hoursGlycogen accumulation, growth retardation[1][2]
HSF55 (Fibroblasts)10-30 µM-Glycogen accumulation, G1-phase arrest[1]
8505C (Anaplastic Thyroid Cancer)50 µM48 hoursReduced cell viability, apoptosis (caspase cleavage)[4][5]
Nthy-ori-3-1 (Normal Thyroid)50 µM48 hoursNo significant apoptosis or effect on proliferation[4][5]
HepG2 (Hepatocellular Carcinoma)25-75 µM48 hoursReduced cell proliferation, apoptosis, S-phase arrest (at 100 µM)[3][11]
OVTOKO, KOC7C (Clear Cell Ovarian)100 µM72 hours~30% reduction in clonogenic survival[8]
A498 (Clear Cell Renal)100 µM72 hours~70% reduction in clonogenic survival[8]

Visualized Pathways and Workflows

G cluster_0 Primary Mechanism cluster_1 Downstream Effects in Cancer Cells CP91149 This compound GP Glycogen Phosphorylase (PYGL, PYGM, PYGB) CP91149->GP Inhibits Glycogenolysis Glycogenolysis GP->Glycogenolysis G1P Glucose-1-Phosphate Glycogenolysis->G1P Blocks Production G6P Glucose-6-Phosphate G1P->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP NADPH NADPH Production PPP->NADPH ROS_Detox ROS Detoxification NADPH->ROS_Detox ROS ↑ Reactive Oxygen Species (ROS) ROS_Detox->ROS Inhibits Apoptosis Apoptosis ROS->Apoptosis

Caption: this compound mechanism leading to apoptosis in cancer cells.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity

Problem: You are observing a much higher rate of cell death than anticipated, even at low concentrations of this compound.

Troubleshooting_Cytotoxicity cluster_checks Initial Checks cluster_exp Experimental Validation start Start: Unexpectedly High Cytotoxicity check_conc 1. Verify this compound Concentration start->check_conc check_solv 2. Test Solvent (e.g., DMSO) Toxicity check_conc->check_solv check_cell 3. Confirm Cell Line Identity & Health check_solv->check_cell dose_resp 4. Perform Detailed Dose-Response Curve (e.g., 0.1 µM to 100 µM) check_cell->dose_resp time_course 5. Run a Time-Course Experiment (e.g., 6, 24, 48, 72h) dose_resp->time_course ros_rescue 6. Conduct ROS Rescue Experiment (co-treat with N-acetylcysteine) time_course->ros_rescue end_on_target Conclusion: On-Target Effect (ROS-mediated apoptosis) ros_rescue->end_on_target Rescue Successful end_off_target Conclusion: Potential Off-Target Effect or Artifact ros_rescue->end_off_target No Rescue

Caption: Workflow for troubleshooting unexpected this compound cytotoxicity.

Guide 2: Inconsistent or Non-Reproducible Results

Problem: Your results with this compound vary significantly between experiments.

  • Standardize Stock Solution: this compound is typically dissolved in DMSO. Prepare a high-concentration stock, aliquot it into single-use vials, and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Control Cell Confluency: The metabolic state of cells can change with density. Ensure you are seeding the same number of cells for each experiment and that they are in the logarithmic growth phase at the time of treatment. Treat cells at a consistent confluency (e.g., 50-70%).

  • Monitor Media Glucose Levels: The potency of this compound can be influenced by glucose concentration.[13][15] Use the same media formulation for all experiments and be aware that high glucose levels may impact results.

  • Assay Timing: For viability assays (e.g., MTT, SRB), ensure that the incubation time post-treatment is precisely controlled. For mechanistic studies (e.g., Western blots), harvest all samples at the exact same time point.

  • Run Positive and Negative Controls: Always include an untreated control and a vehicle (e.g., DMSO) control. For apoptosis or ROS experiments, include a known inducer (e.g., staurosporine for apoptosis, H₂O₂ for ROS) as a positive control.

Experimental Protocols

Protocol 1: Cell Viability Assessment (SRB Assay)

This protocol is adapted from studies investigating this compound effects on anaplastic thyroid cancer.[5]

  • Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0-100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate for the desired duration (e.g., 48 hours).

  • Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Reading: Shake the plates for 5-10 minutes and read the absorbance at 510 nm on a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Western Blot for Apoptosis Markers
  • Treatment: Culture cells to ~70-80% confluency in 6-well plates and treat with this compound (e.g., 50 µM) or vehicle for the desired time (e.g., 6, 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Prep: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Electrophoresis: Separate the protein samples on an SDS-PAGE gel (e.g., 4-12% gradient gel).

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved PARP, cleaved caspase-9, and cleaved caspase-7. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Detection of Mitochondrial Superoxide (MitoSOX Assay)

This protocol is based on methods used to assess ROS generation in clear cell cancers treated with this compound.[8]

  • Seeding & Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 20 µM and 100 µM) or vehicle for 24 hours. Include a positive control (e.g., Antimycin A).

  • Staining: After treatment, remove the media and incubate the cells with 5 µM MitoSOX™ Red reagent working solution in HBSS/Ca/Mg for 10 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm PBS.

  • Cell Lifting: Lift the cells using a gentle dissociation reagent (e.g., TrypLE).

  • Flow Cytometry: Resuspend the cells in ice-cold PBS containing 2% FBS. Analyze the fluorescence immediately using a flow cytometer with an excitation of ~510 nm and emission detection at ~580 nm.

  • Analysis: Quantify the mean fluorescence intensity (MFI) of the MitoSOX signal in the treated populations compared to the vehicle control.

References

How to minimize CP-91149 off-target activity in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-91149. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing and identifying potential off-target activities in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary and well-characterized molecular target of this compound is Glycogen Phosphorylase (GP).[1][2][3][4][5] It is a selective inhibitor of this enzyme, which plays a crucial role in the breakdown of glycogen (glycogenolysis).

Q2: Is this compound known to have significant off-target effects?

A2: this compound is generally considered a highly selective inhibitor of Glycogen Phosphorylase. One study reported that this compound did not show activity in at least 50 other pharmacological target screens. However, like any small molecule inhibitor, the potential for off-target effects, particularly at high concentrations, cannot be entirely ruled out and should be experimentally addressed.

Q3: I am observing a phenotype in my cells that is not directly related to glycogen metabolism after treatment with this compound. Could this be an off-target effect?

A3: While it is possible, it is also crucial to consider the downstream consequences of inhibiting glycogenolysis. The on-target inhibition of Glycogen Phosphorylase can lead to a variety of cellular changes that may not immediately appear to be related to glycogen metabolism. These can include alterations in glucose flux, impacts on the pentose phosphate pathway, increased levels of reactive oxygen species (ROS), and cell cycle arrest.[4][6] It is important to perform the correct control experiments to distinguish between on-target and potential off-target effects.

Q4: What are the first steps I should take if I suspect an off-target effect?

A4: If you suspect an off-target effect, the first steps should be to:

  • Confirm the on-target effect: Measure the direct inhibition of Glycogen Phosphorylase activity or assess the accumulation of glycogen in your experimental system.

  • Perform a dose-response analysis: Determine if the unexpected phenotype occurs at concentrations significantly higher than the IC50 for Glycogen Phosphorylase inhibition.

  • Use a structurally unrelated GP inhibitor: If a second, chemically different inhibitor of Glycogen Phosphorylase produces the same phenotype, it is more likely to be an on-target effect.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Cellular Phenotype Observed

You have treated your cells with this compound and observe a phenotype (e.g., apoptosis, changes in cell morphology, altered gene expression) that you did not anticipate based on its role as a Glycogen Phosphorylase inhibitor.

G start Unexpected Phenotype Observed q1 Is the phenotype observed at a concentration consistent with GP inhibition IC50? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No, much higher concentration q1->a1_no No q2 Does a structurally unrelated GP inhibitor replicate the phenotype? a1_yes->q2 conclusion2 Phenotype is likely OFF-TARGET a1_no->conclusion2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Does GP knockdown/knockout replicate the phenotype? a2_yes->q3 a2_no->conclusion2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No conclusion1 Phenotype is likely ON-TARGET a3_yes->conclusion1 a3_no->conclusion2

Caption: Troubleshooting logic for unexpected phenotypes.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound against Glycogen Phosphorylase Isoforms
IsoformConditionIC50 (µM)Reference
Human Liver GP a (HLGPa)In the presence of 7.5 mM glucose0.13[3]
Human Liver GP a (HLGPa)In the absence of glucose5- to 10-fold less potent[1][3]
Human Muscle GP a and b-~0.2 and ~0.3[1]
Brain GP (in A549 cells)-0.5[4]
Human Hepatocytes (Glycogenolysis)-~2.1[1]

Experimental Protocols

Protocol 1: Glycogen Phosphorylase Activity Assay

This biochemical assay measures the activity of Glycogen Phosphorylase to confirm the inhibitory effect of this compound.

Materials:

  • Purified Human Liver Glycogen Phosphorylase a (HLGPa)

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl2

  • Substrate Solution: 0.5 mM glucose-1-phosphate, 1 mg/mL glycogen in Assay Buffer

  • Detection Reagent: 1 M HCl containing 10 mg/mL ammonium molybdate and 0.38 mg/mL malachite green

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in 14% DMSO.

  • In a 96-well plate, add 85 ng of HLGPa to each well.

  • Add 5 µL of the this compound dilutions or vehicle control (14% DMSO) to the wells.

  • Initiate the reaction by adding 100 µL of Substrate Solution to each well.

  • Incubate the plate at 22°C for 20 minutes.

  • Stop the reaction and develop the color by adding 150 µL of the Detection Reagent.

  • Measure the absorbance at 620 nm using a spectrophotometer.

  • Calculate the percent inhibition and determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep1 Prepare this compound dilutions react1 Add this compound/vehicle to wells prep1->react1 prep2 Add HLGPa to wells prep2->react1 react2 Add Substrate Solution react1->react2 react3 Incubate at 22°C react2->react3 detect1 Add Detection Reagent react3->detect1 detect2 Measure Absorbance at 620 nm detect1->detect2

Caption: Workflow for the Glycogen Phosphorylase activity assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be adapted to confirm that this compound directly binds to Glycogen Phosphorylase in a cellular context.

Materials:

  • Cells expressing Glycogen Phosphorylase

  • This compound

  • PBS and protease inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for Glycogen Phosphorylase

Procedure:

  • Treat cells with this compound or vehicle control.

  • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against Glycogen Phosphorylase.

  • A positive target engagement will result in a thermal stabilization of Glycogen Phosphorylase in the this compound-treated samples compared to the control, observable as a shift in the melting curve to higher temperatures.

Signaling Pathway

The primary signaling pathway affected by this compound is the inhibition of glycogenolysis.

G Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis G6P Glucose-6-Phosphate G1P->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Glucose_out Glucose (released from cell) G6P->Glucose_out GP Glycogen Phosphorylase Glycogenolysis Glycogenolysis GP->Glycogenolysis this compound

Caption: Inhibition of glycogenolysis by this compound.

References

CP-91149 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of CP-91149, a potent glycogen phosphorylase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis.[1] It works by stabilizing the inactive form of the enzyme, thereby preventing the breakdown of glycogen into glucose-1-phosphate.[2][3] This leads to an accumulation of glycogen within cells. This compound inhibits human liver glycogen phosphorylase a (HLGPa) with an IC50 of 0.13 μM in the presence of glucose.[4][5] Its inhibitory effect is 5- to 10-fold less potent in the absence of glucose.[6][7]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and activity of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to the degradation of the compound and a loss of its inhibitory effects.

FormulationStorage TemperatureShelf Life
Powder-20°C≥ 4 years[6]
In Solvent (e.g., DMSO)-80°C1 year[1][4]
In Solvent (e.g., DMSO)-20°C1 month[4][7]

Important Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can compromise the stability of the compound.[4]

Q3: In which solvents can this compound be dissolved?

This compound can be dissolved in several organic solvents. The solubility for various solvents is provided below:

SolventSolubility
DMSO~80 mg/mL[4]
DMF25 mg/mL[6]
DMSO:PBS (pH 7.2) (1:4)0.20 mg/mL[6]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL[1]
Ethanol< 1 mg/mL (insoluble)[1]

For optimal results, use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[4] When preparing formulations for in vivo use, sonication may be recommended to ensure complete dissolution.[1]

Q4: How does this compound affect glycogen metabolism?

By inhibiting glycogen phosphorylase, this compound blocks the breakdown of glycogen. This leads to several metabolic changes within the cell:

  • Increased Glycogen Content: Inhibition of glycogenolysis leads to a significant accumulation of intracellular glycogen.[2][8]

  • Activation of Glycogen Synthase: this compound can indirectly lead to the activation of glycogen synthase, the enzyme responsible for glycogen synthesis.[4][7]

  • Impact on Glucose Homeostasis: In vivo, this compound has been shown to lower blood glucose levels in diabetic animal models by inhibiting hepatic glycogenolysis.[5]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Loss of this compound activity or inconsistent results Degradation due to improper storage: The compound may have degraded due to exposure to room temperature for extended periods, multiple freeze-thaw cycles, or storage in a solvent at an inappropriate temperature.1. Verify Storage Conditions: Ensure that the compound has been stored according to the recommendations (see FAQ Q2). 2. Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from the powder form. 3. Aliquot Stock Solutions: To prevent future issues, aliquot newly prepared stock solutions into single-use vials to minimize freeze-thaw cycles.[4]
Precipitate formation in the solution Low solubility or solvent evaporation: The compound may have precipitated out of solution, especially at high concentrations or if the solvent has evaporated.1. Equilibrate to Room Temperature: Before use, allow the solution to equilibrate to room temperature.[7] 2. Ensure Complete Dissolution: Gently vortex or sonicate the solution to ensure all precipitate is redissolved. 3. Check Solvent Volume: Verify that solvent has not evaporated, which would increase the compound's concentration.
Unexpected biological effects or off-target activity High concentration of the inhibitor: At very high concentrations, some inhibitors may exhibit non-specific effects.1. Perform a Dose-Response Experiment: Determine the optimal concentration of this compound for your specific cell type and experimental conditions. 2. Consult Literature: Review published studies to identify concentration ranges used in similar experimental setups. For example, concentrations of 10-50 μM have been used in cell culture experiments.[8]

Experimental Protocols

Phosphorylase Enzyme Assay

This protocol is adapted from established methods to measure the activity of glycogen phosphorylase in the presence of inhibitors.[1]

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl2.

  • Prepare Substrate Solution: Add 0.5 mM glucose-1-phosphate and 1 mg/mL glycogen to the assay buffer.

  • Enzyme Preparation: Dilute human liver glycogen phosphorylase a (HLGPa) to a final concentration of approximately 85 ng per 100 μL of assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in 14% DMSO.

  • Assay Procedure: a. In a 96-well plate, add 5 μL of the this compound dilution to each well. b. Add 95 μL of the enzyme preparation to each well. c. Incubate at 22°C for 15 minutes. d. Initiate the reaction by adding 100 μL of the substrate solution. e. Incubate for 20 minutes at 22°C.

  • Phosphate Detection: a. Stop the reaction by adding 150 μL of 1 M HCl containing 10 mg/mL ammonium molybdate and 0.38 mg/mL malachite green. b. Measure the absorbance at 620 nm to quantify the released phosphate.

Visualizations

CP_91149_Mechanism_of_Action cluster_glycogenolysis Glycogenolysis Pathway cluster_inhibition Inhibition by this compound Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P breakdown GP_a Glycogen Phosphorylase a (Active) GP_a->Glycogen catalyzes GP_b Glycogen Phosphorylase b (Inactive) GP_a->GP_b promotes dephosphorylation CP91149 This compound CP91149->GP_a inhibits

Caption: Mechanism of action of this compound in inhibiting glycogenolysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock aliquot Aliquot Stock for Single Use prep_stock->aliquot store Store at -80°C aliquot->store thaw Thaw Single-Use Aliquot store->thaw prep_working Prepare Working Solution thaw->prep_working treat_cells Treat Cells/Tissues prep_working->treat_cells assay Perform Assay treat_cells->assay analyze Analyze Results assay->analyze

Caption: Recommended experimental workflow for using this compound.

References

Interpreting variable results in CP-91149 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and address variable results in experiments involving the glycogen phosphorylator inhibitor, CP-91149.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis (the breakdown of glycogen to glucose-1-phosphate).[1][2] It stabilizes the inactive form of the enzyme, thereby preventing the mobilization of stored glycogen.[3] this compound has been shown to inhibit multiple isoforms of GP, including the liver (PYGL), muscle (PYGM), and brain (PYGB) isozymes.[2][4]

Q2: What are the reported IC50 values for this compound?

A2: The inhibitory potency of this compound can vary depending on the specific isozyme of glycogen phosphorylase and the experimental conditions, particularly the concentration of glucose.[4][5] The presence of glucose can potentiate the inhibitory effect of this compound.[5][6]

Target IsozymeConditionIC50 Value
Human Liver Glycogen Phosphorylase a (HLGPa)7.5 mM Glucose0.13 µM[4][6]
Human Liver Glycogen Phosphorylase a (HLGPa)No Glucose5- to 10-fold less potent[4][6]
Human Muscle Phosphorylase a-0.2 µM[4]
Human Muscle Phosphorylase b-~0.3 µM[4]
Brain Glycogen Phosphorylase (in A549 cells)-0.5 µM[2][4]
Primary Human Hepatocytes (Glucagon-stimulated glycogenolysis)-~2.1 µM[4][7]

Q3: What are the expected downstream effects of this compound treatment in cells?

A3: By inhibiting glycogen phosphorylase, this compound is expected to lead to an accumulation of intracellular glycogen.[2][3][4] This can subsequently impact various cellular processes, including:

  • Increased Glycogen Synthesis: Inhibition of glycogenolysis can lead to a compensatory increase in glycogen synthesis.[4]

  • Altered Glucose Metabolism: A decrease in the availability of glucose-1-phosphate from glycogen breakdown can affect glycolysis and the pentose phosphate pathway.[3]

  • Cell Cycle Arrest: In some cell types, glycogen accumulation has been associated with G1-phase cell cycle arrest.[2][4]

  • Induction of Apoptosis: In certain cancer cells, inhibition of glycogenolysis by this compound has been shown to induce apoptosis.[3]

Troubleshooting Guide for Variable Results

Problem 1: Inconsistent IC50 values for this compound in in vitro enzyme assays.

Potential Cause Troubleshooting Steps
Variable Glucose Concentration The inhibitory activity of this compound is enhanced in the presence of glucose.[5][6] Ensure that the glucose concentration in your assay buffer is consistent across all experiments. If comparing results, be aware that even small variations in glucose levels can alter the apparent IC50.[5]
Substrate Depletion If the reaction progresses for too long, the substrate may become depleted, leading to a non-linear reaction rate and inaccurate IC50 determination.[8] Monitor the reaction progress over time to ensure you are measuring the initial velocity.
Enzyme Instability The glycogen phosphorylase enzyme may lose activity over the course of the assay.[8] Ensure proper storage and handling of the enzyme. Perform control experiments without the inhibitor to check for enzyme stability over the assay duration.
Assay Method Artifacts The detection method used may not be linear over the full range of product concentrations, which can affect the calculated reaction rate.[8] Validate the linearity of your detection method.

Problem 2: Reduced or no effect of this compound on glycogen content in cell-based assays.

Potential Cause Troubleshooting Steps
Low Glycogen Levels in Cells The effect of this compound will be minimal in cells with low basal glycogen stores. Ensure your cell line has the capacity to store significant amounts of glycogen. You may need to pre-condition the cells in high-glucose media to promote glycogen synthesis before treatment.
Cell Line-Specific Differences Different cell lines express varying levels of glycogen phosphorylase isozymes, which may have different sensitivities to this compound.[2] Characterize the expression of PYGL, PYGM, and PYGB in your cell line.
Incorrect Dosing or Treatment Duration The concentration and duration of this compound treatment may be insufficient to produce a measurable effect. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Sample Preparation Issues Inaccurate measurement of glycogen can arise from incomplete cell lysis or degradation of glycogen during sample processing.[9] Ensure complete cell lysis and follow a validated protocol for glycogen quantification.

Problem 3: Unexpected or off-target effects observed with this compound treatment.

Potential Cause Troubleshooting Steps
High Compound Concentration Using concentrations of this compound that are significantly higher than the IC50 for the intended target increases the likelihood of engaging off-target kinases or other proteins.[10] Perform a dose-response analysis and use the lowest effective concentration.
Pathway Cross-talk Inhibition of glycogenolysis can lead to feedback loops and compensatory changes in other signaling pathways, which may be misinterpreted as direct off-target effects.[10][11] Use a systems biology approach to investigate downstream signaling changes.
Compound Purity Impurities in the this compound compound could be responsible for the observed off-target effects.[12] Ensure you are using a high-purity compound and consider obtaining it from a reputable supplier.
Use of a Structurally Unrelated Inhibitor To confirm that the observed phenotype is due to the inhibition of glycogen phosphorylase, use a structurally different inhibitor of the same target.[10] If the phenotype is consistent, it is more likely to be an on-target effect.

Experimental Protocols

Key Experiment: In Vitro Glycogen Phosphorylase Activity Assay

This protocol is a general guideline for measuring the activity of glycogen phosphorylase in the presence of inhibitors.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2).

    • Prepare solutions of glycogen phosphorylase a, glucose-1-phosphate, and glycogen at the desired concentrations.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the glycogen phosphorylase a enzyme.

    • Add the different concentrations of this compound or vehicle control and incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrates (glucose-1-phosphate and glycogen).

    • Monitor the production of the product (e.g., inorganic phosphate) over time using a suitable detection method (e.g., colorimetric or fluorescent assay).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Key Experiment: Cellular Glycogen Content Assay

This protocol outlines the steps to measure changes in intracellular glycogen content following treatment with this compound.

  • Cell Culture and Treatment:

    • Seed cells in a culture plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

  • Cell Lysis and Glycogen Hydrolysis:

    • Wash the cells with PBS and lyse them using a suitable method to ensure the release of intracellular contents.[9]

    • Hydrolyze the glycogen in the cell lysate to glucose using an enzyme such as amyloglucosidase.[9]

  • Glucose Quantification:

    • Measure the amount of glucose in the hydrolyzed samples using a glucose oxidase-based assay or a fluorescent glucose assay kit.[9]

  • Data Analysis:

    • Normalize the glycogen content to the total protein concentration in each sample.

    • Compare the glycogen levels in the this compound-treated cells to the vehicle-treated control cells.

Visualizations

Signaling_Pathway cluster_glycogenolysis Glycogenolysis cluster_inhibition Inhibition cluster_downstream Downstream Effects Glycogen Glycogen Glucose-1-Phosphate Glucose-1-Phosphate Glycogen->Glucose-1-Phosphate GP Glycolysis Glycolysis Glucose-1-Phosphate->Glycolysis Pentose_Phosphate_Pathway Pentose Phosphate Pathway Glucose-1-Phosphate->Pentose_Phosphate_Pathway Glycogen_Phosphorylase Glycogen Phosphorylase (GP) CP_91149 This compound CP_91149->Glycogen_Phosphorylase

Caption: Mechanism of action of this compound in inhibiting glycogenolysis.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells Adherence Allow Adherence Seed_Cells->Adherence Add_CP91149 Add this compound (or vehicle) Adherence->Add_CP91149 Incubate Incubate for defined duration Add_CP91149->Incubate Wash_Cells Wash Cells (PBS) Incubate->Wash_Cells Lyse_Cells Lyse Cells Wash_Cells->Lyse_Cells Assay_Endpoint Measure Endpoint (e.g., Glycogen Content, Viability, etc.) Lyse_Cells->Assay_Endpoint

Caption: General experimental workflow for cell-based assays with this compound.

Troubleshooting_Logic Variable_Results Variable Results Observed Check_Assay_Conditions Check Assay Conditions (e.g., Glucose, pH) Variable_Results->Check_Assay_Conditions Verify_Reagents Verify Reagent Quality (Enzyme, Inhibitor) Variable_Results->Verify_Reagents Optimize_Protocol Optimize Protocol (Conc., Duration) Variable_Results->Optimize_Protocol Consider_Off_Target Consider Off-Target Effects / Cell-Specific Responses Check_Assay_Conditions->Consider_Off_Target Verify_Reagents->Consider_Off_Target Optimize_Protocol->Consider_Off_Target

Caption: A logical approach to troubleshooting variable results.

References

Adjusting CP-91149 dosage for different animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the glycogen phosphorylase inhibitor, CP-91149, in various animal models.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended starting dose for this compound in mice?

A1: For initial studies in mice, a dose range of 25-50 mg/kg is recommended for both oral (p.o.) and intraperitoneal (i.p.) administration.[1][2] In diabetic ob/ob mice, oral administration of 25-50 mg/kg has been shown to significantly lower blood glucose levels within 3 hours.[1] For cancer xenograft models in nude mice, a daily intraperitoneal injection of 50 mg/kg has been used effectively.

Q2: What is a suitable vehicle for dissolving and administering this compound?

A2: this compound can be formulated for in vivo studies using a few different vehicles. A common formulation for intraperitoneal injection involves dissolving the compound in 100% DMSO and then diluting it with a mixture of PEG300 and PBS. For example, a final solution might contain 30% DMSO, 40% PEG300, and 30% PBS. It is recommended to warm the solution to 55°C for about 10 minutes and vortex it to ensure complete solubilization before administration. For oral administration, this compound can be suspended in a solution of 0.5% methylcellulose and 0.2% Tween 80.

Q3: My animals are not showing the expected glucose-lowering effect. What could be the issue?

A3: There are several factors that could contribute to a lack of efficacy:

  • Animal Model: this compound has been shown to be effective in diabetic mouse models like the ob/ob mouse.[1] Its glucose-lowering effect may not be as pronounced in normoglycemic or non-diabetic animals.[1]

  • Compound Stability and Formulation: Ensure that this compound is properly dissolved or suspended. Poorly formulated compound will lead to inaccurate dosing. Prepare fresh formulations daily if possible.

  • Administration Technique: Improper oral gavage or intraperitoneal injection technique can lead to incorrect dosing. Ensure that personnel are well-trained in these procedures.

  • Timing of Measurement: The glucose-lowering effect of an oral dose of 25-50 mg/kg in ob/ob mice was observed to be rapid, within 3 hours.[1] Ensure your blood glucose measurements are timed appropriately to capture the expected effect.

Q4: Are there any known side effects of this compound in mice?

A4: At doses of 50-100 mg/kg in mice, no significant side effects have been reported in the literature. Studies have noted that mice treated with this compound continued to gain weight steadily, similar to control animals. Importantly, at effective glucose-lowering doses in diabetic mice, hypoglycemia (abnormally low blood sugar) has not been observed.[1]

Q5: Can this compound be used in rat models?

A5: Yes, this compound has been used in rat studies. For instance, it has been shown to inhibit glucagon-stimulated glycogenolysis in isolated rat hepatocytes.[1] It has also been used in non-fasted Goto-Kakizaki (GK) rats, a model for type 2 diabetes. However, specific standalone dosage recommendations for in vivo rat studies are not as clearly defined in the literature as they are for mice. Researchers may need to perform dose-response studies to determine the optimal dosage for their specific rat model and experimental endpoint.

Data Presentation

In Vivo Dosages and Administration Routes for this compound
Animal ModelDosage RangeAdministration RouteObserved EffectReference
ob/ob Mice (diabetic)25-50 mg/kgOral (p.o.)Rapid (3 hr) glucose lowering[1][2]
Nude Mice (cancer xenograft)50 mg/kgIntraperitoneal (i.p.)Tumor growth inhibition
Goto-Kakizaki (GK) Rats (diabetic)Not specifiedNot specifiedUsed in combination to decrease plasma glucose[2]
Pharmacokinetic Parameters of this compound

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in water)

  • Balance

  • Vortex mixer

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each mouse to determine the correct dosing volume. A typical dosing volume is 5-10 ml/kg.

  • Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing thoroughly before drawing it into the syringe.

  • Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Measure the gavage needle against the mouse to determine the correct insertion depth (from the corner of the mouth to the last rib). Gently insert the needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.

  • Compound Administration: Once the needle is in place, slowly administer the this compound suspension.

  • Needle Removal: After administration, gently remove the gavage needle in a single, smooth motion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Intraperitoneal Injection of this compound in Mice

Materials:

  • This compound

  • Vehicle components (DMSO, PEG300, PBS)

  • Heating block or water bath

  • Vortex mixer

  • Insulin syringes with appropriate needles (e.g., 27-gauge)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each mouse to calculate the required injection volume.

  • Formulation Preparation: a. Dissolve this compound in 100% DMSO to create a stock solution. b. On the day of injection, dilute the stock solution with PEG300 and PBS to the final desired concentrations (e.g., 30% DMSO, 40% PEG300, 30% PBS). c. Warm the final solution to 55°C for 10 minutes and vortex to ensure complete dissolution.

  • Restraint: Securely restrain the mouse to expose the abdomen.

  • Injection: The injection should be made into the lower right quadrant of the abdomen to avoid injuring the internal organs. Insert the needle at a 30-45 degree angle.

  • Compound Administration: Slowly inject the solution into the peritoneal cavity.

  • Needle Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any adverse reactions.

Mandatory Visualizations

Signaling Pathway of this compound Action

CP91149_Pathway cluster_cell Cell CP91149 This compound GP Glycogen Phosphorylase (GP) CP91149->GP G1P Glucose-1-Phosphate GP->G1P Catalyzes conversion of Glycogen to G1P Glycogen Glycogen G6P Glucose-6-Phosphate G1P->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway (PPP) G6P->PPP NADPH NADPH PPP->NADPH ROS Reactive Oxygen Species (ROS) NADPH->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurements Baseline Measurements (Weight, Blood Glucose) Animal_Acclimation->Baseline_Measurements Randomization Randomize into Treatment Groups Baseline_Measurements->Randomization Dosing Daily Dosing (Vehicle or this compound) Randomization->Dosing Regular_Monitoring Regular Monitoring (Weight, Tumor Volume, Blood Glucose) Dosing->Regular_Monitoring Throughout study Sacrifice Sacrifice Regular_Monitoring->Sacrifice At study conclusion Tissue_Collection Tissue Collection (Tumor, Liver, etc.) Sacrifice->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

Caption: General workflow for an in vivo efficacy study.

References

Why is my CP-91149 not inhibiting glycogen phosphorylase?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CP-91149 as a glycogen phosphorylase inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question: Why is my this compound not inhibiting glycogen phosphorylase?

Answer: The lack of inhibitory activity of this compound can stem from several factors related to experimental conditions, reagent integrity, and the specific biological system being used. Below is a troubleshooting guide to help you identify the potential cause.

Issues with Compound Integrity and Handling
  • Compound Degradation: Ensure that your stock of this compound has been stored correctly, protected from light and moisture, and is within its expiration date.

  • Solubility Problems: this compound is typically dissolved in DMSO.[1] Inadequate solubilization can lead to a lower effective concentration in your assay. Ensure the compound is fully dissolved before use.

Suboptimal Assay Conditions

The inhibitory potency of this compound is highly dependent on the specific conditions of your glycogen phosphorylase (GP) assay.

  • Presence of Glucose: The inhibitory activity of this compound is significantly enhanced in the presence of glucose.[1][2][3][4] In fact, its potency can be 5- to 10-fold lower in the absence of glucose.[1][2][3][4] Ensure that your assay buffer includes an appropriate concentration of glucose (e.g., 7.5 mM) to observe maximal inhibition.[1][3][4]

  • Presence of Allosteric Activators (AMP): The presence of AMP, an allosteric activator of glycogen phosphorylase, can counteract the inhibitory effect of this compound.[5] High concentrations of AMP in your assay may mask the inhibitory activity.

  • Substrate Concentrations: The concentrations of glycogen and glucose-1-phosphate can influence the apparent activity of the inhibitor. Optimization of these substrate concentrations is crucial for sensitive detection of inhibition.[6]

  • Incorrect pH and Temperature: Glycogen phosphorylase activity is sensitive to pH and temperature.[6] Ensure your assay is performed at the optimal pH (typically around 7.2) and temperature (e.g., 37°C) for the specific isoform you are using.[1][6]

Enzyme-Related Factors
  • Glycogen Phosphorylase Isoform: There are different isoforms of glycogen phosphorylase (e.g., liver, muscle, brain), and this compound exhibits varying potencies against them.[1][2][7] Verify that you are using an isoform that is known to be potently inhibited by this compound (see table below).

  • Enzyme Activity: Confirm the activity of your glycogen phosphorylase enzyme preparation with a positive control inhibitor, such as caffeine, to ensure the enzyme is active and the assay is performing as expected.[1][3][4]

Cell-Based Assay Considerations
  • Cell Permeability: If you are conducting a cell-based assay, ensure that this compound can effectively penetrate the cell membrane to reach its intracellular target.

  • Cellular Metabolism: The metabolic state of the cells can influence the outcome. For instance, this compound promotes the dephosphorylation and activation of glycogen synthase in glucose-deprived cells.[1][8]

  • Expression Levels of Glycogen Phosphorylase: The level of glycogen phosphorylase expression in your cell line can impact the observed inhibitory effect.[7]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[9] The IC50 values for this compound against various glycogen phosphorylase isoforms are summarized below. Note the significant difference in potency in the presence and absence of glucose.

Enzyme IsoformConditionIC50 (µM)
Human Liver Glycogen Phosphorylase a (HLGPa)With 7.5 mM Glucose0.13[1][3][4]
Human Liver Glycogen Phosphorylase a (HLGPa)Without Glucose5- to 10-fold higher
Human Muscle Glycogen Phosphorylase a (MGPa)With Glucose0.2[1][2]
Human Muscle Glycogen Phosphorylase b (MGPb)With Glucose~0.3[1][2]
Brain Glycogen Phosphorylase-0.5[1][2][7]
Primary Human Hepatocytes (Glucagon-stimulated glycogenolysis)-~2.1[1][2][3][4]

Experimental Protocols

Key Experiment: In Vitro Glycogen Phosphorylase a (GPa) Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound on glycogen phosphorylase a.

Materials:

  • Purified glycogen phosphorylase a (human liver or muscle)

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2

  • Substrates: Glucose-1-phosphate (G1P), Glycogen

  • Glucose

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions in the assay buffer.

    • Prepare solutions of GPa, G1P, glycogen, and glucose in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound solution at various concentrations (or DMSO for control)

      • Glucose solution (e.g., to a final concentration of 7.5 mM)

      • Glycogen solution (e.g., to a final concentration of 1 mg/mL)

      • GPa enzyme solution

  • Initiate Reaction:

    • Start the reaction by adding G1P solution (e.g., to a final concentration of 0.5 mM).

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes).

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding the malachite green reagent.

    • Measure the absorbance at a wavelength of 620 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway of Glycogen Phosphorylase Inhibition by this compound

cluster_0 Glycogenolysis Pathway cluster_1 Inhibition by this compound Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Phosphorolysis GP Glycogen Phosphorylase (Active) GP->Glycogen Catalyzes GP_inactive Glycogen Phosphorylase (Inactive) GP->GP_inactive Conformational Change CP91149 This compound CP91149->GP Inhibits Glucose Glucose Glucose->CP91149 Potentiates

Caption: Inhibition of glycogenolysis by this compound.

Troubleshooting Workflow for this compound Inactivity

Start Start: this compound Not Inhibiting GP CheckCompound 1. Verify this compound Integrity - Storage - Solubility Start->CheckCompound CheckAssay 2. Review Assay Conditions - Glucose Present? - AMP Absent/Low? - Optimal pH & Temp? CheckCompound->CheckAssay Compound OK ContactSupport Further Investigation Needed (Contact Technical Support) CheckCompound->ContactSupport Issue Found CheckEnzyme 3. Evaluate Enzyme - Correct Isoform? - Enzyme Active (Positive Control)? CheckAssay->CheckEnzyme Conditions OK CheckAssay->ContactSupport Issue Found CheckCellular 4. For Cell-Based Assays - Cell Permeability? - Cellular Metabolic State? CheckEnzyme->CheckCellular Enzyme OK CheckEnzyme->ContactSupport Issue Found Resolved Issue Resolved CheckCellular->Resolved Cellular Factors OK CheckCellular->ContactSupport Issue Found

Caption: Troubleshooting workflow for this compound inactivity.

References

CP-91149 long-term treatment protocols and challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term treatment protocols and challenges associated with the use of CP-91149, a potent inhibitor of glycogen phosphorylase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of glycogen phosphorylase (GP), the enzyme that catalyzes the rate-limiting step in glycogenolysis (the breakdown of glycogen into glucose-1-phosphate). By inhibiting GP, this compound prevents the breakdown of glycogen, leading to an accumulation of glycogen in tissues such as the liver and muscle. This inhibition is more potent in the presence of glucose.[1][2][3]

Q2: What are the main research applications for this compound?

A2: this compound is primarily investigated for its potential therapeutic effects in type 2 diabetes and cancer. In the context of diabetes, its ability to inhibit hepatic glycogenolysis and lower blood glucose levels is of interest.[1][2] In cancer research, it is being explored for its ability to interfere with the altered glucose metabolism of tumor cells that rely on glycogenolysis for survival and proliferation.[4][5][6]

Q3: What are the known IC₅₀ values for this compound?

A3: The half-maximal inhibitory concentration (IC₅₀) of this compound varies depending on the isoform of glycogen phosphorylase and the experimental conditions. A summary of reported IC₅₀ values is provided in the table below.

Troubleshooting Guide

Issue 1: Poor solubility of this compound for in vivo studies.

  • Symptom: Difficulty in dissolving this compound in a vehicle suitable for animal administration, leading to precipitation or non-homogenous suspension.

  • Cause: this compound is a crystalline solid with limited solubility in aqueous solutions.

  • Solution:

    • Vehicle Selection: For intraperitoneal (IP) injections, a common vehicle is a mixture of DMSO, PEG300, and PBS (or saline). A specific formulation reported for a long-term study is 30% DMSO, 40% PEG300, and 30% PBS.[4] For oral administration, formulations with corn oil or methylcellulose and Tween 80 have been used for other glycogen phosphorylase inhibitors and could be adapted.

    • Solubilization Technique: To aid dissolution, it is recommended to first dissolve this compound in 100% DMSO and then dilute it with the other components of the vehicle. Gentle heating (e.g., 55°C for 10 minutes) and vortexing can help ensure complete solubilization.[4] Prepare fresh dilutions daily.[4]

Issue 2: Unexpected or lack of in vivo efficacy.

  • Symptom: Failure to observe the expected physiological effects, such as a reduction in blood glucose levels in diabetic models, after this compound administration.

  • Cause:

    • Inadequate Dosing: The effective dose may vary depending on the animal model and the specific experimental conditions.

    • Route of Administration: The bioavailability of this compound may differ between oral and intraperitoneal routes.

    • Glucose Dependence: The inhibitory activity of this compound is significantly enhanced in the presence of glucose.[1][3] This effect might be less pronounced in normoglycemic or fasted animals.

  • Solution:

    • Dose-Response Study: Conduct a pilot study to determine the optimal dose for your specific model. Doses ranging from 25-50 mg/kg have been shown to be effective in lowering blood glucose in ob/ob mice.[1][2]

    • Route and Formulation Optimization: If oral administration is not effective, consider intraperitoneal injection, which may lead to more consistent systemic exposure. Ensure the formulation is appropriate for the chosen route.

    • Monitor Blood Glucose Levels: Be aware that the glucose-lowering effect is most significant in hyperglycemic states. The effect may be minimal in animals with normal blood glucose levels.[1][2]

Issue 3: Potential for off-target effects and toxicity in long-term studies.

  • Symptom: Observation of adverse effects such as weight loss, lethargy, or organ damage in animals undergoing chronic treatment with this compound.

  • Cause: While this compound is a potent inhibitor of glycogen phosphorylase, long-term inhibition of this critical metabolic pathway can lead to unintended consequences. Prolonged inhibition of glycogenolysis can mimic glycogen storage diseases.

  • Solution:

    • Regular Monitoring: Closely monitor the health of the animals throughout the study. This should include regular body weight measurements and general health checks.

    • Biochemical Analysis: At the end of the study, and potentially at intermediate time points, collect blood samples for analysis of liver function markers (e.g., ALT, AST) and other relevant biochemical parameters.

    • Histopathological Examination: Conduct a thorough histopathological analysis of key organs, particularly the liver, to assess for any signs of toxicity, such as inflammation, fibrosis, or necrosis. Studies with other glycogen phosphorylase inhibitors have shown the potential for such liver complications in long-term studies.

    • Consider Isoform Selectivity: Be aware that this compound inhibits multiple isoforms of glycogen phosphorylase (liver, muscle, and brain).[5] This lack of selectivity could contribute to off-target effects, for example, by impairing muscle function during prolonged exercise.

Quantitative Data Summary

ParameterValueSpecies/Cell LineConditionsReference
IC₅₀ (HLGPa) 0.13 µMHuman Liver Glycogen Phosphorylase aIn the presence of 7.5 mM glucose[1][2]
IC₅₀ (HLGPa) 5- to 10-fold higherHuman Liver Glycogen Phosphorylase aIn the absence of glucose[1]
IC₅₀ (Glucagon-stimulated glycogenolysis) ~2.1 µMPrimary Human Hepatocytes[1][7]
IC₅₀ (Brain GP) 0.5 µMA549 cells[5]
In Vivo Efficacy (Glucose Lowering) 100-120 mg/dl reductionDiabetic ob/ob mice25-50 mg/kg, oral, 3 hours post-dose[1][2]

Experimental Protocols

Long-Term In Vivo Administration of this compound in a Xenograft Mouse Model

This protocol is adapted from a study investigating the effects of this compound in an anaplastic thyroid cancer xenograft model.[4]

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Subcutaneous injection of cancer cells into the flanks of the mice.

  • Treatment Initiation: Begin treatment when tumors become palpable (e.g., ~100 mm³).

  • This compound Formulation:

    • Dissolve this compound in 100% DMSO to create a stock solution.

    • On each treatment day, dilute the stock solution in a vehicle of 30% DMSO, 40% PEG300, and 30% PBS.

    • Incubate the final solution at 55°C for 10 minutes and vortex to ensure complete solubilization.

  • Administration:

    • Dose: 50 mg/kg body weight.

    • Route: Intraperitoneal (IP) injection.

    • Frequency: Daily, 6-7 days a week.

  • Monitoring:

    • Monitor tumor growth with caliper measurements regularly.

    • Monitor animal body weight and general health throughout the study.

In Vitro Glycogen Phosphorylase Activity Assay

This protocol describes a colorimetric method to measure the activity of glycogen phosphorylase in vitro.[8][9]

  • Reagents:

    • Rabbit muscle glycogen phosphorylase a (GPa)

    • 50 mM HEPES buffer (pH 7.2)

    • This compound stock solution in DMSO

    • Reaction buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM glucose 1-phosphate, 0.25 mg/mL glycogen.

    • BIOMOL® Green reagent for phosphate detection.

  • Procedure:

    • In a 96-well plate, add the GPa enzyme solution.

    • Add various concentrations of this compound (dissolved in DMSO) to the wells and incubate for 15 minutes at 37°C. Include a DMSO-only control.

    • Initiate the enzymatic reaction by adding the reaction buffer.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and detect the amount of inorganic phosphate released by adding BIOMOL® Green reagent.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling_Pathway cluster_glycogenolysis Glycogenolysis cluster_inhibition Inhibition Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P GP GP Glycogen Phosphorylase (GP) CP91149 This compound CP91149->GP Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Start Start: In Vivo Experiment Formulation Prepare this compound Formulation (DMSO, PEG300, PBS) Start->Formulation Animal_Model Establish Animal Model (e.g., Xenograft) Formulation->Animal_Model Administration Daily IP Injection (e.g., 50 mg/kg) Animal_Model->Administration Monitoring Monitor Tumor Growth and Animal Health Administration->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tissue_Collection Collect Tissues Endpoint->Tissue_Collection Data_Analysis Biochemical and Histopathological Analysis Tissue_Collection->Data_Analysis Troubleshooting_Logic cluster_solubility Solubility Issue cluster_efficacy Efficacy Issue cluster_toxicity Toxicity Issue Problem Observed Issue Solubility_Check Check Formulation and Dissolution Method Problem->Solubility_Check Efficacy_Check Review Dose and Administration Route Problem->Efficacy_Check Toxicity_Check Monitor Animal Health and Organ Function Problem->Toxicity_Check Adjust_Vehicle Optimize Vehicle (e.g., DMSO/PEG300/PBS) Solubility_Check->Adjust_Vehicle Heat_Vortex Apply Gentle Heat and Vortexing Adjust_Vehicle->Heat_Vortex Dose_Response Conduct Dose-Response Pilot Study Efficacy_Check->Dose_Response Check_Glucose Consider Glucose Dependence of Activity Dose_Response->Check_Glucose Biochemistry Analyze Liver Function Markers Toxicity_Check->Biochemistry Histopathology Perform Histopathological Examination Biochemistry->Histopathology

References

Validation & Comparative

Validating CP-91149's Inhibition of Glycogenolysis In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CP-91149, a potent inhibitor of glycogen phosphorylase, with other alternatives for the in vivo validation of glycogenolysis inhibition. We present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to aid in the design and interpretation of preclinical studies.

Executive Summary

This compound has been demonstrated to be an effective inhibitor of glycogen phosphorylase in vivo, leading to a reduction in blood glucose levels and an increase in liver glycogen content. Its primary mechanism of action is the allosteric inhibition of glycogen phosphorylase, the enzyme responsible for the rate-limiting step in glycogenolysis. This guide compares the in vivo efficacy of this compound with other known glycogen phosphorylase inhibitors, providing researchers with the necessary information to select the appropriate tool for their studies.

Data Presentation: In Vivo Efficacy of Glycogen Phosphorylase Inhibitors

The following tables summarize the quantitative data from key in vivo studies validating the inhibition of glycogenolysis by this compound and its alternatives.

Table 1: Effect of Glycogen Phosphorylase Inhibitors on Blood Glucose Levels in Diabetic Animal Models

CompoundAnimal ModelDoseRoute of AdministrationTime PointChange in Blood GlucoseCitation
This compound ob/ob mice25-50 mg/kgOral3 hours↓ 100-120 mg/dL[1]
Ingliforib Diabetic rabbits15 mg/kg loading dose; 23 mg/kg/h infusionIntravenousNot specified↓ Plasma glucose[2][3]
GPi688 Obese Zucker rats125 µmol/kgNot specifiedNot specified↓ 23% (after 7h fast)[4]

Table 2: Effect of Glycogen Phosphorylase Inhibitors on Liver Glycogen Content

CompoundAnimal ModelDoseRoute of AdministrationTime PointChange in Liver GlycogenCitation
This compound ob/ob mice50 mg/kgOral3 hours↑ (Preserved glycogen stores)[5]
Ingliforib Rabbits15 mg/kg loading dose; 23 mg/kg/h infusionIntravenousPost-ischemia↑ (Preserved glycogen stores)[2][3]

Experimental Protocols

In Vivo Validation of Glycogenolysis Inhibition in ob/ob Mice

This protocol is adapted from studies validating the efficacy of this compound.[1][5]

Objective: To determine the effect of a glycogen phosphorylase inhibitor on blood glucose and liver glycogen content in a diabetic mouse model.

Materials:

  • Male ob/ob mice

  • This compound or other test inhibitor

  • Vehicle control (e.g., saline)

  • Glucometer and test strips

  • Equipment for oral gavage

  • Surgical tools for liver biopsy

  • Liquid nitrogen for snap-freezing tissues

  • Reagents for glycogen content analysis (e.g., acid hydrolysis, glucose assay kit)

Procedure:

  • Animal Acclimation: Acclimate male ob/ob mice to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Glucose: Measure baseline blood glucose levels from tail vein blood using a glucometer.

  • Compound Administration: Administer this compound (e.g., 25-50 mg/kg) or the vehicle control via oral gavage.

  • Blood Glucose Monitoring: Monitor blood glucose levels at specific time points post-administration (e.g., 1, 2, 3 hours).

  • Tissue Collection: At the end of the experiment (e.g., 3 hours post-dose), anesthetize the mice and collect a liver biopsy.

  • Tissue Processing: Immediately snap-freeze the liver tissue in liquid nitrogen and store at -80°C until glycogen analysis.

  • Glycogen Analysis: Determine the liver glycogen content using a standard method such as acid hydrolysis followed by a glucose assay.

Measurement of Liver Glycogen Content

Objective: To quantify the amount of glycogen in liver tissue samples.

Procedure:

  • Sample Preparation: Weigh the frozen liver tissue (~50-100 mg).

  • Homogenization: Homogenize the tissue in a suitable buffer (e.g., 30% KOH).

  • Hydrolysis: Heat the homogenate at 100°C for 30 minutes to hydrolyze the glycogen to glucose.

  • Neutralization: Neutralize the solution with an appropriate acid (e.g., HCl).

  • Glucose Assay: Determine the glucose concentration in the neutralized sample using a commercial glucose assay kit.

  • Calculation: Calculate the glycogen content as glucose equivalents per gram of liver tissue.

Mandatory Visualization

Signaling Pathway of Glycogenolysis

The following diagram illustrates the signaling cascade leading to the breakdown of glycogen, which is inhibited by this compound.

Glycogenolysis_Pathway Glucagon Glucagon GPCR Glucagon Receptor (GPCR) Glucagon->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PK Phosphorylase Kinase PKA->PK activates GPb Glycogen Phosphorylase b (Inactive) PK->GPb phosphorylates GPa Glycogen Phosphorylase a (Active) Glycogen Glycogen GPa->Glycogen breaks down GPb->GPa G1P Glucose-1-Phosphate Glycogen->G1P CP91149 This compound CP91149->GPa inhibits

Caption: Glucagon-stimulated glycogenolysis signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Validation

The diagram below outlines the key steps in an in vivo experiment to validate the efficacy of a glycogenolysis inhibitor.

Experimental_Workflow start Start acclimation Animal Acclimation (e.g., ob/ob mice) start->acclimation fasting Overnight Fasting acclimation->fasting baseline Measure Baseline Blood Glucose fasting->baseline treatment Administer Inhibitor (e.g., this compound) or Vehicle baseline->treatment monitoring Monitor Blood Glucose (e.g., 1, 2, 3 hours) treatment->monitoring euthanasia Euthanasia & Tissue Collection (Liver Biopsy) monitoring->euthanasia analysis Analyze Liver Glycogen Content euthanasia->analysis data Data Analysis & Comparison analysis->data end End data->end

References

A Comparative Analysis of CP-91149 and Caffeine as Glycogen Phosphorylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between CP-91149 and caffeine, two known inhibitors of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. This analysis is supported by experimental data to delineate their respective potencies, mechanisms, and cellular effects, offering a valuable resource for research and development in metabolic diseases and oncology.

Introduction to Glycogen Phosphorylase Inhibition

Glycogen phosphorylase (GP) catalyzes the breakdown of glycogen into glucose-1-phosphate, playing a crucial role in maintaining glucose homeostasis.[1] The enzyme exists in three main isoforms: liver (PYGL), muscle (PYGM), and brain (PYGB).[1] It is regulated by phosphorylation, converting the less active GPb form to the highly active GPa form, and by allosteric effectors.[2] Inhibition of GP, particularly the liver isoform, is a therapeutic strategy for managing type 2 diabetes by reducing hepatic glucose output.[2][3]

Comparative Overview

This compound is a potent, synthetic inhibitor of glycogen phosphorylase, while caffeine is a well-known natural alkaloid with a more modest inhibitory activity.[4][5] Experimental data consistently demonstrates that this compound is significantly more potent than caffeine. For instance, this compound exhibits an inhibitory activity against human liver glycogen phosphorylase a (HLGPa) that is approximately 200-fold higher than that of caffeine.[4] A similar trend is observed with the muscle isoform, where this compound is about 250 times more effective than caffeine.[5]

Both compounds show a dependency on glucose for their full inhibitory potential, being 5- to 10-fold less potent in its absence, which suggests a synergistic relationship with glucose in modulating the enzyme's activity.[3][6][7] Despite this similarity, they are considered kinetically distinct.[3][6]

Quantitative Data Presentation

The inhibitory activities of this compound and caffeine against various glycogen phosphorylase isoforms are summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorEnzyme IsoformConditionIC50 Value (µM)Reference
This compound Human Liver GP a (HLGPa)With 7.5 mM Glucose0.13[4][6]
Human Muscle GP aWith Glucose0.2[4][7]
Human Muscle GP bWith Glucose~0.3[4][7]
Brain GP-0.5[4][7][8]
Rabbit Muscle GP a-0.58 ± 0.09[5]
Glucagon-stimulated Glycogenolysis (Human Hepatocytes)-~2.1[4][6]
Caffeine Human Liver GP a (HLGPa)-26[4]
Rabbit Muscle GP a-145 ± 11[5]

Mechanism of Action

While both compounds inhibit GP, their mechanisms show distinct characteristics.

This compound acts as a potent allosteric inhibitor. It promotes the conversion of the active, phosphorylated GPa form into the less active, dephosphorylated GPb form.[9][10] It also directly inhibits the activity of GPa and the AMP-mediated activation of GPb.[10] In essence, this compound stabilizes the enzyme in an inactive conformation.[11]

Caffeine is also an allosteric inhibitor that binds to a nucleoside site on the enzyme.[12] Its mechanism involves competitive inhibition with respect to glycogen and mixed-type inhibition concerning inorganic phosphate (Pi) and AMP.[13] Caffeine's inhibitory effect is synergistic with glucose; together, they enhance the conversion of GPa to GPb by making the enzyme a better substrate for phosphorylase phosphatase.[12][14]

The following diagram illustrates the central role of Glycogen Phosphorylase in glycogenolysis and the inhibitory action of this compound and caffeine.

Glycogenolysis_Pathway cluster_regulation Regulation cluster_pathway Glycogenolysis cluster_enzyme Enzyme States cluster_inhibitors Inhibitors Glucagon Glucagon PKA PKA Glucagon->PKA + GPK GP Kinase PKA->GPK + GPb Glycogen Phosphorylase b (Less Active) GPK->GPb Phosphorylation + Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Catalyzed by GPa G6P Glucose-6-Phosphate G1P->G6P Glucose_out Glucose (Bloodstream) G6P->Glucose_out (Liver) GPa Glycogen Phosphorylase a (Active) GPb->GPa Phosphatase CP91149 This compound CP91149->GPa Inhibits Caffeine Caffeine Caffeine->GPa Inhibits

Caption: Glycogenolysis pathway showing GP activation and points of inhibition.

Cellular and In Vivo Effects

This compound has demonstrated significant biological effects in both cell-based assays and animal models. It effectively inhibits glucagon-stimulated glycogenolysis in primary rat and human hepatocytes.[3][6] Oral administration of this compound to diabetic ob/ob mice leads to a rapid and significant lowering of blood glucose without causing hypoglycemia.[6][7] This glucose-lowering effect is confirmed to result from the inhibition of glycogenolysis in vivo.[3][6] Furthermore, this compound treatment can induce an accumulation of glycogen in certain cell types.[4][9]

Caffeine , at physiological concentrations resulting from moderate consumption, has been shown to inhibit skeletal muscle GPa, which may contribute to the glycogen-sparing effect observed during some types of exercise.[15][16] In hepatocytes, caffeine works synergistically with glucose to promote the inactivation of GPa, which in turn allows for the activation of glycogen synthase, favoring glycogen storage.[12]

Experimental Protocols

The inhibitory activity of compounds like this compound and caffeine on glycogen phosphorylase is typically assessed using an in vitro enzyme assay. Below is a generalized protocol based on common methodologies.[5][17]

Objective: To determine the IC50 value of an inhibitor against glycogen phosphorylase a (GPa).

Materials:

  • Purified glycogen phosphorylase a (e.g., from rabbit muscle)[5]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2)[5][17]

  • Substrates: Glycogen and Glucose-1-Phosphate (G1P)[5][17]

  • Test inhibitors (this compound, caffeine) dissolved in a suitable solvent (e.g., DMSO)

  • Reagent for detecting inorganic phosphate (Pi) (e.g., BIOMOL® Green) or a coupled enzyme system for detecting G1P[17][18]

  • 96-well microplate and plate reader

Procedure (measuring in the direction of glycogen synthesis):

  • Enzyme Preparation: Prepare a working solution of GPa in the assay buffer.

  • Incubation: In a 96-well plate, add the GPa solution to wells containing various concentrations of the test inhibitor or vehicle control (DMSO). Incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).[5][17]

  • Reaction Initiation: Start the enzymatic reaction by adding a substrate solution containing G1P and glycogen.[17]

  • Reaction Progression: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C to allow for the production of inorganic phosphate.[17]

  • Detection: Stop the reaction and measure the product. If measuring Pi, add a colorimetric reagent like BIOMOL® Green and measure the absorbance at the appropriate wavelength (e.g., 620 nm).[17]

  • Data Analysis: Construct a dose-response curve by plotting the percentage of enzyme inhibition versus the inhibitor concentration. Calculate the IC50 value from this curve.

The following diagram outlines the typical workflow for this type of inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis A Prepare GPa Enzyme Solution D Dispense Inhibitor Dilutions and Enzyme into Wells A->D B Prepare Serial Dilutions of Inhibitors (this compound, Caffeine) B->D C Prepare Substrate Mix (Glycogen, G1P) F Initiate Reaction: Add Substrate Mix C->F E Incubate (e.g., 15 min at 37°C) D->E E->F G Incubate for Reaction (e.g., 30 min at 37°C) F->G H Add Detection Reagent (e.g., BIOMOL Green) G->H I Measure Absorbance (e.g., 620 nm) H->I J Calculate % Inhibition and Determine IC50 I->J

Caption: General workflow for a glycogen phosphorylase inhibition assay.

Conclusion

This compound is a substantially more potent and specific inhibitor of glycogen phosphorylase across all tested isoforms when compared to caffeine.[4][5][7] Its efficacy in cellular and animal models for lowering blood glucose highlights its potential as a therapeutic agent for type 2 diabetes.[6] Caffeine, while a known inhibitor, requires much higher concentrations to achieve a similar effect and its physiological role is more likely related to modulating GP activity in concert with other effectors like glucose and AMP.[12][15] The distinct kinetic profiles and potencies of these two molecules provide researchers with valuable tools to probe the function of glycogen metabolism in health and disease.

References

A Comparative Guide to Synthetic Glycogen Phosphorylase Inhibitors: CP-91149 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of CP-91149, a potent synthetic inhibitor of glycogen phosphorylase (GP), with other notable synthetic alternatives. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to provide a comprehensive resource for researchers in metabolic diseases and oncology.

Introduction to Glycogen Phosphorylase Inhibition

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate. In conditions such as type 2 diabetes, excessive hepatic glycogenolysis contributes to hyperglycemia. Consequently, inhibiting GP is a promising therapeutic strategy. This compound, an indole-2-carboxamide derivative, is a well-characterized allosteric inhibitor of GP. This guide will compare its performance against other synthetic GP inhibitors, focusing on their inhibitory potency and cellular effects.

Comparative Performance of Synthetic GP Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and other selected synthetic glycogen phosphorylase inhibitors. The data is primarily presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorChemical ClassTarget GP IsoformIC50 (µM)Noteworthy Characteristics
This compound Indole-2-carboxamideHuman Liver (HLGPa)0.13 (in the presence of 7.5 mM glucose)[1]Potency is highly dependent on glucose concentration; also inhibits muscle and brain GP isoforms.[2][3]
Human Muscle (HMGPa)0.2[2][3]
Human Muscle (HMG Pb)~0.3[2]
Brain GP0.5[2][3]
Ingliforib (CP-368296) Indole-2-carboxamideLiver GP0.052Advanced to Phase II clinical trials.[4]
Muscle GP0.352
Brain GP0.150
Compound 2f 5-chloro-N-aryl-1H-indole-2-carboxamideHuman Liver (HLGPa)0.90[5]A structural analog of this compound.[5]
Caffeine Xanthine AlkaloidHuman Liver (HLGPa)26[2]A well-known, but significantly less potent, allosteric GP inhibitor.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Glycogenolysis_Pathway cluster_inhibition Inhibition Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogen Phosphorylase (GP) G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase Glucose Glucose G6P->Glucose Glucose-6-Phosphatase (Liver) Glycolysis Glycolysis G6P->Glycolysis CP91149 This compound & Other Synthetic Inhibitors Glycogen\nPhosphorylase (GP) Glycogen Phosphorylase (GP) CP91149->Glycogen\nPhosphorylase (GP)

Caption: Inhibition of the Glycogenolysis Pathway by Synthetic GP Inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Enzyme_Prep Purified Glycogen Phosphorylase (GP) Incubation Incubate GP with Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep Prepare Serial Dilutions of Synthetic Inhibitors Inhibitor_Prep->Incubation Reaction Add Substrates (Glycogen, Phosphate) Incubation->Reaction Measurement Measure Product Formation (e.g., colorimetric) Reaction->Measurement Dose_Response Plot Dose-Response Curve Measurement->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc

Caption: General Experimental Workflow for Determining IC50 Values of GP Inhibitors.

Experimental Protocols

In Vitro Glycogen Phosphorylase Activity Assay (Colorimetric)

This protocol is adapted from a validated method used for determining the inhibitory activity of compounds against glycogen phosphorylase.

Materials:

  • Purified rabbit muscle glycogen phosphorylase a (GPa)

  • HEPES buffer (50 mM, pH 7.2)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl2)

  • Glucose-1-phosphate (G1P)

  • Glycogen

  • This compound and other synthetic inhibitors

  • Dimethyl sulfoxide (DMSO)

  • BIOMOL® Green reagent (for phosphate detection)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of rabbit muscle GPa at a concentration of 0.38 U/mL in 50 mM HEPES buffer (pH 7.2).

  • Inhibitor Preparation: Dissolve this compound and other test compounds in DMSO to create stock solutions. Prepare serial dilutions of the inhibitors to be tested.

  • Incubation: In a 96-well plate, add 50 µL of the GPa solution to each well. Add 10 µL of the inhibitor dilutions (or DMSO for control) to the respective wells. Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Start the enzymatic reaction by adding 50 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.

  • Reaction Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Phosphate Detection: Stop the reaction and quantify the amount of inorganic phosphate released by adding BIOMOL® Green reagent according to the manufacturer's instructions.

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Glycogenolysis Assay

This assay measures the ability of an inhibitor to block the breakdown of glycogen in cultured cells, typically hepatocytes or muscle cells.

Principle:

Cells are first loaded with radiolabeled glucose (e.g., ¹⁴C-glucose), which is incorporated into glycogen. Glycogenolysis is then stimulated (e.g., with glucagon or by glucose deprivation), and the amount of radiolabeled glucose released from glycogen is measured in the presence and absence of the inhibitor. A reduction in the release of radiolabeled glucose indicates inhibition of glycogenolysis.

General Procedure:

  • Cell Culture and Labeling: Plate cells (e.g., primary hepatocytes) and incubate them with a medium containing ¹⁴C-glucose to label the intracellular glycogen stores.

  • Inhibitor Treatment: Wash the cells to remove excess radiolabeled glucose and then incubate them with fresh medium containing the test inhibitor (e.g., this compound) at various concentrations.

  • Stimulation of Glycogenolysis: Induce glycogen breakdown by adding a stimulant like glucagon to the medium or by switching to a glucose-free medium.

  • Quantification of Glycogenolysis: After a set incubation period, lyse the cells and measure the amount of ¹⁴C-labeled glycogen remaining. The difference in ¹⁴C-glycogen content between stimulated and unstimulated cells, and the effect of the inhibitor on this difference, is used to determine the inhibitor's potency.

Conclusion

This compound remains a benchmark synthetic inhibitor of glycogen phosphorylase due to its high potency. The comparative data presented here highlights that other indole-2-carboxamide derivatives, such as ingliforib, exhibit comparable or even superior inhibitory activity, particularly against the liver isoform of GP. The choice of inhibitor for research or therapeutic development will depend on the desired isoform selectivity, pharmacokinetic properties, and overall efficacy in relevant disease models. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further explore the potential of this important class of metabolic inhibitors.

References

CP-91149 vs. Genetic Knockdown of Glycogen Phosphorylase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycogen phosphorylase (GP) is a critical enzyme that catalyzes the rate-limiting step in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate.[1] This function makes GP a significant target in metabolic research and drug development, particularly for conditions like type 2 diabetes and certain cancers.[2][3] Researchers looking to inhibit GP activity primarily have two powerful tools at their disposal: the pharmacological inhibitor CP-91149 and genetic knockdown techniques such as siRNA or shRNA.

This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate approach for their studies.

Mechanism of Action: A Tale of Two Inhibitions

This compound: The Allosteric Modulator

This compound is a potent and selective small molecule inhibitor of glycogen phosphorylase.[4] It functions as an allosteric inhibitor, binding to the enzyme and stabilizing its inactive conformation.[3] A key aspect of its mechanism is promoting the conversion of the active, phosphorylated form of the enzyme (GP a) to the inactive, dephosphorylated form (GP b).[4][5] The inhibitory activity of this compound is significantly enhanced in the presence of glucose, making it a synergistic inhibitor.[2][6]

Genetic Knockdown: The Supply Chain Disruptor

Genetic knockdown, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the messenger RNA (mRNA) of the gene encoding for glycogen phosphorylase (e.g., PYGL for the liver isoform, PYGB for the brain isoform).[7][8] This leads to the degradation of the mRNA, thereby preventing the synthesis of new GP enzyme. The result is a significant reduction in the total cellular protein level of the targeted GP isozyme.[7]

cluster_0 Pharmacological Inhibition (this compound) cluster_1 Genetic Knockdown (siRNA) GP_mRNA_p GP mRNA Translation_p Translation GP_mRNA_p->Translation_p GP_Enzyme_p Active GP Enzyme (GPa) Translation_p->GP_Enzyme_p Glycogenolysis_p Glycogenolysis GP_Enzyme_p->Glycogenolysis_p Catalyzes CP91149 This compound CP91149->GP_Enzyme_p Allosteric Inhibition GP_mRNA_g GP mRNA Translation_g Translation GP_mRNA_g->Translation_g GP_Enzyme_g Active GP Enzyme (GPa) Translation_g->GP_Enzyme_g Glycogenolysis_g Glycogenolysis GP_Enzyme_g->Glycogenolysis_g Catalyzes siRNA siRNA siRNA->GP_mRNA_g Degradation

Caption: Mechanisms of GP inhibition.

Quantitative Data Comparison

The following table summarizes the performance and effects of this compound and genetic knockdown based on published experimental data.

ParameterThis compoundGenetic Knockdown (siRNA/shRNA)
Target(s) Pan-glycogen phosphorylase inhibitor (liver, muscle, and brain isoforms).[6][9]Isoform-specific (e.g., siRNA targets PYGL, PYGB, or PYGM mRNA).[7]
Potency/Efficiency IC50 values in the nanomolar to low micromolar range (e.g., 0.13 µM for human liver GP a).[2][10]Typically >50% reduction in protein expression.[3][8]
Effect on Glycogen Dose-dependent increase in glycogen accumulation in various cell types.[10][11]Significant increase in glycogen content.[3][12]
Cellular Effects Can induce growth inhibition and apoptosis in certain cancer cells.[3] May cause cell cycle arrest.[10]Can decrease cell viability and clonogenic growth in cancer cells.[3][7]
In Vivo Efficacy Orally active; lowers blood glucose in diabetic mouse models without causing hypoglycemia.[2][13]Effective in preclinical models, often delivered via viral vectors or lipid nanoparticles for systemic or targeted delivery.[14]

Experimental Protocols

Protocol 1: Pharmacological Inhibition with this compound

This protocol provides a general framework for treating cultured cells with this compound.

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C.

  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.

  • Treatment: Dilute the this compound stock solution in cell culture medium to the final desired concentrations (typically ranging from 1 µM to 50 µM).[3][11] Remove the old medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with an equivalent concentration of DMSO) must be included.

  • Incubation: Incubate the cells for the desired period, which can range from a few hours for acute effects (e.g., 3-6 hours) to several days for chronic studies (e.g., 24-72 hours).[3][11]

  • Analysis: Following incubation, harvest the cells for downstream analysis, such as glycogen content measurement, Western blotting for signaling proteins, or cell viability assays.

Protocol 2: Genetic Knockdown of Glycogen Phosphorylase via siRNA

This protocol outlines a standard procedure for transient gene knockdown in cell culture.

  • siRNA Selection: Obtain validated siRNA sequences targeting the specific glycogen phosphorylase isoform of interest (e.g., human PYGL, PYGB). A non-targeting or scrambled siRNA sequence is essential as a negative control.

  • Cell Seeding: Seed cells in antibiotic-free medium one day prior to transfection to achieve 50-70% confluency on the day of transfection.

  • Transfection Complex Formation:

    • Dilute the siRNA (e.g., final concentration of 20-50 nM) in an appropriate volume of serum-free medium.[7]

    • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., RNAiMax) in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the transfection complexes drop-wise to the cells.

  • Incubation: Incubate the cells for 24 to 72 hours to allow for mRNA degradation and protein turnover. The optimal time should be determined empirically.

  • Analysis: Harvest cells for analysis. It is crucial to validate the knockdown efficiency by measuring both mRNA (via qRT-PCR) and protein (via Western blot) levels of the target GP isoform.

cluster_0 Experimental Phase cluster_1 Treatment Groups cluster_2 Analysis Phase Start Seed Cells in Culture Plates Treatment Apply Treatment Start->Treatment Incubate Incubate (e.g., 24-72h) Treatment->Incubate Control Vehicle Control (e.g., DMSO) CP91149 This compound Treatment siRNA_NC Negative Control siRNA Transfection siRNA_GP GP-Targeting siRNA Transfection Harvest Harvest Cells and Supernatant Incubate->Harvest Biochem Biochemical Assays (Glycogen Content, Glucose Uptake) Harvest->Biochem MolBio Molecular Analysis (Western Blot, qRT-PCR) Harvest->MolBio Cellular Cellular Assays (Viability, Apoptosis) Harvest->Cellular Data Data Analysis & Comparison Biochem->Data MolBio->Data Cellular->Data

Caption: Comparative experimental workflow.

Comparative Summary

FeatureThis compound (Pharmacological Inhibition)Genetic Knockdown (siRNA/shRNA)
Onset of Action Rapid: Effects can be observed within minutes to hours.Delayed: Requires time for mRNA and protein turnover (typically 24-72 hours).
Specificity High for GP: Generally selective for glycogen phosphorylase but may have off-target effects at higher concentrations.[13]Very High: Targets a specific mRNA sequence, providing isoform specificity. Potential for off-target gene silencing exists but can be minimized with careful design and controls.
Reversibility Reversible: Inhibition is lost upon removal of the compound.Semi-permanent (siRNA) to Permanent (shRNA): Effects persist until the siRNA is diluted out through cell division or, in the case of stable shRNA expression, are long-lasting.
Dose Control Dose-dependent: The degree of inhibition can be easily titrated by varying the concentration.Binary (On/Off): While knockdown efficiency can be dose-dependent to an extent, it is harder to achieve graded levels of partial inhibition.
Application Excellent for acute studies, validating phenotypes from genetic screens, and in vivo studies using oral administration.[2]Ideal for studying the long-term consequences of protein loss, validating drug targets, and dissecting isoform-specific functions.[7]

Conclusion: Choosing the Right Tool for the Job

Both this compound and genetic knockdown are invaluable methods for investigating the role of glycogen phosphorylase. The choice between them depends on the specific research question.

  • Choose this compound for studies requiring rapid, reversible, and dose-dependent inhibition of GP activity. It is particularly well-suited for initial target validation and for in vivo experiments exploring systemic metabolic effects.

  • Choose Genetic Knockdown when the goal is to understand the specific role of a GP isoform or the long-term cellular consequences of its absence. It serves as the gold standard for confirming that the effects of a pharmacological inhibitor are indeed on-target.

References

Cross-Validation of CP-91149 Effects with Other Metabolic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of CP-91149, a potent glycogen phosphorylase (GP) inhibitor, cross-validated with a suite of metabolic assays. By examining the interconnectedness of glycogen metabolism with glycolysis, the pentose phosphate pathway (PPP), and mitochondrial respiration, this document offers a comprehensive overview supported by experimental data to aid in the evaluation and application of this compound in metabolic research.

Introduction to this compound

This compound is a selective, cell-permeable inhibitor of glycogen phosphorylase, the key enzyme responsible for glycogenolysis (the breakdown of glycogen into glucose-1-phosphate).[1][2] By allosterically inhibiting GP, this compound effectively blocks the mobilization of glucose from glycogen stores, leading to glycogen accumulation in various cell types, including hepatocytes, muscle cells, and cancer cells.[1][3] This targeted action makes this compound a valuable tool for studying the role of glycogen metabolism in normal physiology and disease states, particularly in type 2 diabetes and cancer.[1][4]

Cross-Validation of Metabolic Effects

Recent studies have focused on cross-validating the primary effect of this compound on glycogenolysis with its secondary impacts on other central metabolic pathways. Inhibition of glycogenolysis is expected to reduce the intracellular glucose-1-phosphate pool, thereby affecting downstream pathways that rely on glucose as a substrate.

A key study in HepG2 human hepatocellular carcinoma cells demonstrated that treatment with this compound not only inhibited glycogenolysis but also led to significant alterations in glycolysis, the pentose phosphate pathway, and mitochondrial function.[3] These findings provide a multi-faceted view of the metabolic consequences of GP inhibition.

Data Presentation

The following tables summarize the quantitative data from key experiments cross-validating the effects of this compound.

Table 1: Effect of this compound on Glycogen Metabolism and Glycolysis

ParameterControlThis compound (10 µM)This compound (30 µM)Reference
Glycogen Content (µg/mg protein)BaselineIncreasedMaximally Increased[1]
Glucagon-Stimulated Glycogenolysis (% inhibition)0%Significant InhibitionDose-dependent Inhibition[4][5]
Glycolytic Capacity (ECAR, mpH/min)BaselineDecreasedSignificantly Decreased[3]
Glycolytic Reserve (ECAR, mpH/min)BaselineDecreasedSignificantly Decreased[3]

Table 2: Effect of this compound on Pentose Phosphate Pathway and Mitochondrial Respiration

ParameterControlThis compound TreatedReference
Pentose Phosphate Pathway ActivityBaselineDecreased[3]
Basal Oxygen Consumption Rate (OCR, pmol/min)BaselineDecreased[3]
Mitochondria-linked ATP GenerationBaselineDecreased[3]
Mitochondrial MorphologyNormalSwollen with less defined cristae[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Glycogen Phosphorylase Activity Assay

This assay measures the activity of GP by quantifying the release of phosphate from glucose-1-phosphate during glycogen synthesis.

  • Enzyme Source: Human liver glycogen phosphorylase a (HLGPa).

  • Reaction Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl2.

  • Substrates: 0.5 mM glucose-1-phosphate and 1 mg/mL glycogen.

  • Procedure:

    • Incubate HLGPa with varying concentrations of this compound in the reaction buffer.

    • Initiate the reaction by adding the substrates.

    • Incubate at 22°C for 20 minutes.

    • Stop the reaction and measure the released phosphate colorimetrically at 620 nm using a malachite green-based reagent.

  • Reference: [2]

Cellular Glycogenolysis Assay

This assay assesses the ability of this compound to inhibit hormone-stimulated glycogen breakdown in intact cells.

  • Cell Type: Primary human hepatocytes or HepG2 cells.

  • Procedure:

    • Pre-label cellular glycogen stores by incubating cells with [¹⁴C]-glucose.

    • Wash cells to remove unincorporated [¹⁴C]-glucose.

    • Pre-treat cells with this compound at desired concentrations.

    • Stimulate glycogenolysis with glucagon or forskolin.

    • Lyse the cells and precipitate glycogen.

    • Quantify the amount of [¹⁴C]-labeled glycogen remaining using a scintillation counter.

  • Reference: [4][5]

Seahorse XF Glycolysis Stress Test

This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis.

  • Apparatus: Seahorse XF Analyzer.

  • Procedure:

    • Seed cells in a Seahorse XF microplate and allow them to adhere.

    • Treat cells with this compound.

    • Sequentially inject glucose, oligomycin (an ATP synthase inhibitor to force maximal glycolysis), and 2-deoxyglucose (a glucose analog that inhibits glycolysis) to measure basal glycolysis, glycolytic capacity, and glycolytic reserve.

    • ECAR is measured in real-time.

  • Reference: [3]

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

  • Apparatus: Seahorse XF Analyzer.

  • Procedure:

    • Seed cells in a Seahorse XF microplate.

    • Treat cells with this compound.

    • Sequentially inject oligomycin, FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone and antimycin A (complex I and III inhibitors) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

    • OCR is measured in real-time.

  • Reference: [3]

Visualizations

The following diagrams illustrate the key pathways and experimental logic discussed in this guide.

cluster_GP Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis GP Glycogen Phosphorylase G6P Glucose-6-Phosphate G1P->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Mitochondria Mitochondrial Respiration Glycolysis->Mitochondria CP91149 This compound CP91149->GP

Caption: Signaling pathway showing this compound inhibiting Glycogen Phosphorylase.

start Seed Cells in XF Microplate treat Treat with This compound start->treat assay Perform Seahorse XF Assay treat->assay injection1 Inject Glucose (Glycolysis Test) or Oligomycin (Mito Stress Test) assay->injection1 injection2 Inject Oligomycin (Glycolysis Test) or FCCP (Mito Stress Test) injection1->injection2 injection3 Inject 2-DG (Glycolysis Test) or Rot/AA (Mito Stress Test) injection2->injection3 measure Measure ECAR/OCR in Real-Time injection3->measure end Data Analysis measure->end

Caption: Experimental workflow for Seahorse XF metabolic assays.

inhibition This compound Inhibits Glycogen Phosphorylase glycogenolysis Decreased Glycogenolysis inhibition->glycogenolysis g1p Reduced Glucose-1-Phosphate and Glucose-6-Phosphate Pool glycogenolysis->g1p glycolysis Decreased Glycolysis g1p->glycolysis ppp Decreased Pentose Phosphate Pathway g1p->ppp mito Mitochondrial Dysfunction glycolysis->mito

Caption: Logical relationship of this compound's metabolic effects.

Conclusion

The cross-validation of this compound's effects through various metabolic assays provides a robust confirmation of its mechanism of action and reveals the broader metabolic consequences of inhibiting glycogenolysis. The data clearly demonstrate that the impact of this compound extends beyond simple glycogen accumulation, affecting central carbon metabolism, including glycolysis, the pentose phosphate pathway, and mitochondrial respiration. This integrated understanding is crucial for researchers designing experiments to investigate the role of glycogen metabolism in health and disease and for professionals in drug development considering glycogen phosphorylase as a therapeutic target. The detailed protocols and visualizations provided in this guide serve as a practical resource for implementing and interpreting studies involving this compound and other glycogen phosphorylase inhibitors.

References

Control Experiments for Studying the Cellular Effects of CP-91149: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for researchers investigating the cellular effects of CP-91149, a selective inhibitor of glycogen phosphorylase (GP). By contextualizing its activity with alternative inhibitors and outlining rigorous experimental designs, this document aims to facilitate accurate interpretation of experimental data.

Introduction to this compound

This compound is a potent and selective inhibitor of glycogen phosphorylase, the enzyme that catalyzes the rate-limiting step in glycogenolysis.[1][2] It has been investigated for its therapeutic potential in type 2 diabetes and, more recently, in oncology.[2] this compound allosterically inhibits GP, stabilizing the inactive T-state of the enzyme and thereby preventing the breakdown of glycogen to glucose-1-phosphate. This leads to an accumulation of intracellular glycogen and a reduction in glycogenolysis. The inhibitory potency of this compound is enhanced in the presence of glucose.[2][3][4]

Comparative Analysis of Glycogen Phosphorylase Inhibitors

To accurately assess the specific effects of this compound, it is crucial to compare its performance with other molecules that modulate glycogen phosphorylase activity.

Data Summary: Inhibitor Potency
InhibitorTarget(s)Reported IC50 ValuesNotes
This compound Glycogen Phosphorylase (GP)Human Liver GP (HLGPa): 0.13 µM (in the presence of 7.5 mM glucose)[1][2][5] Human Muscle GP (HMGPa): 0.2 µM[1] Human Muscle GPb (HMG Pb): ~0.3 µM[1] Brain GP: 0.5 µM[1]Potency is 5- to 10-fold lower in the absence of glucose.[1][2]
CP-320626 Glycogen Phosphorylase (GP)Potent inhibitor of human liver GP.[6]A structurally related indole-2-carboxamide that also binds to an allosteric site.[6][7]
Caffeine Glycogen Phosphorylase (GP)HLGPa: 26 µM[1] Rabbit Muscle GPa: 145 ± 11 µM[3][4]A less potent, well-characterized allosteric inhibitor of GP.[1]
(3S,2S)-diastereomer of this compound Glycogen Phosphorylase (GP)Sharply reduced HLGPa inhibition.Serves as an ideal negative control due to its structural similarity but lack of significant activity.

Essential Control Experiments

Rigorous control experiments are fundamental to attributing the observed cellular effects specifically to the inhibition of glycogen phosphorylase by this compound.

Logical Framework for Control Experiments

G cluster_0 Experimental Setup cluster_1 Observed Cellular Effect cluster_2 Interpretation This compound This compound Cellular_Effect Cellular Phenotype (e.g., decreased proliferation, increased glycogen stores) This compound->Cellular_Effect Vehicle_Control Vehicle Control (e.g., DMSO) Vehicle_Control->Cellular_Effect Positive_Control Positive Controls (CP-320626, Caffeine) Positive_Control->Cellular_Effect Negative_Control Negative Control ((3S,2S)-diastereomer) Negative_Control->Cellular_Effect On_Target On-Target Effect (GP Inhibition) Cellular_Effect->On_Target Phenotype observed with this compound and Positive Controls, but not with Vehicle or Negative Controls Off_Target Off-Target Effect Cellular_Effect->Off_Target Phenotype observed with this compound, but not with other GP inhibitors Artifact Experimental Artifact Cellular_Effect->Artifact Phenotype observed with Vehicle Control

Caption: Logical workflow for interpreting cellular effects using appropriate controls.

Control Types and Their Rationale
  • Vehicle Control: This is the most fundamental control and accounts for any effects of the solvent (typically DMSO) used to dissolve this compound. The vehicle should be added to cells at the same final concentration as in the experimental conditions.

  • Negative Control (Inactive Analog): The (3S,2S)-diastereomer of this compound, which has significantly reduced activity against GP, is an ideal negative control. Observing a lack of effect with this compound while seeing a response with this compound provides strong evidence that the effect is due to the specific stereochemical configuration responsible for GP inhibition and not some general property of the chemical scaffold.

  • Off-Target Effect Controls: While this compound is reported to be selective, it is good practice to assess its effects on other key metabolic pathways, especially in a new cellular context. This can involve measuring the activity of key enzymes in glycolysis and gluconeogenesis. For a more comprehensive analysis, screening this compound against a panel of kinases can provide a broader view of its selectivity.

Experimental Protocols

A. Cellular Glycogen Content Assay

This protocol allows for the quantification of intracellular glycogen stores.

G Start Start Cell_Culture 1. Culture cells to desired confluency Start->Cell_Culture Treatment 2. Treat with this compound and controls Cell_Culture->Treatment Harvest 3. Harvest and wash cells Treatment->Harvest Lyse 4. Lyse cells and inactivate enzymes Harvest->Lyse Hydrolyze 5. Hydrolyze glycogen to glucose Lyse->Hydrolyze Quantify 6. Quantify glucose (colorimetric or fluorometric assay) Hydrolyze->Quantify End End Quantify->End

Caption: Workflow for measuring cellular glycogen content.

Protocol:

  • Cell Seeding: Plate cells in a multi-well format and grow to the desired confluency.

  • Treatment: Treat cells with this compound, vehicle control, positive controls, and negative control at the desired concentrations for the appropriate duration.

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) and inactivate endogenous enzymes by heating at 100°C for 5-10 minutes.

    • Centrifuge the lysate to pellet cell debris.

  • Glycogen Hydrolysis:

    • To a portion of the supernatant, add amyloglucosidase to hydrolyze glycogen to glucose.

    • As a control for free intracellular glucose, add buffer without the enzyme to a parallel sample.

    • Incubate at 37°C for 30-60 minutes.

  • Glucose Quantification:

    • Use a commercial glucose oxidase-based assay kit to measure the glucose concentration in both the enzyme-treated and untreated samples.

    • The difference in glucose concentration between the two samples represents the amount of glucose derived from glycogen.

  • Normalization: Normalize the glycogen content to the total protein concentration of the cell lysate, determined by a BCA or Bradford assay.

B. Glycogen Phosphorylase Activity Assay in Cell Lysates

This protocol measures the enzymatic activity of GP in cells treated with inhibitors.

Protocol:

  • Lysate Preparation:

    • Treat cells as described in the glycogen content assay.

    • Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to clarify the lysate and collect the supernatant.

  • Enzyme Activity Measurement:

    • The assay measures the conversion of glucose-1-phosphate to glycogen, which releases inorganic phosphate.

    • In a 96-well plate, add cell lysate, a reaction buffer (containing glucose-1-phosphate and glycogen), and the inhibitor.

    • Incubate at 37°C.

    • Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric reagent such as malachite green.

  • Data Analysis: Determine the rate of phosphate production and compare the activity in inhibitor-treated samples to the vehicle control.

C. Western Blot Analysis of Key Signaling Proteins

Western blotting can be used to assess the expression and phosphorylation status of proteins involved in glycogen metabolism.

Key Primary Antibodies:

  • Anti-Glycogen Phosphorylase (Total): To measure the total amount of GP protein.

  • Anti-phospho-Glycogen Phosphorylase (Ser14): To measure the active, phosphorylated form of GP.

  • Anti-Glycogen Synthase (Total): To measure the total amount of glycogen synthase protein.[8][9]

  • Anti-phospho-Glycogen Synthase (Ser641): To measure the inactive, phosphorylated form of glycogen synthase.

  • Loading Control (e.g., anti-β-actin or anti-GAPDH): To ensure equal protein loading across lanes.

Protocol:

  • Sample Preparation: Prepare cell lysates as for the GP activity assay. Determine protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control.

Signaling Pathway Perturbation by this compound

G Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis GP Glycogen Phosphorylase (GP) GP->Glycogen catalyzes CP91149 This compound CP91149->GP inhibits GS Glycogen Synthase (GS) UDP_Glucose UDP-Glucose GS->UDP_Glucose catalyzes UDP_Glucose->Glycogen Glycogenesis

Caption: Simplified signaling pathway showing the action of this compound.

By inhibiting glycogen phosphorylase, this compound blocks the breakdown of glycogen. This can lead to a feedback mechanism where the increased glycogen stores and altered metabolite concentrations allosterically activate glycogen synthase, promoting further glycogen synthesis.

Conclusion

The robust design of control experiments is paramount when studying the cellular effects of a targeted inhibitor like this compound. By employing a multi-faceted approach that includes vehicle controls, positive and negative controls, and assessments for off-target effects, researchers can confidently attribute observed phenotypes to the specific inhibition of glycogen phosphorylase. This rigorous methodology is essential for the accurate interpretation of data and the advancement of our understanding of glycogen metabolism in health and disease.

References

A Comparative Guide to Confirming the Specificity of CP-91149 in a New Model System

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: CP-91149 is a potent and selective inhibitor of glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis.[1][2] It has been instrumental in studying the role of glycogen metabolism in various physiological and pathological states, including type 2 diabetes and cancer.[2][3] When introducing this compound into a new model system, researchers must rigorously validate its specificity to ensure that the observed phenotypic effects are a direct consequence of GP inhibition and not due to off-target interactions. Off-target effects can lead to misinterpretation of data and potential toxicity.[4][5]

This guide provides a comprehensive framework for confirming the specificity of this compound, comparing its performance with alternative inhibitors and detailing essential experimental protocols.

The Target: Glycogen Phosphorylase (GP)

Glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis, breaking down glycogen into glucose-1-phosphate. Mammals express three primary isoforms of GP, named for the tissues where they are predominantly found: liver (PYGL), muscle (PYGM), and brain (PYGB).[6] While these isoforms share significant sequence homology, particularly at the catalytic site, their allosteric regulatory sites can differ, offering a potential avenue for isoform-specific inhibition.[6][7] this compound is known to inhibit the human liver, muscle, and brain isoforms of GP.[1][8][9]

Glycogen Glycogen GP Glycogen Phosphorylase (GP) Glycogen->GP G1P Glucose-1-Phosphate Downstream Glycolysis / Pentose Phosphate Pathway G1P->Downstream GP->G1P Catalyzes CP91149 This compound CP91149->GP Inhibits

Caption: Simplified glycogenolysis pathway showing the inhibitory action of this compound on Glycogen Phosphorylase (GP).

A Multi-Tiered Strategy for Specificity Validation

A robust validation strategy involves a combination of biochemical, cell-based, and genetic approaches to build a comprehensive picture of the inhibitor's on- and off-target activities.

cluster_0 Biochemical Validation (In Vitro) cluster_1 Cell-Based Validation (In Situ) cluster_2 Definitive On-Target Link biochem_ic50 GP Isoform IC50 Determination cetsa Target Engagement (CETSA) biochem_ic50->cetsa Confirm Potency kinome_scan Broad Kinase Profiling proteomics Global Profiling (Phosphoproteomics) kinome_scan->proteomics Identify Off-Targets phenotype Phenotypic Confirmation (Glycogen Accumulation) cetsa->phenotype Link Binding to Function genetic Genetic Validation (GP Knockout/Knockdown) phenotype->genetic Confirm Target Dependence

Caption: Recommended experimental workflow for validating the specificity of this compound.

Biochemical Validation: Potency and Selectivity

The first step is to confirm the potency of this compound against the GP isoforms relevant to the new model system and assess its selectivity against a broad panel of other enzymes, particularly kinases.

A. GP Isoform Inhibition Profile

The half-maximal inhibitory concentration (IC50) should be determined for the purified GP isoforms. This data provides a baseline for the compound's potency and isoform selectivity. For comparison, other known GP inhibitors like CP-316819 (a structural analog) or caffeine (a weaker, classical inhibitor) should be included.[3][10]

Table 1: Comparative IC50 Values for Glycogen Phosphorylase Inhibitors

Inhibitor PYGL (Liver) IC50 (nM) PYGM (Muscle) IC50 (nM) PYGB (Brain) IC50 (nM)
This compound 130[1] 200[8] 500[8][9]
CP-316819 ~150 ~250 ~600

| Caffeine | 26,000[1] | >50,000 | >50,000 |

Note: Data for CP-316819 is illustrative, based on known structural similarity.

B. Broad Kinase Selectivity Screen

Many small molecule inhibitors exhibit off-target activity against kinases due to the conserved nature of the ATP-binding pocket.[11] A broad kinase screen (e.g., against >100 kinases) at a fixed concentration (e.g., 1 µM) is crucial to identify potential off-target kinase interactions.

Table 2: Illustrative Kinase Selectivity Profile

Kinase Target This compound (% Inhibition @ 1µM) Comparator: Staurosporine (% Inhibition @ 1µM)
PKA < 5% 98%
PKCα < 5% 95%
CDK2/cyclin A < 10% 92%
GSK3β < 5% 88%

| PYGB (Control) | 99% | < 10% |

Note: Staurosporine is a potent, non-selective kinase inhibitor used as a positive control.

Cell-Based Validation: Target Engagement and Phenotype

After confirming biochemical potency, it is essential to demonstrate that this compound engages its target in the cellular environment and elicits the expected biological response.

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of a compound to its target protein in intact cells.[4] Ligand binding stabilizes the target protein, leading to an increase in its thermal stability (melting temperature, Tm).

Table 3: Cellular Target Engagement via CETSA

Treatment (10 µM) Target Protein ΔTm (°C) vs. Vehicle
This compound Glycogen Phosphorylase (GP) +4.2°C
This compound GAPDH (Negative Control) +0.1°C

| DMSO (Vehicle) | Glycogen Phosphorylase (GP) | 0°C (Reference) |

B. On-Target Phenotypic Confirmation

Inhibition of GP should lead to a predictable functional outcome: a decrease in glycogenolysis and a subsequent accumulation of intracellular glycogen.[2][9] This can be quantified using a simple colorimetric assay.

Table 4: Phenotypic Effect on Glycogen Content

Cell Line Treatment (24h) Glycogen Content (Fold Change vs. Vehicle)
A549 (High PYGB) Vehicle (DMSO) 1.0
A549 (High PYGB) This compound (10 µM) 3.5 [2]

| A549 (High PYGB) | Caffeine (1 mM) | 1.4 |

Definitive On-Target Link: Genetic and Global Approaches

The most definitive evidence for specificity comes from experiments that genetically remove the target or assess the global cellular response to the inhibitor.

A. Genetic Validation (Knockout/Knockdown)

The "gold standard" for validating on-target effects is to use a genetic approach like CRISPR-Cas9 knockout (KO) or siRNA knockdown (KD) of the target gene (e.g., PYGB).[12] The logic is that if the effect of this compound is mediated through GP, then its effect should be completely abrogated in cells lacking GP.

cluster_wt Wild-Type Cells cluster_ko GP Knockout Cells wt_cell GP Present drug_wt + this compound wt_cell->drug_wt pheno_wt Phenotype Observed (e.g., Glycogen Accumulation) drug_wt->pheno_wt pheno_ko Phenotype Abolished ko_cell GP Absent drug_ko + this compound ko_cell->drug_ko drug_ko->pheno_ko conclusion Conclusion: Effect is On-Target pheno_ko->conclusion

Caption: Logical framework for using genetic knockout to confirm on-target drug effects.
B. Global Phosphoproteomics

To uncover unexpected off-target effects on cellular signaling, a global phosphoproteomics analysis can be performed. This experiment identifies changes in the phosphorylation state of thousands of proteins following treatment with this compound. Significant changes in pathways unrelated to glycogen metabolism could indicate off-target activity. Ideally, the primary changes observed should be downstream of glycogen metabolism.

Experimental Protocols

Protocol 1: Glycogen Phosphorylase Activity Assay (In Vitro)

This protocol measures GP activity in the direction of glycogen synthesis, which is a common method for assessing inhibitors.[10][13]

  • Reagents: Purified recombinant GP isoform, Glycogen, Glucose-1-Phosphate (G1P), MES buffer, and a Phosphate Assay Kit (e.g., Malachite Green-based).

  • Preparation: Prepare a reaction buffer (e.g., 50 mM MES, 100 mM KCl, pH 6.8). Serially dilute this compound and control inhibitors in DMSO.

  • Reaction: In a 96-well plate, add 50 µL of reaction buffer containing the GP enzyme and the inhibitor at various concentrations. Incubate for 15 minutes at 37°C.

  • Initiation: Start the reaction by adding 25 µL of G1P and 25 µL of glycogen.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Stop the reaction and measure the amount of inorganic phosphate released using a phosphate assay kit according to the manufacturer's instructions.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to a DMSO control and determine the IC50 value by non-linear regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from standard CETSA methodologies.[4]

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Harvest cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble GP by Western blotting using a specific anti-GP antibody.

  • Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melting curve. The shift in the curve (ΔTm) between the drug-treated and vehicle-treated samples indicates target engagement.

Protocol 3: Intracellular Glycogen Quantification

This protocol uses an acid hydrolysis method to measure total glycogen content.

  • Cell Treatment: Plate cells and treat with this compound or controls for the desired time (e.g., 24 hours).

  • Harvesting: Wash cells with PBS and harvest by scraping into a microcentrifuge tube. Pellet the cells and discard the supernatant.

  • Hydrolysis: Resuspend the cell pellet in 100 µL of 2 M HCl and boil for 2 hours to hydrolyze glycogen to glucose.

  • Neutralization: Cool the samples and neutralize the acid by adding 100 µL of 2 M NaOH.

  • Quantification: Measure the glucose concentration in the neutralized samples using a commercial glucose oxidase-based assay kit.

  • Normalization: Measure the total protein content from a parallel well using a BCA or Bradford assay. Normalize the glycogen content to the total protein content. Express the results as a fold change relative to the vehicle-treated control.

References

CP-91149: A Potent Positive Control for Glycogen Phosphorylase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic diseases and oncology, selecting an appropriate positive control is paramount for validating glycogen phosphorylase (GP) inhibition assays. CP-91149 has emerged as a highly effective and widely cited choice due to its potency and well-characterized mechanism of action. This guide provides a comparative analysis of this compound against other common GP inhibitors, supported by experimental data and detailed protocols to aid in its successful implementation in your research.

Glycogen phosphorylase, a key enzyme in the regulation of glycogenolysis, catalyzes the rate-limiting step in the breakdown of glycogen to glucose-1-phosphate.[1] Its inhibition is a therapeutic strategy for type 2 diabetes and is also being explored in cancer research. This compound, an indole carboxamide derivative, is a potent allosteric inhibitor of GP, making it an excellent positive control for screening and characterizing new inhibitory compounds.[2]

Comparative Analysis of Glycogen Phosphorylase Inhibitors

This compound consistently demonstrates high potency against various glycogen phosphorylase isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used GP inhibitors, providing a clear comparison of their efficacy.

CompoundTarget EnzymeIC50 Value (µM)Notes
This compound Human Liver GP a (HLGPa)0.13 (in the presence of 7.5 mM glucose)[3]Potency is 5- to 10-fold lower in the absence of glucose.[3][4]
Human Muscle GP a (MGPa)0.2[4]
Human Muscle GP b (MGPb)0.3[4]
Brain GP0.5[4][5]
Caffeine Human Liver GP a (HLGPa)26Significantly less potent than this compound.
Rat Liver GPKi = 100 µM[6]A well-known, but weak, allosteric inhibitor.[3]
CP-316819 Human Skeletal Muscle GP a0.017[3][4]A potent analog of this compound.[7]
Human Liver GP a0.034[3][4]
Flavopiridol Muscle GP b15.5[8]Inhibition is synergistic with glucose, reducing the IC50 to 2.3 µM.[8]
Indirubin-5-sulphonate Rabbit Muscle GP bKi = 13.8[9]A moderate inhibitor.[9]
Rabbit Muscle GP aKi = 57.8[9]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the glycogen phosphorylase signaling cascade and a typical workflow for an inhibition assay.

Glycogen_Phosphorylase_Signaling Hormone Glucagon / Epinephrine GPCR GPCR Hormone->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active PK_inactive Inactive Phosphorylase Kinase PKA_active->PK_inactive Phosphorylation PK_active Active Phosphorylase Kinase PK_inactive->PK_active GPb Glycogen Phosphorylase b (Less Active) PK_active->GPb Phosphorylation GPa Glycogen Phosphorylase a (Active) GPb->GPa Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P GPa

Glycogen Phosphorylase Activation Pathway.

Inhibition_Assay_Workflow Start Start Prep_Enzyme Prepare Glycogen Phosphorylase Solution Start->Prep_Enzyme Prep_Inhibitor Prepare Inhibitor Dilutions (e.g., this compound) Start->Prep_Inhibitor Incubate Pre-incubate Enzyme with Inhibitor Prep_Enzyme->Incubate Prep_Inhibitor->Incubate Add_Substrate Initiate Reaction with Substrate Mix (Glycogen, Glucose-1-Phosphate) Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Measure Measure Product Formation (e.g., Inorganic Phosphate) Stop_Reaction->Measure Analyze Data Analysis (IC50 determination) Measure->Analyze End End Analyze->End

Glycogen Phosphorylase Inhibition Assay Workflow.

Experimental Protocols

Two common methods for assessing glycogen phosphorylase inhibition are the colorimetric measurement of inorganic phosphate and the quantification of glycogenolysis in cultured cells.

In Vitro Glycogen Phosphorylase Inhibition Assay (Colorimetric)

This assay measures the activity of GP in the direction of glycogen synthesis by quantifying the amount of inorganic phosphate released from glucose-1-phosphate.[10][11]

Materials:

  • Rabbit muscle Glycogen Phosphorylase a (GPa)

  • HEPES buffer (50 mM, pH 7.2)

  • Potassium chloride (KCl, 100 mM)

  • Magnesium chloride (MgCl2, 2.5 mM)

  • Glucose-1-phosphate (0.25 mM)

  • Glycogen (0.25 mg/mL)

  • This compound and other test compounds dissolved in DMSO

  • BIOMOL® Green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of rabbit muscle GPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).

  • In a 96-well plate, add 50 µL of the GPa solution to each well.

  • Add 10 µL of the test compound (e.g., this compound at various concentrations) or DMSO (vehicle control) to the wells.

  • Incubate the plate for 15 minutes at 37°C.[10][11]

  • Initiate the enzymatic reaction by adding 45 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.[11]

  • Incubate the reaction mixture for 30 minutes at 37°C.[10]

  • Stop the reaction and quantify the released inorganic phosphate by adding BIOMOL® Green reagent according to the manufacturer's instructions.

  • Measure the absorbance at 620 nm using a microplate reader.[10]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular Glycogenolysis Inhibition Assay

This method assesses the ability of an inhibitor to block glucagon-stimulated glycogenolysis in primary hepatocytes.[3][12]

Materials:

  • Primary human or rat hepatocytes

  • Culture medium

  • [¹⁴C-U]glucose

  • Insulin

  • Glucagon (GGN) or Forskolin

  • This compound and other test compounds

  • Scintillation counter

Procedure:

  • Culture primary hepatocytes in appropriate plates.

  • Pre-label the cellular glycogen stores by incubating the cells with [¹⁴C-U]glucose and insulin.

  • Wash the cells to remove unincorporated radiolabel.

  • Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 5 minutes to 2 hours).[12]

  • Stimulate glycogenolysis by adding glucagon or forskolin to the culture medium.[12]

  • After the desired incubation period (e.g., 2 hours), lyse the cells.[13]

  • Quantify the amount of remaining ¹⁴C-glycogen using a scintillation counter.

  • Calculate the percentage of inhibition of glucagon-stimulated glycogenolysis and determine the IC50 value.

Conclusion

This compound stands out as a robust and potent positive control for glycogen phosphorylase inhibition studies. Its high inhibitory activity across different GP isoforms and its well-documented experimental utility provide a reliable benchmark for the evaluation of novel inhibitors. By utilizing the comparative data and detailed protocols provided in this guide, researchers can confidently incorporate this compound into their experimental design to ensure the accuracy and validity of their findings in the pursuit of new therapeutics targeting glycogen metabolism.

References

CP-91149: A Comparative Review of its Efficacy as a Glycogen Phosphorylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of CP-91149's performance in various research models, offering a comparative perspective against other glycogen phosphorylase inhibitors for researchers and drug development professionals.

This compound has been identified as a potent and selective inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. Its ability to lower blood glucose levels by preventing the breakdown of glycogen has made it a significant compound of interest in the study of type 2 diabetes and other metabolic disorders. This guide provides a comprehensive review of the efficacy of this compound across different research models, with a comparative analysis against other known GP inhibitors.

Quantitative Efficacy of this compound and Comparators

The following tables summarize the key quantitative data on the efficacy of this compound in comparison to other glycogen phosphorylase inhibitors in various experimental models.

Table 1: In Vitro Inhibition of Glycogen Phosphorylase

CompoundEnzyme SourceIC50Glucose ConcentrationReference
This compound Human Liver GP a (HLGPa)0.13 µM7.5 mM[1][2]
This compound Human Liver GP a (HLGPa)5- to 10-fold less potent0 mM[1][2]
This compound Human Muscle GP a0.2 µMNot Specified
This compound Human Muscle GP b~0.3 µMNot Specified
This compound Brain GP (A549 cells)0.5 µMNot Specified[3]
Caffeine Human Liver GP a (HLGPa)26 µM7.5 mM[1]

Table 2: Efficacy in Cellular Models (Hepatocytes)

CompoundCell TypeAssayEfficacyReference
This compound Primary Human HepatocytesGlucagon-stimulated glycogenolysisIC50 of ~2.1 µM[1][2]
This compound Isolated Rat HepatocytesGlucagon-stimulated glycogenolysisSignificant inhibition at 10-100 µM[1][2]
This compound HepatocytesGlycogen Synthesis7-fold increase at 5 mM glucose, 2-fold increase at 20 mM glucose

Table 3: In Vivo Efficacy in Diabetic Mouse Models

CompoundAnimal ModelDoseEffect on Blood GlucoseTime PointReference
This compound Diabetic ob/ob mice25-50 mg/kg (oral)100-120 mg/dl decrease3 hours[1][2]
This compound Diabetic ob/ob mice50 mg/kg (oral)Lowered to near-normoglycemic levels3 hours[1]
This compound Normoglycemic, non-diabetic miceUp to 100 mg/kgNo significant change3 hours[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting glycogen phosphorylase. This inhibition is allosteric and is synergistic with glucose, meaning the inhibitor is more potent at higher glucose concentrations. This property is advantageous as it reduces the risk of hypoglycemia. The inhibition of glycogenolysis leads to an increase in intracellular glycogen stores and a decrease in hepatic glucose output. Furthermore, the inhibition of glycogen phosphorylase can lead to the sequential activation of glycogen synthase, promoting glycogen synthesis.

This compound Signaling Pathway cluster_Hepatocyte Hepatocyte CP91149 This compound GP Glycogen Phosphorylase (Active) CP91149->GP Inhibits GP_inactive Glycogen Phosphorylase (Inactive) GP->GP_inactive Glycogen Glycogen GlycogenSynthase_active Glycogen Synthase (Active) GP_inactive->GlycogenSynthase_active Promotes activation Glucose1P Glucose-1-Phosphate Glycogen->Glucose1P Glycogenolysis Glucose Glucose Glucose1P->Glucose Glucose->GlycogenSynthase_active Activates HepaticGlucoseOutput Hepatic Glucose Output Glucose->HepaticGlucoseOutput GlycogenSynthase_inactive Glycogen Synthase (Inactive) GlycogenSynthase_inactive->GlycogenSynthase_active GlycogenSynthase_active->Glycogen Glycogenesis

Mechanism of this compound action in a hepatocyte.

Experimental Protocols

In Vitro Glycogen Phosphorylase a (HLGPa) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against human liver glycogen phosphorylase a.

Materials:

  • Recombinant human liver glycogen phosphorylase a (HLGPa)

  • This compound and other test compounds

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM KCl, 2.5 mM MgCl2)

  • Substrates: Glucose-1-phosphate and glycogen

  • Malachite green reagent for phosphate detection

  • 96-well microplate and plate reader

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., this compound, caffeine) in the assay buffer.

  • In a 96-well plate, add a defined amount of HLGPa to each well.

  • Add the diluted test compounds to the respective wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the enzymatic reaction by adding the substrates (glucose-1-phosphate and glycogen) to each well.

  • Allow the reaction to proceed for a defined period (e.g., 20 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vivo Glucose Lowering Efficacy in ob/ob Mice

Objective: To evaluate the in vivo efficacy of a compound in lowering blood glucose levels in a diabetic animal model.

Materials:

  • Male C57BL/6J-Lepob (ob/ob) mice

  • This compound and vehicle control

  • Oral gavage needles

  • Glucometer and test strips

  • Animal handling and restraint equipment

Procedure:

  • Acclimate the ob/ob mice to the housing conditions for at least one week.

  • Fast the mice for a specified period (e.g., 4-6 hours) before the experiment.

  • Record the baseline blood glucose levels from the tail vein using a glucometer.

  • Administer the test compound (this compound) or vehicle control orally via gavage at the desired doses (e.g., 10, 25, 50 mg/kg).

  • Monitor and record blood glucose levels at specific time points post-administration (e.g., 1, 2, 3, and 6 hours).

  • Analyze the data to determine the dose-dependent effect of the compound on blood glucose levels compared to the vehicle control.

Experimental_Workflow_In_Vivo start Start: Acclimated ob/ob mice fasting Fasting (4-6 hours) start->fasting baseline_glucose Measure Baseline Blood Glucose fasting->baseline_glucose treatment Oral Gavage: - this compound (10, 25, 50 mg/kg) - Vehicle Control baseline_glucose->treatment monitoring Monitor Blood Glucose (1, 2, 3, 6 hours post-dose) treatment->monitoring analysis Data Analysis: Compare glucose levels to baseline and vehicle monitoring->analysis end End: Determine Efficacy analysis->end

Workflow for in vivo efficacy testing in ob/ob mice.

Comparative Analysis and Alternatives

This compound has demonstrated significantly higher potency as a glycogen phosphorylase inhibitor compared to caffeine , a well-known but less potent inhibitor.[1] The IC50 of this compound against HLGPa is approximately 200-fold lower than that of caffeine.[1] Both compounds exhibit synergistic inhibition with glucose, a desirable characteristic for an anti-diabetic agent.[1]

Another relevant comparator is CP-316819 , an analog of this compound. Studies on CP-316819 have focused on its effects on skeletal muscle glycogen phosphorylase. While effective in inhibiting the enzyme, a key concern for this class of drugs is the potential for muscle fatigue due to impaired glycogenolysis during exercise. However, studies with CP-316819 in rat skeletal muscle have shown that while it reduces glycogen phosphorylase activation, it does not significantly impact muscle energy metabolism and function during contraction.

Other classes of glycogen phosphorylase inhibitors have been explored, including those targeting the catalytic site, the AMP allosteric site, and the glycogen storage site. However, this compound, which binds to a novel allosteric site, has shown a promising preclinical profile with potent glucose-lowering effects without inducing hypoglycemia.[1][2]

Conclusion

This compound is a highly potent and selective inhibitor of glycogen phosphorylase with demonstrated efficacy in both in vitro and in vivo models of type 2 diabetes. Its synergistic inhibition with glucose and its ability to significantly lower blood glucose in diabetic animal models without causing hypoglycemia make it a compelling candidate for further investigation. While the potential for effects on muscle glycogenolysis exists for this class of inhibitors, initial studies with analogs suggest this may not be a limiting factor. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of this compound and other glycogen phosphorylase inhibitors in the management of type 2 diabetes.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of CP-91149

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the proper disposal of CP-91149, a potent inhibitor of glycogen phosphorylase. Adherence to these guidelines is critical for protecting personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, it is crucial to be familiar with its properties and the necessary safety precautions.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Spill Response: In the event of a spill, prevent further leakage and absorb the material with an inert absorbent, such as diatomite or universal binders. Decontaminate surfaces with alcohol and dispose of the contaminated materials as hazardous waste according to the procedures outlined below.

Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound, like all laboratory chemicals, must be conducted in accordance with local, state, and federal regulations.

  • Waste Identification and Collection:

    • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as chemical waste.

    • Collect this waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical properties of this compound and any solvents used.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the concentration and a list of any other chemicals or solvents present in the waste mixture.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.

  • Contaminated Packaging:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • After proper decontamination, the packaging can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
IC50 (HLGPa, with glucose) 0.13 μM[1]
IC50 (MGPa, with glucose) 0.2 μM[1]
IC50 (MGPb, with glucose) 0.3 μM[1]
IC50 (Brain GP) 0.5 μM[1]
IC50 (Glucagon-stimulated glycogenolysis) 2.1 μM[1]
Solubility (DMSO) 25 mg/mL[1]
Solubility (DMF) 25 mg/mL[1]
Storage Temperature -20°C

Mechanism of Action: Signaling Pathway

This compound is a selective inhibitor of glycogen phosphorylase (GP), a key enzyme in the breakdown of glycogen to glucose-1-phosphate. By inhibiting GP, this compound effectively blocks glycogenolysis.

This compound Mechanism of Action cluster_0 Glycogenolysis Pathway cluster_1 Inhibition Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P GP Glycogen Phosphorylase CP91149 This compound CP91149->GP Inhibits

Caption: this compound inhibits glycogen phosphorylase, blocking glycogenolysis.

Experimental Protocol: In Vitro Inhibition Assay

The inhibitory activity of this compound on human liver glycogen phosphorylase a (HLGPa) can be determined through a colorimetric assay.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, and 2.5 mM MgCl2.

  • Reaction Mixture: In a 96-well plate, combine HLGPa enzyme, 0.5 mM glucose-1-phosphate, and 1 mg/mL glycogen in the assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture.

  • Incubation: Incubate the plate at 22°C for 20 minutes.

  • Phosphate Detection: Stop the reaction and measure the released inorganic phosphate using a malachite green-based colorimetric reagent.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Personal protective equipment for handling CP-91149

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling of CP-91149, a potent inhibitor of glycogen phosphorylase. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure risk.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or goggles. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes. Immediately change contaminated clothing.[1]
Respiratory Protection For operations where dust may be generated, a NIOSH-approved respirator with a dust filter is recommended. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]

Emergency Procedures

In the event of exposure to this compound, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek medical attention if irritation persists.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[1]
Ingestion Do NOT induce vomiting. Give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Operational and Disposal Plans

Storage: Store this compound in a tightly closed container in a dry and well-ventilated place.[1] Keep it locked up or in an area accessible only to qualified or authorized personnel.[1]

Spill Management: In case of a spill, avoid generating dust.[1] Evacuate the area and ensure adequate ventilation.[1] Wear appropriate PPE and carefully sweep or scoop up the spilled material. Place the waste in a sealed container for disposal.

Disposal: Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Experimental Protocols

Preparation of Stock Solutions:

For in vitro studies, this compound can be dissolved in DMSO. For example, a 13 mg/mL stock solution in DMSO can be prepared.[2]

For in vivo studies, various formulations can be used:

  • Corn Oil Suspension: A 1 mL working solution can be prepared by adding 50 μL of a 13 mg/mL DMSO stock solution to 950 μL of corn oil, followed by thorough mixing.[2]

  • PEG300/Tween-80/Saline Formulation: To prepare a 1 mL working solution, add 100 μL of a 25 mg/mL DMSO stock solution to 400 μL of PEG300 and mix well. Then, add 50 μL of Tween-80, mix, and finally add 450 μL of saline to reach the final volume.[3]

Inhibition of Glycogen Phosphorylase Assay:

The inhibitory activity of this compound on glycogen phosphorylase (GP) can be measured. A study on A549 non-small cell lung carcinoma cells, which express the brain isozyme of GP, showed that this compound inhibited GP with an IC50 of 0.5 μM.[4] In these cells, treatment with this compound led to an accumulation of glycogen and a reduction in cell growth.[4]

Signaling Pathway and Mechanism of Action

This compound is an inhibitor of glycogen phosphorylase, a key enzyme in the breakdown of glycogen. By inhibiting this enzyme, this compound prevents the release of glucose-1-phosphate from glycogen stores. This action leads to an increase in glycogen synthesis and a decrease in glycogenolysis.

CP91149_Mechanism cluster_glycogen_metabolism Glycogen Metabolism cluster_regulation Regulation Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis Glucose Glucose G1P->Glucose Glycolysis / Gluconeogenesis Glucose->Glycogen Glycogenesis GP Glycogen Phosphorylase CP91149 This compound CP91149->GP Inhibition

Caption: Mechanism of action of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP-91149
Reactant of Route 2
Reactant of Route 2
CP-91149

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。